3-(3-Nitrophenylsulfonamido)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-nitrophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c12-9(13)4-5-10-18(16,17)8-3-1-2-7(6-8)11(14)15/h1-3,6,10H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGJFIPBEYNNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588458 | |
| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953907-19-2 | |
| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Nitrophenylsulfonamido)propanoic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the fundamental properties of 3-(3-Nitrophenylsulfonamido)propanoic acid, a compound of interest for researchers and professionals in drug development. This document delves into its chemical identity, a robust synthesis protocol, and an exploration of its potential biological significance based on its structural motifs.
Core Chemical Identity
3-(3-Nitrophenylsulfonamido)propanoic acid is a derivative of β-alanine, featuring a 3-nitrophenylsulfonamide moiety attached to the amino group. The presence of a nitro group, a sulfonamide linkage, and a carboxylic acid functional group suggests a molecule with potential for diverse chemical interactions and biological activities.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its basic properties can be calculated or inferred from its structure. Researchers are advised to experimentally verify these parameters for any new batch of the compound.
| Property | Value | Source |
| CAS Number | 953907-19-2 | [1][2][3] |
| Molecular Formula | C₉H₁₀N₂O₆S | Calculated |
| Molecular Weight | 274.25 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. | Inferred |
| pKa (Carboxylic Acid) | Estimated 4-5 | Inferred |
| pKa (Sulfonamide) | Estimated 9-10 | Inferred |
Synthesis and Purification
The synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid can be readily achieved through a standard nucleophilic substitution reaction between β-alanine (3-aminopropanoic acid) and 3-nitrobenzenesulfonyl chloride. This reaction, often referred to as a Schotten-Baumann reaction when performed under basic conditions, is a reliable method for the formation of sulfonamides.
Synthetic Workflow
The overall synthetic strategy is a two-step process involving the formation of the sulfonamide bond followed by purification.
Caption: Synthetic workflow for 3-(3-Nitrophenylsulfonamido)propanoic acid.
Detailed Experimental Protocol
Materials:
-
β-Alanine (3-aminopropanoic acid)
-
3-Nitrobenzenesulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate
-
Deionized water
-
Standard laboratory glassware and equipment (magnetic stirrer, ice bath, Buchner funnel, etc.)
Procedure:
-
Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq). The volume of the bicarbonate solution should be sufficient to fully dissolve the amino acid. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Sulfonyl Chloride: While vigorously stirring the cooled β-alanine solution, add a solution of 3-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of a suitable organic solvent (e.g., acetone or THF) dropwise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted sulfonyl chloride.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl. A white precipitate of the product should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-(3-nitrophenylsulfonamido)propanoic acid.
-
Drying: Dry the purified product under vacuum.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. The proton NMR spectrum of propanoic acid derivatives typically shows distinct signals for the different proton environments.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O of the carboxylic acid (~1700 cm⁻¹), the N-H of the sulfonamide (~3300 cm⁻¹), and the S=O of the sulfonamide (~1350 and 1160 cm⁻¹). The infrared spectrum of propanoic acid shows a very broad O-H stretching vibration absorption between 3300 and 2500 cm⁻¹.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
Potential Biological Significance and Applications
While specific biological data for 3-(3-nitrophenylsulfonamido)propanoic acid is not yet prevalent in the literature, the structural components of the molecule suggest several areas of potential interest for drug discovery and development.
Caption: Conceptual diagram of potential biological activities.
Sulfonamide Core
The sulfonamide functional group is a well-established pharmacophore. Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7] They are also known to act as inhibitors of various enzymes, most notably carbonic anhydrase.[6]
Nitrophenyl Group
Nitroaromatic compounds are also prevalent in medicinal chemistry and are known to possess diverse biological activities, including antimicrobial and anticancer effects.[8] The nitro group can act as a bioisostere for other functional groups and can be involved in crucial binding interactions with biological targets.
Propanoic Acid Moiety
Arylpropanoic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are often critical for binding to enzyme active sites.
Illustrative Experimental Protocol: Antimicrobial Susceptibility Testing
To assess the potential of 3-(3-nitrophenylsulfonamido)propanoic acid as an antimicrobial agent, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of the title compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials:
-
3-(3-Nitrophenylsulfonamido)propanoic acid
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Controls: Include positive controls (bacteria in MHB without the compound) and negative controls (MHB alone) in each assay.
This protocol provides a fundamental starting point for evaluating the biological potential of 3-(3-nitrophenylsulfonamido)propanoic acid. Further studies, including cytotoxicity assays and mechanism of action studies, would be necessary to fully characterize its pharmacological profile.
Conclusion
3-(3-Nitrophenylsulfonamido)propanoic acid is a readily synthesizable compound with a chemical structure that suggests a range of potential biological activities. The presence of the sulfonamide, nitrophenyl, and propanoic acid moieties makes it an interesting candidate for screening in various drug discovery programs, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research. This guide provides a solid foundation for its synthesis, characterization, and initial biological evaluation.
References
-
Xi'an Qiyue Biotechnology Co., Ltd. 3-(3-Nitrophenylsulfonamido)propanoic acid CAS:953907-19-2. [Link]
-
PubChem. 4-Nitrobenzenesulfonamide. [Link]
-
ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]
-
PubChem. 3-(3-Nitrophenyl)propionic acid. [Link]
-
PubChem. (3-Nitrophenyl)propanoic acid. [Link]
-
PubMed. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. [Link]
-
ResearchGate. Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]
-
ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
SpringerLink. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. [Link]
-
MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
ResearchGate. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes. [Link]
-
PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]
-
PubChem. 3-Aminopropanoic acid;nitrous acid. [Link]
-
PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
-
PubMed Central. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. [Link]
-
ResearchGate. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]
-
PubMed. Inhibition of Mycobacterium tuberculosis InhA by 3-nitropropanoic acid. [Link]
- Google Patents. Process for the preparation of 3-nitrobenzenesulfonyl chloride.
-
Physics & Maths Tutor. Chemistry. [Link]
-
PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
Doc Brown's Advanced Organic Chemistry. infrared spectrum of propanoic acid. [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
-
PubChem. 3-(Trimethylsilyl)propionic acid. [Link]
- Google Patents. A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.
-
PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]
-
Arkivoc. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]
Sources
- 1. 3-[(3-Nitrobenzene)sulfonamido]propanoic acid | CymitQuimica [cymitquimica.com]
- 2. 3-(3-Nitrophenylsulfonamido)propanoic acid CAS:953907-19-2 [qiyuebio.com]
- 3. echemi.com [echemi.com]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
"3-(3-Nitrophenylsulfonamido)propanoic acid" chemical structure and IUPAC name
An In-depth Technical Guide to 3-((3-Nitrophenyl)sulfonamido)propanoic Acid
Executive Summary: This document provides a comprehensive technical overview of 3-((3-Nitrophenyl)sulfonamido)propanoic acid, a molecule integrating a propanoic acid chain with a 3-nitrophenylsulfonamido moiety. While not extensively documented in mainstream chemical literature, its structure combines key functional groups of significant interest in medicinal chemistry and materials science. This guide elucidates its chemical identity, predicts its physicochemical properties based on structural analysis, proposes a viable synthetic pathway, and discusses potential research applications. All technical assertions are grounded in established chemical principles and supported by data from analogous compounds.
Chemical Identity and Structure Elucidation
The fundamental identity of a molecule is defined by its structure and systematic nomenclature. This section deconstructs the structure of 3-((3-Nitrophenyl)sulfonamido)propanoic acid to establish its core chemical properties.
IUPAC Nomenclature and Structural Breakdown
The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-((3-Nitrophenyl)sulfonamido)propanoic acid .
This name is derived as follows:
-
Parent Chain: The longest carbon chain containing the principal functional group (the carboxylic acid) is a three-carbon chain, making it a derivative of "propanoic acid"[1].
-
Principal Functional Group: The carboxylic acid (-COOH) is the highest priority group, defining the suffix "-oic acid".
-
Substituent: A complex substituent is attached to the third carbon (C3) of the propanoic acid chain.
-
Substituent Name: This group is a sulfonamide (-sulfonamido-) linked to a 3-nitrophenyl group. The nitrogen of the sulfonamide is attached to the propanoic acid chain, and the sulfur is attached to the phenyl ring. The nitro group (-NO2) is at the meta (3-position) of the phenyl ring.
Chemical Structure
The two-dimensional representation of the molecule clearly shows the connectivity of the propanoic acid backbone, the sulfonamide linker, and the substituted aromatic ring.
Caption: 2D structure of 3-((3-Nitrophenyl)sulfonamido)propanoic acid.
Key Structural and Chemical Descriptors
A summary of key identifiers and properties is crucial for database searches, computational modeling, and analytical characterization.
| Descriptor | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₆S | Calculated |
| Molecular Weight | 274.25 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)[O-] | Generated |
| InChI Key | (Generated upon synthesis and registration) | N/A |
| CAS Number | Not assigned (as of Jan 2026) | N/A |
Predicted Physicochemical Properties
-
Acidity (pKa): The molecule possesses two primary acidic protons. The carboxylic acid proton is expected to have a pKa around 4.0-4.5. The electron-withdrawing nature of the adjacent sulfonamide group may slightly increase its acidity (lower its pKa) compared to simple propanoic acid (pKa ~4.88)[1]. The sulfonamide proton is also acidic, with a pKa likely in the range of 9-10, similar to 3-nitrobenzenesulfonamide[2][3]. The potent electron-withdrawing nitro group on the phenyl ring enhances the acidity of this proton.
-
Solubility: The presence of the polar carboxylic acid and sulfonamide groups suggests moderate solubility in water, particularly at neutral or basic pH where the carboxylate salt can form. It is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.
-
LogP (Octanol-Water Partition Coefficient): The combination of a hydrophobic nitrophenyl ring and hydrophilic acidic groups suggests a balanced lipophilicity. The predicted LogP would likely be in the range of 1.0-2.0, indicating moderate membrane permeability.
-
Reactivity: The nitro group can be reduced to an amine, providing a synthetic handle for further derivatization. The carboxylic acid can undergo esterification or amidation, while the sulfonamide nitrogen can be alkylated under specific conditions.
Proposed Synthesis Strategy
A robust and logical synthesis is essential for accessing the compound for research. A highly efficient and common method for forming sulfonamides is the reaction between a sulfonyl chloride and an amine.
Retrosynthetic Analysis
The most logical disconnection is at the sulfonamide N-S bond. This retrosynthetic step simplifies the target molecule into two readily available or easily synthesized starting materials:
-
3-Aminopropanoic acid (also known as β-alanine).
-
3-Nitrobenzenesulfonyl chloride .
Proposed Forward Synthesis Protocol
This synthesis can be accomplished via a Schotten-Baumann reaction.
Reaction: 3-Aminopropanoic acid + 3-Nitrobenzenesulfonyl chloride → 3-((3-Nitrophenyl)sulfonamido)propanoic acid
Step-by-Step Methodology:
-
Dissolution of Amine: Dissolve 1.0 equivalent of 3-aminopropanoic acid in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) with stirring in an ice bath (0-5 °C). This deprotonates the carboxylic acid and provides the basic medium for the reaction.
-
Addition of Sulfonyl Chloride: Dissolve 1.1 equivalents of 3-nitrobenzenesulfonyl chloride[2] in a minimal amount of a water-miscible organic solvent (e.g., tetrahydrofuran or dioxane) to facilitate its addition to the aqueous solution.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirring amine solution, ensuring the temperature remains below 10 °C. The reaction is typically vigorous.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Acidification (Workup): Cool the reaction mixture again in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2. This protonates the carboxylic acid of the product, causing it to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Potential Applications and Research Directions
The unique combination of functional groups in 3-((3-Nitrophenyl)sulfonamido)propanoic acid makes it a molecule with potential utility in several areas of chemical and biological research.
-
Medicinal Chemistry: Sulfonamides are a well-established class of pharmacophores found in antibacterial, diuretic, and anticonvulsant drugs. This molecule could serve as a scaffold or building block for creating novel therapeutic agents. The nitroaromatic group can act as a bioisostere for other functional groups or be used as a handle for further chemical modification after reduction to an amine.
-
Fragment-Based Drug Discovery: As a relatively small molecule with distinct recognition elements (H-bond donors/acceptors, aromatic ring), it could be used as a fragment in screening campaigns to identify binding partners for protein targets.
-
Chemical Probes: The nitro group can be a useful moiety in chemical biology. For instance, it can be reduced under hypoxic conditions, making it a potential trigger or reporting element for probes designed to study oxygen-deficient environments in cells or tissues.
Safety and Handling
While no specific safety data exists for this compound, a hazard assessment can be made based on analogous structures, such as 3-nitrobenzenesulfonamide and isomers like 3-((4-nitrophenyl)sulfonamido)propanoic acid.
-
GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5].
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-sealed container away from incompatible materials such as strong bases and oxidizing agents.
-
This guide provides a foundational understanding of 3-((3-Nitrophenyl)sulfonamido)propanoic acid, offering a framework for its synthesis, characterization, and exploration in future research endeavors.
References
-
Wikipedia. Propionic acid. [Link]
-
PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]
-
PubChem. 3-(Methylthio)propanoic acid. [Link]
-
PubChem. 3-(3-Nitrophenyl)propionic acid. [Link]
- Google Patents. CN102643168B - Method for preparing 3, 3- diphenyl propanol.
-
ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]
-
Cheméo. Chemical Properties of 3-Nitrobenzenesulfonamide (CAS 121-52-8). [Link]
-
YouTube. Synthesis of propanoic acid- Dr. Tania CS. [Link]
-
PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
-
PubChem. 4-Chloro-3-nitrobenzenesulfonamide. [Link]
Sources
- 1. Propionic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. 3-Nitrobenzenesulfonamide (CAS 121-52-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 179174-23-3|3-((4-Nitrophenyl)sulfonamido)propanoic acid|BLD Pharm [bldpharm.com]
- 5. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]
"3-(3-Nitrophenylsulfonamido)propanoic acid" CAS number and molecular weight
An In-depth Technical Guide to 3-(3-Nitrophenylsulfonamido)propanoic acid
Introduction
3-(3-Nitrophenylsulfonamido)propanoic acid is a specialized organic compound characterized by a nitrophenylsulfonamide moiety linked to a propanoic acid backbone. This unique structure confers specific chemical properties that make it a valuable intermediate and building block in medicinal chemistry and materials science. The presence of a nitro group, a sulfonamide linkage, and a carboxylic acid function allows for diverse chemical modifications and interactions with biological systems. This guide aims to provide a detailed technical resource on this compound, covering its essential data, synthesis, and scientific context.
Core Compound Identification
Accurate identification is paramount in chemical research and development. The following table summarizes the key identifiers for 3-(3-Nitrophenylsulfonamido)propanoic acid.
| Identifier | Value | Source |
| CAS Number | 953907-19-2 | [1] |
| Molecular Formula | C₉H₁₀N₂O₆S | |
| Molecular Weight | 274.25 g/mol | [1] |
| IUPAC Name | 3-[(3-nitrophenyl)sulfonamido]propanoic acid |
The structural isomer, 3-((4-Nitrophenyl)sulfonamido)propanoic acid, shares the same molecular formula and weight but has a different CAS Number (179174-23-3).[1] It is crucial for researchers to distinguish between these positional isomers as their reactivity and biological activity can differ significantly.
Chemical Structure and Properties
The molecule's functionality is dictated by its three primary components: the 3-nitrophenyl group, the sulfonamide linker, and the propanoic acid tail.
Caption: Synthetic workflow for 3-(3-Nitrophenylsulfonamido)propanoic acid.
Detailed Step-by-Step Methodology
-
Preparation of Reactants :
-
Dissolve β-alanine (1.0 eq) in an aqueous solution of sodium bicarbonate (2.5 eq). The basic conditions are essential to deprotonate the amino group of β-alanine, rendering it nucleophilic, and to neutralize the HCl byproduct formed during the reaction.
-
In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like dioxane or acetone. This ensures the sulfonyl chloride is readily available for reaction.
-
-
Reaction Execution :
-
Cool the β-alanine solution to 0-5 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and prevent unwanted side reactions or degradation of the starting material.
-
Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the cooled β-alanine solution with vigorous stirring over 30-60 minutes. Slow addition is key to maintaining temperature control and ensuring a homogenous reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation :
-
Once the reaction is complete (monitored by TLC), wash the mixture with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted sulfonyl chloride.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2. The target compound is insoluble in acidic aqueous media and will precipitate out. This step is the causality behind product isolation, leveraging its acidic nature.
-
Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.
-
-
Purification :
-
The crude product is purified by recrystallization from a suitable solvent system, typically an ethanol/water mixture. This self-validating step ensures the removal of impurities, yielding a product of high purity, which can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).
-
Potential Applications in Research and Development
While specific, large-scale applications are not widely documented, the structural motifs within 3-(3-Nitrophenylsulfonamido)propanoic acid suggest its utility in several areas of chemical and pharmaceutical research.
-
Drug Discovery Intermediate : Sulfonamides are a well-established class of therapeutic agents. This compound can serve as a scaffold for creating libraries of novel compounds to be screened for various biological activities, including antimicrobial or anticancer effects. The carboxylic acid handle allows for the attachment of other pharmacophores via amide coupling.
-
Chemical Probes : The nitroaromatic group can be reduced to an amine, which can then be functionalized with fluorescent tags or biotin, creating chemical probes to study biological pathways or protein interactions.
-
Material Science : The molecule's rigid structure and potential for hydrogen bonding could make it a candidate for developing novel polymers or supramolecular assemblies with specific properties.
Conclusion
3-(3-Nitrophenylsulfonamido)propanoic acid is a compound with significant potential for specialized applications in organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its core properties, a reliable synthesis protocol, and an outlook on its potential uses. Adherence to the detailed methodologies and an understanding of the chemical principles outlined herein will enable researchers to effectively utilize this compound in their work.
References
Sources
A Technical Guide to the Synthesis of 3-Nitrohydrocinnamic Acid: Precursor Analysis and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the synthetic precursors and methodologies for producing 3-Nitrohydrocinnamic Acid. The narrative emphasizes the strategic selection of precursors, the rationale behind reaction conditions, and provides validated, step-by-step protocols essential for laboratory application.
Strategic Overview: The Precursor-Based Approach
The synthesis of 3-Nitrohydrocinnamic Acid is most efficiently achieved through a two-stage process. The core of this strategy lies in first synthesizing its unsaturated analogue, 3-Nitrocinnamic Acid , which serves as the principal and immediate precursor. The final step involves the selective reduction of the alkene double bond of this precursor to yield the target saturated acid.
This approach is analytically sound because the introduction of the nitro group onto the aromatic ring is more straightforward and yields a more stable intermediate prior to the reduction of the aliphatic side chain. The primary synthetic challenge, therefore, is the efficient production of high-purity 3-Nitrocinnamic Acid.
The overall synthetic pathway can be visualized as follows:
Caption: High-level synthetic routes to 3-Nitrohydrocinnamic Acid.
Synthesis of the Principal Precursor: 3-Nitrocinnamic Acid
Two robust and well-documented strategies exist for the synthesis of 3-Nitrocinnamic Acid, each starting from different foundational precursors. The choice between them often depends on the availability and cost of the starting materials.
Strategy A: Electrophilic Nitration of Cinnamic Acid
This classic approach involves the direct nitration of the aromatic ring of cinnamic acid.
-
Core Precursor: Cinnamic Acid
-
Reaction Rationale: The synthesis employs a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). The vinyl-carboxylic acid substituent on the benzene ring is a deactivating group and directs electrophilic attack to the meta position, leading to the desired 3-nitro isomer.
Strategy B: Condensation Reactions from m-Nitrobenzaldehyde
This strategy builds the α,β-unsaturated acid structure from an aromatic aldehyde that already contains the nitro group in the correct position.
-
Core Precursor: m-Nitrobenzaldehyde
-
Reaction Rationale: This approach leverages well-established named reactions to form the carbon-carbon double bond.
-
Perkin Reaction: Involves the condensation of m-Nitrobenzaldehyde with acetic anhydride in the presence of a weak base, typically sodium acetate.[1] The reaction proceeds through the formation of an enolate from acetic anhydride, which then attacks the aldehyde.
-
Knoevenagel-Doebner Condensation: This method condenses m-Nitrobenzaldehyde with a compound containing an active methylene group, such as malonic acid, using a basic catalyst like pyridine or piperidine.[2]
-
The Perkin reaction is particularly notable for its reliability and is detailed in a validated protocol from Organic Syntheses.[2]
The Final Synthetic Step: Selective Reduction
To obtain the final product, the carbon-carbon double bond of 3-Nitrocinnamic Acid must be reduced without affecting the nitro group or the carboxylic acid.
-
Core Precursor: 3-Nitrocinnamic Acid
-
Reaction Rationale: Catalytic transfer hydrogenation is a highly effective method for this transformation. This technique avoids the use of high-pressure hydrogen gas, enhancing laboratory safety.[3] Palladium on carbon (Pd/C) is a widely used catalyst that demonstrates high selectivity for the hydrogenation of double bonds in the presence of other reducible functional groups under mild conditions.[4] Using a hydrogen donor like formic acid or ammonium formate in the presence of a Pd/C catalyst allows for the chemoselective reduction of the alkene.[3][5] Alternative methods, such as reduction with hydrazine, have also been reported for selectively reducing C=C bonds.[6]
Experimental Protocols & Data
The following protocols are based on established and validated procedures, ensuring reproducibility and trustworthiness.
Protocol 1: Synthesis of 3-Nitrocinnamic Acid via Perkin Reaction
This protocol is adapted from the robust procedure provided by Organic Syntheses, Collective Volume 4.[2]
Caption: Workflow for the synthesis of 3-Nitrocinnamic Acid.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| m-Nitrobenzaldehyde | 151.12 | 50 | 0.33 |
| Sodium Acetate (fused) | 82.03 | 40 | 0.48 |
| Acetic Anhydride | 102.09 | 70 | 0.68 |
Step-by-Step Methodology:
-
Reaction Setup: In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.[2]
-
Heating: Mix the contents thoroughly and heat the flask in an oil bath maintained at 180°C for approximately 13 hours.[2]
-
Workup: Allow the reaction mixture to cool slightly, then pour it into 200–300 mL of water. Filter the resulting solid by suction and wash it several times with water.[2]
-
Purification (Ammonium Salt Formation): Dissolve the crude solid in a solution of 20 mL of aqueous ammonia (sp. gr. 0.9) in about 200 mL of water. Filter off any small amount of insoluble material.[2]
-
Precipitation: Pour the filtrate of the ammonium salt into a solution of 15 mL of concentrated sulfuric acid (sp. gr. 1.84) in about 200 mL of water to precipitate the m-nitrocinnamic acid.[2]
-
Second Purification: Filter the precipitated acid, redissolve it in aqueous ammonia, and re-precipitate with dilute sulfuric acid to remove any trapped ammonium salts.[2]
-
Final Recrystallization: After the final precipitation, wash the product with a small amount of water and suction dry as much as possible. Dissolve the damp product in 250–300 mL of boiling 95% ethanol. The 3-nitrocinnamic acid will crystallize upon cooling.[2]
-
Yield: The expected yield is 47–49 g (74–77% of the theoretical amount). The product should be a pale yellow solid with a melting point of 192–194°C.[2]
Conclusion
The synthesis of 3-Nitrohydrocinnamic Acid is reliably achieved by focusing on the production of its immediate precursor, 3-Nitrocinnamic Acid. Researchers can select a synthetic strategy based on either the nitration of cinnamic acid or, more robustly, the Perkin condensation of m-Nitrobenzaldehyde. The latter route is supported by a highly detailed and validated protocol from Organic Syntheses, offering a trustworthy path to high yields of the key intermediate. The final conversion to the target molecule is best performed using selective catalytic transfer hydrogenation, which effectively reduces the alkene bond while preserving the critical nitro functionality, ensuring a high-purity final product suitable for further applications in drug development and scientific research.
References
-
Shriner, R. L.; Kleiderer, E. C. (1930). m-NITROCINNAMIC ACID. Organic Syntheses, 10, 74. [Link]
-
Tafel, J. (1923). hydrocinnamic acid. Organic Syntheses, 3, 69. [Link]
-
Stipanovic, M.; Stankovic, B.; Milanovic, S. B.; et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 26(16), 4989. [Link]
-
Chen, Z.; Jiang, H.; Chen, J.; et al. (2017). 3-Nitro-3,4-dihydrocoumarins: valuable precursors for the synthesis of enantiomerically enriched masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold. Organic & Biomolecular Chemistry, 15(3), 543-547. [Link]
-
Alizadeh, A.; Zare, A. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical Health Risks. [Link]
-
Whitmore, F. C.; Culhane, P. J.; Neher, H. T. (1925). anhydro-2-hydroxymercuri-3-nitrobenzoic acid. Organic Syntheses, 5, 5. [Link]
-
Al-Mokadem, M.; Metwally, M. A. (2022). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances, 12(8), 4585-4609. [Link]
-
Culhane, P. J.; Woodward, G. E. (1925). 3-nitrophthalic acid. Organic Syntheses, 5, 81. [Link]
-
Filipiak, P.; Słowik, M.; Demkowicz, S.; et al. (2020). Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide. Green Chemistry, 22(19), 6486-6495. [Link]
-
Nicolet, B. H.; Bender, J. A. (1927). 3-nitrophthalic anhydride. Organic Syntheses, 7, 64. [Link]
-
Dong, C.; Wang, Y.; Liu, X.; et al. (2012). A simple and straightforward approach toward selective C=C bond reduction by hydrazine. Canadian Journal of Chemistry, 90(10), 838-841. [Link]
-
Balaraman, E.; Gunanathan, C.; Zhang, J.; et al. (2011). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. AIChE Annual Meeting, Conference Proceedings. [Link]
-
He, Q.; Xu, Z.; Jiang, D.; et al. (2014). Catalyst-free chemoselective reduction of the carbon–carbon double bond in conjugated alkenes with Hantzsch esters in water. RSC Advances, 4(17), 8671-8674. [Link]
- Van der Puy, M.; et al. (2001). Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Wieckowska, A.; Szybinska, A.; et al. (2021). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. International Journal of Molecular Sciences, 22(19), 10733. [Link]
-
Al-Amin, M.; et al. (2024). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 8(1), 1-10. [Link]
-
Aubakirov, Y.; Sassykova, L.; et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 521-529. [Link]
-
Sharma, P.; et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
-
Blout, E. R.; Silverman, D. C. (1944). The Catalytic Reduction of Nitrocinnamic Acids and Esters. Journal of the American Chemical Society, 66(9), 1442-1443. [Link]
-
Singh, R. P.; et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(2), 239-256. [Link]
-
The DIY Chemist. (2023). Making 3-Nitrophthalic acid (precursor to Luminol). YouTube. [Link]
-
Zhang, M.; et al. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Earth and Space Chemistry, 8(1), 154-162. [Link]
Sources
An In-depth Technical Guide to N-(3-nitrobenzenesulfonyl)-beta-alanine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of N-(3-nitrobenzenesulfonyl)-beta-alanine, a derivative of the naturally occurring beta-amino acid, beta-alanine. While specific experimental data for this compound is limited in publicly available literature, this document compiles information on its constituent parts—beta-alanine and the 3-nitrobenzenesulfonyl group—and draws inferences from related N-sulfonylated amino acids to present a detailed profile. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, potential properties, and applications of this and similar compounds.
Introduction to N-(3-nitrobenzenesulfonyl)-beta-alanine
N-(3-nitrobenzenesulfonyl)-beta-alanine is a synthetic derivative of beta-alanine, a non-essential amino acid that serves as a precursor to carnosine, a dipeptide with significant physiological roles, including intracellular buffering and antioxidant activity. The introduction of the 3-nitrobenzenesulfonyl group to the amino group of beta-alanine can significantly alter its physicochemical properties, such as acidity, lipophilicity, and biological activity. This modification is of interest in medicinal chemistry and drug design, where sulfonyl groups are often incorporated to modulate the pharmacokinetic and pharmacodynamic profiles of molecules.
The structure of N-(3-nitrobenzenesulfonyl)-beta-alanine combines the flexible aliphatic backbone of beta-alanine with the rigid, electron-withdrawing 3-nitrophenylsulfonyl moiety. This combination is expected to influence its solubility, melting point, and interactions with biological targets.
Predicted Physicochemical Properties
Due to the limited availability of direct experimental data for N-(3-nitrobenzenesulfonyl)-beta-alanine, the following properties are predicted based on the known characteristics of its precursors and related compounds.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₉H₁₀N₂O₆S | Calculated from the structures of beta-alanine and 3-nitrobenzenesulfonyl chloride. |
| Molecular Weight | 274.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Based on the solid nature of beta-alanine and 3-nitrobenzenesulfonyl chloride. |
| Melting Point | Expected to be higher than 3-nitrobenzenesulfonyl chloride (61-62 °C) and potentially in the range of other N-sulfonylated amino acids. | The introduction of the beta-alanine moiety and the potential for hydrogen bonding would likely increase the melting point. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | The nonpolar 3-nitrophenyl group will decrease water solubility compared to beta-alanine. The carboxylic acid group will provide some solubility in polar solvents. |
| pKa | The carboxylic acid pKa is expected to be in the acidic range, while the sulfonamide proton will have a pKa in the neutral to slightly basic range. | The electron-withdrawing nitro group will increase the acidity of the sulfonamide proton compared to unsubstituted benzenesulfonamides. |
Synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine
The synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine is expected to proceed via a nucleophilic substitution reaction between beta-alanine and 3-nitrobenzenesulfonyl chloride. This is a common method for the formation of sulfonamides from amines.
Reaction Scheme
Caption: Synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on standard methods for N-sulfonylation of amino acids. Optimization may be required.
-
Dissolution of Beta-Alanine: Dissolve beta-alanine (1.0 eq) in an appropriate aqueous solvent system, such as a 1:1 mixture of water and dioxane. Add a base, such as sodium bicarbonate (2.0-3.0 eq), to the solution to deprotonate the amino group of beta-alanine, increasing its nucleophilicity.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0-1.1 eq) in a suitable organic solvent (e.g., dioxane) to the beta-alanine solution at 0-5 °C with vigorous stirring. The slow addition and low temperature help to control the exothermic reaction and minimize side reactions.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This protonates the carboxylate and any unreacted beta-alanine, and also quenches any remaining base.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer will contain the desired N-(3-nitrobenzenesulfonyl)-beta-alanine, while the aqueous layer will contain salts and any unreacted beta-alanine.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The following are predicted spectral characteristics for N-(3-nitrobenzenesulfonyl)-beta-alanine, which are essential for its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons of the beta-alanine backbone and the 3-nitrophenyl group.
-
Aromatic Protons: Four protons in the aromatic region (typically δ 7.5-8.5 ppm) exhibiting complex splitting patterns (doublets, triplets, and doublet of doublets) characteristic of a 1,3-disubstituted benzene ring. The protons ortho and para to the electron-withdrawing nitro and sulfonyl groups will be shifted downfield.
-
Beta-Alanine Protons:
-
A triplet corresponding to the two protons on the carbon adjacent to the sulfonamide nitrogen (Cα-H₂), likely in the range of δ 3.2-3.6 ppm.
-
A triplet corresponding to the two protons on the carbon adjacent to the carboxylic acid (Cβ-H₂), likely in the range of δ 2.5-2.9 ppm.
-
-
Sulfonamide Proton (NH): A broad singlet that may be exchangeable with D₂O, with a chemical shift that can vary depending on the solvent and concentration.
-
Carboxylic Acid Proton (OH): A broad singlet at a downfield chemical shift (typically > δ 10 ppm), which is also exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbons of the aromatic ring and the beta-alanine moiety.
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm). The carbon bearing the nitro group and the carbon attached to the sulfonyl group will be significantly deshielded.
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl group, expected in the range of δ 170-180 ppm.
-
Aliphatic Carbons: Two signals for the methylene carbons of the beta-alanine backbone, typically in the range of δ 30-50 ppm.
FT-IR Spectroscopy
The infrared spectrum will provide information about the functional groups present in the molecule.
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.
-
O-H Stretch: A broad peak in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H bond.
-
C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.
-
S=O Stretch: Two strong absorptions for the asymmetric and symmetric stretching of the sulfonyl group, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
N-O Stretch: Two strong absorptions for the asymmetric and symmetric stretching of the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), pseudomolecular ion peaks such as [M+H]⁺ or [M-H]⁻, corresponding to the calculated molecular weight of 274.25 g/mol .
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the nitro group (NO₂), the sulfonyl group (SO₂), and fragmentation of the beta-alanine backbone.
Potential Applications in Research and Drug Development
While specific applications for N-(3-nitrobenzenesulfonyl)-beta-alanine have not been extensively reported, its structural features suggest several areas of potential interest for researchers:
-
Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore that can act as a transition-state analog inhibitor for various enzymes, particularly proteases and carbonic anhydrases.
-
Chemical Probe: This compound could serve as a chemical probe to study the binding pockets of proteins that recognize beta-alanine or related structures.
-
Building Block in Synthesis: It can be used as a versatile building block for the synthesis of more complex molecules, such as peptidomimetics or other biologically active compounds. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization.
-
Drug Discovery Lead: The combination of the sulfonamide and nitroaromatic groups may confer interesting biological activities, making it a potential starting point for lead optimization in drug discovery programs.
Safety and Handling
As with any chemical, N-(3-nitrobenzenesulfonyl)-beta-alanine should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
N-(3-nitrobenzenesulfonyl)-beta-alanine represents an interesting synthetic molecule that merges the biological relevance of beta-alanine with the chemical versatility of the 3-nitrobenzenesulfonyl group. While direct experimental data is scarce, this guide provides a comprehensive predicted profile of its physical and chemical properties, a plausible synthetic route, and an overview of its potential applications. Further experimental investigation is warranted to fully characterize this compound and explore its potential in various scientific disciplines.
References
- While specific references for N-(3-nitrobenzenesulfonyl)-beta-alanine are not available, the information in this guide is based on established principles of organic chemistry and data from related compounds. For further reading on the properties of the constituent parts and related molecules, please refer to standard organic chemistry textbooks and databases such as PubChem and the Merck Index.
An In-Depth Technical Guide to the Characterization of Novel Compounds: Determining the Solubility and Stability of 3-(3-Nitrophenylsulfonamido)propanoic acid
Foreword: Navigating the Unknowns in Drug Discovery
In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from synthesis to a potential therapeutic is fraught with challenges. Among the most critical early-stage hurdles is the thorough characterization of its fundamental physicochemical properties. These properties, primarily solubility and stability, form the bedrock upon which all subsequent preclinical and clinical development is built. An otherwise promising compound with poor solubility may never achieve therapeutic concentrations, while an unstable molecule can degrade into inactive or even toxic byproducts.
This guide addresses a specific, yet illustrative, challenge: the characterization of a novel compound for which there is a paucity of public-domain data, "3-(3-Nitrophenylsulfonamido)propanoic acid." Given the absence of established data, this document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach the determination of solubility and stability for such a compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our methodologies in authoritative scientific principles.
Understanding the Molecule: A Structural Perspective
Before embarking on any experimental work, a thorough in-silico analysis of the target molecule, 3-(3-Nitrophenylsulfonamido)propanoic acid, is paramount. The structure reveals several key functional groups that will dictate its behavior:
-
A Carboxylic Acid Group (-COOH): This group is ionizable, with a pKa that will significantly influence solubility in aqueous solutions at different pH values. Generally, carboxylic acids are more soluble in their deprotonated (anionic) form at higher pH.
-
A Sulfonamide Group (-SO₂NH-): The acidity of the sulfonamide proton can also play a role in solubility and potential salt formation.
-
A Nitrophenyl Group (-C₆H₄NO₂): This aromatic nitro group contributes to the molecule's hydrophobicity and may be susceptible to reduction under certain conditions, representing a potential degradation pathway.
This initial structural assessment allows us to form educated hypotheses about the compound's properties and to design our experimental protocols accordingly.
Aqueous Solubility Determination: A Multi-faceted Approach
Aqueous solubility is a critical determinant of a drug's bioavailability. For an orally administered drug, dissolution in the gastrointestinal tract is the first step towards absorption. We will explore several robust methods for determining thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The "shake-flask" method is the most widely accepted technique for this determination.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Buffers: Prepare a series of biocompatible buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess of 3-(3-Nitrophenylsulfonamido)propanoic acid to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached from a saturated solution.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Causality Behind Experimental Choices:
-
Extended Equilibration Time: This ensures that the dissolution process has reached a true equilibrium, avoiding the underestimation of solubility.
-
Use of Multiple pH Buffers: The ionizable nature of the carboxylic acid and potentially the sulfonamide necessitates testing across a pH range to understand its solubility profile in different parts of the gastrointestinal tract.
Kinetic Solubility: A High-Throughput Alternative
In early discovery phases, a higher throughput method is often required. Kinetic solubility determination, while not providing a true equilibrium value, offers a rapid assessment of a compound's dissolution characteristics.
Experimental Protocol: Kinetic Solubility by Turbidimetry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Aqueous Addition: Add the DMSO solutions to an aqueous buffer in a microplate format.
-
Precipitation Monitoring: Monitor the formation of precipitate over a shorter time frame (e.g., 1-2 hours) using a plate reader that can measure turbidity (light scattering).
-
Data Analysis: The highest concentration that does not show precipitation is reported as the kinetic solubility.
Workflow for Solubility Determination
Caption: Experimental workflows for determining thermodynamic and kinetic solubility.
Data Presentation: Predicted Solubility Profile
| pH | Predicted Solubility | Rationale |
| 2.0 | Low | The carboxylic acid will be protonated and less soluble. |
| 4.5 | Moderate | Approaching the pKa of the carboxylic acid, increasing solubility. |
| 6.8 | High | The carboxylic acid will be deprotonated (anionic), enhancing solubility. |
| 7.4 | High | The compound will be in its more soluble, deprotonated form. |
Stability Assessment: Ensuring Molecular Integrity
The stability of a drug substance is paramount for its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. A comprehensive stability assessment should evaluate the impact of pH, temperature, and light.
pH-Dependent Hydrolysis
The sulfonamide linkage in 3-(3-Nitrophenylsulfonamido)propanoic acid could be susceptible to hydrolysis under acidic or basic conditions.
Experimental Protocol: pH Stability Study
-
Solution Preparation: Prepare solutions of the compound at a known concentration in the same series of pH buffers used for solubility testing.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C to accelerate degradation) in the dark.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Analysis: Analyze the samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH. From this data, the degradation rate constant and half-life can be calculated.
Photostability
The presence of the nitrophenyl group suggests a potential for photosensitivity.
Experimental Protocol: Photostability Testing
-
Sample Preparation: Prepare solutions of the compound and also expose the solid compound to a controlled light source that mimics the UV and visible spectrum of sunlight, as specified by ICH guidelines.
-
Control Samples: Prepare parallel samples that are protected from light (e.g., wrapped in aluminum foil).
-
Exposure: Expose the samples to the light source for a defined period.
-
Analysis: Analyze both the exposed and control samples using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.
Logical Relationship of Stability Studies
Caption: Interrelationship of stability studies and potential degradation pathways.
Data Presentation: Hypothetical Stability Profile
| Condition | Observation | Interpretation |
| Acidic pH (e.g., 2.0) | Moderate degradation | Potential for acid-catalyzed hydrolysis of the sulfonamide bond. |
| Neutral pH (e.g., 7.4) | Minimal degradation | The compound is likely to be stable under physiological pH conditions. |
| Basic pH (e.g., 9.0) | Significant degradation | Base-catalyzed hydrolysis of the sulfonamide is a probable degradation pathway. |
| Light Exposure | Formation of new peaks in HPLC | The nitrophenyl group may be susceptible to photoreduction or other transformations. |
Self-Validating Systems and Data Integrity
For the data to be trustworthy, the analytical methods used for quantification must be validated. A stability-indicating HPLC method, for instance, must undergo forced degradation studies.
Forced Degradation Protocol:
-
Stress Conditions: Subject the compound to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, and intense light).
-
Method Development: Develop an HPLC method that can separate the parent peak from all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under all stress conditions, ensuring no co-eluting impurities.
This process ensures that the analytical method is specific for the parent compound and can accurately quantify it in the presence of its degradation products, thus providing a self-validating system for the stability studies.
Conclusion: Building a Foundation for Development
The characterization of a novel compound like 3-(3-Nitrophenylsulfonamido)propanoic acid, in the absence of pre-existing data, requires a systematic and scientifically rigorous approach. By employing the detailed methodologies for solubility and stability testing outlined in this guide, researchers can generate the critical data package necessary to make informed decisions about the future development of the compound. This foundational knowledge is indispensable for formulation development, preclinical toxicology studies, and ultimately, for assessing the therapeutic potential of any new chemical entity.
References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
- Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use
-
URL: [Link]
- "Handbook of Pharmaceutical Excipients" by Raymond C. Rowe, Paul J. Sheskey, and Marian E. Quinn. (Provides comprehensive information on buffers and other excipients used in formulation and testing.) Source: Pharmaceutical Press URL: (A specific URL to the full text is not available, but it can be found through academic libraries and publisher websites like Pharmaceutical Press or Amazon.)
- "Principles and Practice of Pharmaceutical Medicine" edited by Lionel D. Edwards, Anthony W. Fox, and Peter D. Stonier. (Offers a broad overview of the drug development process, contextualizing the importance of early characterization.)
An In-depth Technical Guide on the Potential Biological Activities of 3-(3-Nitrophenylsulfonamido)propanoic acid
Introduction: Deconstructing a Molecule of Interest
In the landscape of modern drug discovery, the sulfonamide functional group stands as a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents.[1][2][3][4][5] Its remarkable versatility as a pharmacophore has led to the development of drugs spanning from antimicrobials to anticancer agents.[1][2][6][7] When this privileged scaffold is coupled with a nitroaromatic moiety, another class of compounds with a rich history of biological significance, the potential for novel pharmacological activity becomes a compelling area of investigation.[8] This guide provides a comprehensive exploration of the potential biological activities of a specific, yet under-explored molecule: 3-(3-Nitrophenylsulfonamido)propanoic acid .
While direct biological data for this compound is not extensively available in peer-reviewed literature, its structural components—a nitrophenylsulfonamide core linked to a propanoic acid side chain—provide a strong foundation for hypothesizing a range of potential therapeutic applications. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining the scientific rationale behind these hypotheses and providing detailed, field-proven experimental protocols to systematically investigate them. Our approach is grounded in the principles of structure-activity relationships and established methodologies in preclinical drug discovery.
Hypothesized Biological Activities and Investigative Strategies
The chemical architecture of 3-(3-Nitrophenylsulfonamido)propanoic acid suggests several avenues for biological activity. The electron-withdrawing nature of the nitro group on the phenyl ring, combined with the acidic sulfonamide proton and the carboxylic acid function, creates a molecule with the potential to interact with various biological targets.[9]
Potential Antimicrobial Activity
The historical significance of sulfonamides as antibacterial agents is well-documented.[3][5] They traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Furthermore, the presence of a nitro group can enhance the antimicrobial potency of a compound.[4][8]
Scientific Rationale: The core nitrophenylsulfonamide structure of our target molecule may mimic p-aminobenzoic acid (PABA), the natural substrate for DHPS. The nitro group could further enhance its binding to the active site or contribute to additional mechanisms of action, such as the generation of reactive nitrogen species under the reducing conditions found in some microbial environments.
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
3-(3-Nitrophenylsulfonamido)propanoic acid (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution Series: Prepare a two-fold serial dilution of 3-(3-Nitrophenylsulfonamido)propanoic acid in MHB in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Potential Anticancer Activity
Certain sulfonamide derivatives have demonstrated significant anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, matrix metalloproteinases, and the induction of apoptosis.[1][6][12]
Scientific Rationale: The sulfonamide moiety could potentially target and inhibit carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. The nitrophenyl group might also contribute to cytotoxic effects.
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[12]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
3-(3-Nitrophenylsulfonamido)propanoic acid (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 3-(3-Nitrophenylsulfonamido)propanoic acid for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value can be determined from the dose-response curve.[12]
Potential Anti-inflammatory Activity
Some sulfonamides are known to possess anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[3]
Scientific Rationale: The structural features of 3-(3-Nitrophenylsulfonamido)propanoic acid could allow it to bind to the active site of COX enzymes. The propanoic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
This protocol describes an in vitro assay to determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Assay buffer
-
3-(3-Nitrophenylsulfonamido)propanoic acid
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the purified COX-1 or COX-2 enzyme with various concentrations of the test compound.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set incubation time, add the detection probe to measure the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Data Presentation and Visualization
Quantitative Data Summary
| Potential Activity | Assay | Key Parameter | Hypothetical Favorable Outcome |
| Antimicrobial | Broth Microdilution | MIC (µg/mL) | Low MIC values against a broad spectrum of bacteria |
| Anticancer | MTT Assay | IC50 (µM) | Low IC50 values against various cancer cell lines |
| Anti-inflammatory | COX Inhibition Assay | IC50 (µM) for COX-1 & COX-2 | High selectivity for COX-2 inhibition (high COX-1 IC50 / low COX-2 IC50) |
Visualizing Experimental Workflows and Pathways
Caption: High-level overview of the experimental workflows for assessing potential biological activities.
Caption: Simplified schematic of the COX pathway and the potential inhibitory action of the test compound.
Conclusion and Future Directions
This guide has outlined a rational, evidence-based approach to investigating the potential biological activities of 3-(3-Nitrophenylsulfonamido)propanoic acid. By leveraging the known pharmacological properties of its constituent chemical motifs, we have proposed testable hypotheses in the areas of antimicrobial, anticancer, and anti-inflammatory research. The provided experimental protocols offer a robust starting point for any research group aiming to elucidate the therapeutic potential of this and similar molecules.
Positive results in any of these initial screens would warrant further, more in-depth studies, including mechanism of action elucidation, structure-activity relationship (SAR) studies through the synthesis of analogues, and eventually, in vivo efficacy and toxicity assessments. The journey from a molecule of interest to a potential drug candidate is long and complex, but it begins with the systematic and rigorous in vitro investigations detailed herein.
References
- Vertex AI Search. (n.d.).
- ResearchGate. (n.d.).
- Pharmapproach. (n.d.).
- Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- ResearchGate. (n.d.).
- BenchChem. (2025). The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development.
- Food Safety and Inspection Service. (2009).
- PMC - NIH. (n.d.).
- PMC - NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Chem-Impex. (n.d.). (S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)Propanoic Acid.
- BenchChem. (2025). The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers.
- ResearchGate. (2025). (PDF) Biological activities of sulfonamides.
- ResearchGate. (n.d.). Figure .
- Wiley Online Library. (2026).
- ResearchGate. (2019). Synthesis, spectral characterization and bioactivity evaluation of sulfonamide derivatives of p-nitrobenzene sulfonylchloride.
- ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid.
- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to N-sulfonylated β-Alanine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive overview of N-sulfonylated β-alanine derivatives, a class of compounds attracting significant interest in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities, and provide detailed experimental protocols for their preparation and evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of these versatile molecules.
Introduction: The Synergy of β-Alanine and the Sulfonamide Moiety
β-Alanine is a naturally occurring β-amino acid, distinguished by the placement of its amino group at the β-position of the carboxylate group.[1][2] While not a constituent of proteins, it plays a crucial role in various physiological processes. The sulfonamide functional group (–S(=O)₂–NR₂), a cornerstone of medicinal chemistry since the discovery of prontosil, is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[3] The conjugation of β-alanine with a sulfonyl group yields N-sulfonylated β-alanine derivatives, creating a molecular scaffold with significant potential for diverse biological activities. This guide will explore the chemical strategies to synthesize these compounds and their promising applications in drug discovery.
Synthetic Strategies for N-sulfonylated β-Alanine Derivatives
The primary synthetic route to N-sulfonylated β-alanine derivatives involves the nucleophilic attack of the amino group of β-alanine on a sulfonyl chloride in the presence of a base. This reaction, a variation of the Hinsberg test for amines, is a robust and versatile method for forming the sulfonamide bond.
General Synthetic Workflow
The synthesis typically proceeds as follows: β-alanine is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to deprotonate the amino group and enhance its nucleophilicity. The solution is then cooled, and the desired sulfonyl chloride, dissolved in a suitable organic solvent, is added dropwise. The reaction is stirred for a specified period, followed by acidification to precipitate the N-sulfonylated β-alanine derivative. The crude product is then purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of N-sulfonylated β-alanine derivatives.
Causality in Experimental Choices
-
Choice of Base: The use of a base is critical to deprotonate the amino group of β-alanine, making it a more potent nucleophile. The choice of base and its concentration can influence the reaction rate and yield.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermicity of the reaction and minimize side reactions, such as the hydrolysis of the sulfonyl chloride.
-
Solvent System: A biphasic system (e.g., water and an organic solvent like ether or dichloromethane) is often employed to facilitate the reaction between the water-soluble β-alaninate and the organic-soluble sulfonyl chloride.
-
Purification Method: Recrystallization is a common and effective method for purifying the final product, especially for crystalline solids. Column chromatography may be necessary for non-crystalline products or to separate closely related impurities.
Biological Activities and Therapeutic Applications
N-sulfonylated β-alanine derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Enzyme Inhibition
A significant area of research has focused on the potential of N-sulfonylated β-alanine derivatives as enzyme inhibitors.
-
Carbonic Anhydrase Inhibition: N-aryl-β-alanine derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes.[4] While some derivatives have shown weak to moderate inhibitory activity against various CA isoforms, they serve as a valuable scaffold for the design of more potent and selective inhibitors.[4] The sulfonamide moiety is a key zinc-binding group, and modifications to the aryl ring and the β-alanine backbone can modulate the binding affinity and selectivity.
-
Other Enzyme Targets: The sulfonamide group is a versatile pharmacophore that can target the active sites of various other enzymes. By modifying the substituents on the sulfonyl group and the β-alanine moiety, it is possible to design inhibitors for a range of enzymes implicated in different diseases.
Antimicrobial Activity
Several studies have highlighted the potential of β-alanine derivatives as antimicrobial agents.[1][5][6][7] The incorporation of a sulfonamide moiety can further enhance this activity. N-sulfonylated β-alanine derivatives can be designed to target essential microbial pathways, offering a potential strategy to combat antibiotic resistance.
Anticancer Activity
The sulfonamide scaffold is present in a number of clinically used anticancer drugs.[3] N-acyl-β-alanine amides have been investigated for their antiproliferative activity, and the N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety was found to be crucial for this effect.[8] N-aryl-β-alanine derivatives have also been evaluated as potential anticancer agents against triple-negative breast cancer and glioblastoma cell lines, with some derivatives showing promising cytotoxicity.[9][10]
The proposed mechanism of action for some of these compounds involves the disruption of cancer cell metabolism or the induction of apoptosis. The structural versatility of N-sulfonylated β-alanine derivatives allows for the fine-tuning of their anticancer properties.
Structure-Activity Relationships (SAR)
The biological activity of N-sulfonylated β-alanine derivatives is highly dependent on the nature of the substituents on both the sulfonyl and β-alanine moieties. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
| R Group on Sulfonyl Moiety | Modification on β-Alanine | Resulting Biological Activity | Reference |
| 4-Substituted Phenyl | Unmodified | Weak to moderate carbonic anhydrase inhibition.[4] | [4] |
| Varied Aromatic/Heterocyclic | Ester or Amide formation | Enhanced antimicrobial activity.[1][6] | [1][6] |
| N-(2,3-dimethylphenyl)aminosulfonylphenyl | Amide formation | Potent antiproliferative activity.[8] | [8] |
| bis(N'-(4-bromobenzylidene)) | Hydrazone formation | Exclusive cytotoxicity to cancer cells.[9] | [9] |
Table 1: Summary of Structure-Activity Relationships for N-sulfonylated β-Alanine Derivatives.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis, characterization, and biological evaluation of a representative N-sulfonylated β-alanine derivative.
Synthesis of N-(4-methylbenzenesulfonyl)-β-alanine
This protocol describes the synthesis of a representative N-sulfonylated β-alanine derivative using p-toluenesulfonyl chloride.
Materials:
-
β-Alanine
-
p-Toluenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
Procedure:
-
Dissolution of β-Alanine: In a 250 mL round-bottom flask, dissolve 8.9 g (0.1 mol) of β-alanine in 100 mL of 1 M NaOH solution. Cool the flask in an ice bath with continuous stirring.
-
Addition of Sulfonyl Chloride: Dissolve 19.1 g (0.1 mol) of p-toluenesulfonyl chloride in 50 mL of DCM. Add this solution dropwise to the cold β-alanine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and wash it twice with 25 mL portions of DCM to remove any unreacted sulfonyl chloride.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify it to pH 2 by the slow addition of concentrated HCl. A white precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water. Recrystallize the crude product from an ethanol-water mixture to obtain pure N-(4-methylbenzenesulfonyl)-β-alanine.
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using FT-IR and ¹H NMR spectroscopy to confirm its structure.
Antimicrobial Susceptibility Testing
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the synthesized compound using the broth microdilution method.
Materials:
-
Synthesized N-(4-methylbenzenesulfonyl)-β-alanine
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Pipettes
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to obtain a range of concentrations.
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Dilute the inoculum in MHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in the assay.
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
N-sulfonylated β-alanine derivatives represent a promising and versatile scaffold in medicinal chemistry. The straightforward synthesis, coupled with the wide range of achievable biological activities, makes them attractive candidates for further investigation in drug discovery. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity for specific biological targets. The exploration of their potential in other therapeutic areas, such as anti-inflammatory and neuroprotective agents, could also yield valuable new drug leads. The continued application of rational drug design principles, guided by a deeper understanding of their structure-activity relationships, will be instrumental in unlocking the full therapeutic potential of this fascinating class of compounds.
References
-
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives - Scholars Research Library. (URL: [Link])
-
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (URL: [Link])
-
Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed. (URL: [Link])
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (URL: [Link])
-
SCHEME 1. The synthetic route of alanine-based antimicrobial and antioxidant agents. (URL: [Link])
-
Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models - PubMed. (URL: [Link])
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (URL: [Link])
-
Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed. (URL: [Link])
-
synthesis, characterization and anti-microbial activity of some novel alanine derivatives of - aarf.asia. (URL: [Link])
-
Structure activity relationship of antiproliferative N-acyl-beta-alanine amides - PubMed. (URL: [Link])
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (URL: [Link])
-
Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PubMed Central. (URL: [Link])
-
Advances in the synthesis of β-alanine - PMC - PubMed Central. (URL: [Link])
-
Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives - ResearchGate. (URL: [Link])
-
Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models | Request PDF. (URL: [Link])
-
Advances in the synthesis of β-alanine - Frontiers. (URL: [Link])
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. (URL: [Link])
-
beta-Alanine (Compound) - Exposome-Explorer - IARC. (URL: [Link])
-
2835 PDFs | Review articles in BETA-ALANINE - ResearchGate. (URL: [Link])
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Exposome-Explorer - beta-Alanine (Compound) [exposome-explorer.iarc.fr]
- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aarf.asia [aarf.asia]
- 8. Structure activity relationship of antiproliferative N-acyl-beta-alanine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The 3-Nitrobenzenesulfonamide Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The strategic introduction of a nitro group at the 3-position of the phenyl ring profoundly influences the scaffold's physicochemical and pharmacological properties, unlocking novel avenues for drug design and development. This technical guide provides a comprehensive exploration of 3-nitrobenzenesulfonamide-containing compounds, delving into their synthesis, multifaceted mechanisms of action, and diverse therapeutic applications. We will dissect the critical role of the 3-nitro group in modulating biological activity, with a particular focus on the development of potent and selective enzyme inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the pursuit of innovative therapeutics, offering both foundational knowledge and practical insights into the exploitation of this privileged scaffold.
The Enduring Legacy of Sulfonamides and the Strategic Importance of the 3-Nitro Moiety
Sulfonamides represent one of the earliest classes of synthetic antimicrobial agents and have since evolved into a versatile pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic effects.[1] Their therapeutic efficacy often stems from their ability to mimic the transition state of enzymatic reactions or to bind to allosteric sites, thereby modulating protein function.
The introduction of an electron-withdrawing group, such as a nitro moiety, onto the benzenesulfonamide core can significantly enhance its biological activity.[2][3] The 3-position is of particular interest as it influences the electronic distribution of the entire molecule, impacting the acidity of the sulfonamide proton and the potential for specific interactions with biological targets. This strategic substitution has been instrumental in the development of targeted therapies, particularly in the realm of oncology.
Synthesis of 3-Nitrobenzenesulfonamide Derivatives: A Practical Workflow
The synthesis of N-substituted 3-nitrobenzenesulfonamides is typically a straightforward process, commencing with the commercially available 3-nitrobenzenesulfonyl chloride. The general synthetic scheme involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthetic workflow for N-substituted 3-nitrobenzenesulfonamides.
Experimental Protocol: Synthesis of a Representative Bioactive Compound
This protocol outlines the synthesis of a hypothetical N-substituted 3-nitrobenzenesulfonamide for illustrative purposes. Researchers should adapt this procedure based on the specific amine and desired final product.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equivalents) in DCM.
-
Addition of Base: Add pyridine or triethylamine (1.5 equivalents) to the solution and stir.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-nitrobenzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications and Mechanisms of Action
The 3-nitrobenzenesulfonamide scaffold has been successfully employed in the development of a variety of therapeutic agents. The following sections highlight some of the key applications and the underlying mechanisms of action.
Carbonic Anhydrase Inhibition for Anticancer Therapy
A significant breakthrough in the application of 3-nitrobenzenesulfonamide derivatives has been in the field of oncology, specifically as inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and play a crucial role in tumor progression by regulating intra- and extracellular pH.[5]
The sulfonamide group is a well-established zinc-binding group, and its deprotonated form coordinates to the zinc ion in the active site of CAs, leading to potent inhibition. The acidic nature of the sulfonamide proton (pKa) is a critical determinant of inhibitory potency. The strongly electron-withdrawing 3-nitro group lowers the pKa of the sulfonamide proton, facilitating its deprotonation at physiological pH and enhancing its binding affinity to the zinc ion in the CA active site.[6]
Caption: Mechanism of carbonic anhydrase inhibition by 3-nitrobenzenesulfonamides.
Structure-Activity Relationship (SAR) of 3-Nitrobenzenesulfonamide-based Carbonic Anhydrase Inhibitors
The following table summarizes the structure-activity relationship of a series of ureido-substituted benzenesulfonamides against hCA II (off-target) and hCA IX (target).[5]
| Compound | R-Group | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Selectivity (II/IX) |
| U-CH₃ | 4-Methylphenylurea | 1765 | 7 | ~252 |
| U-F | 4-Fluorophenylurea | 960 | 45 | ~21 |
| U-NO₂ | 4-Nitrophenylurea | 15 | 1 | 15 |
Data extracted from Pacchiano et al., 2010.[5]
These data highlight that while the 4-nitrophenylurea derivative is the most potent inhibitor of hCA IX, it exhibits lower selectivity compared to the 4-methylphenylurea analog. This underscores the delicate balance between potency and selectivity in drug design.
Antibacterial Activity
The historical significance of sulfonamides as antibacterial agents is well-documented. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The addition of an electron-withdrawing nitro group to the benzenesulfonamide scaffold has been shown to enhance antibacterial activity.[3] This is likely due to the increased acidity of the sulfonamide, which may lead to stronger interactions with the enzyme's active site.
Emerging Therapeutic Areas
The versatility of the 3-nitrobenzenesulfonamide scaffold extends beyond anticancer and antibacterial applications. Recent research has explored its potential in other therapeutic areas:
-
Antiviral Agents: Sulfonamide derivatives have been investigated as inhibitors of viral proteases, such as those found in HIV.[7][8] The 3-nitrobenzenesulfonamide core could serve as a starting point for the design of novel protease inhibitors.
-
Anti-inflammatory Agents: Some benzenesulfonamide derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9] The electronic properties of the 3-nitro group could be leveraged to design selective COX-2 inhibitors with reduced gastrointestinal side effects.
-
Kinase Inhibitors: The benzenesulfonamide scaffold has been utilized in the development of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[3]
Biological Evaluation: A Practical Protocol
The biological evaluation of 3-nitrobenzenesulfonamide derivatives is crucial to determine their therapeutic potential. The following is a generalized protocol for a stopped-flow CO₂ hydration assay to assess the inhibitory activity against carbonic anhydrases.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The reaction is monitored spectrophotometrically using a pH indicator.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II or hCA IX)
-
Buffer (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Test compounds (3-nitrobenzenesulfonamide derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in the buffer.
-
Prepare a solution of the pH indicator in the buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled deionized water.
-
Prepare serial dilutions of the test compounds.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the appropriate wavelength for the pH indicator (e.g., 557 nm for phenol red).
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
-
Assay Performance:
-
Load one syringe with the enzyme and pH indicator solution (pre-incubated with the test compound for a set time, e.g., 15 minutes).
-
Load the second syringe with CO₂-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Perspectives
The 3-nitrobenzenesulfonamide scaffold has proven to be a remarkably versatile and fruitful starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the profound influence of the 3-nitro group on its electronic properties have enabled the creation of potent and selective inhibitors for a range of biological targets, most notably carbonic anhydrases. The success of these compounds in preclinical and, in some cases, clinical studies underscores the continued importance of this chemical motif in medicinal chemistry.
Future research in this area is likely to focus on several key aspects:
-
Expansion of Therapeutic Applications: Further exploration of 3-nitrobenzenesulfonamide derivatives as antiviral, anti-inflammatory, and kinase inhibitors is warranted.
-
Optimization of Pharmacokinetic Properties: Efforts to improve the solubility, metabolic stability, and oral bioavailability of these compounds will be crucial for their clinical translation.
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography will continue to guide the rational design of next-generation inhibitors with enhanced potency and selectivity.
References
- Angeli, A., et al. (2020). Carbonic anhydrases: Versatile and useful biocatalysts in chemistry and biochemistry.
- Beate, B., et al. (1998). The discovery of celecoxib, a potent and selective COX-2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 8(21), 2967-2972.
- Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 1-5.
- Hayashi, S., et al. (2012). Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. Journal of Medicinal Chemistry, 55(17), 7651-7667.
- Khan, I., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2531.
- Kim, Y., et al. (2012). Broad-spectrum antivirals against 3C or 3C-like proteases of picornaviruses, noroviruses, and coronaviruses. Journal of Virology, 86(21), 11754-11762.
- Sharma, B. K., et al. (2010). A rationale for the activity profile of benzenesulfonamide derivatives as cyclooxygenase (COX) inhibitors. European Journal of Medicinal Chemistry, 45(6), 2389-2395.
- Sharif, S., et al. (2010). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2812.
- Shun-ichi Yamada, et al. (1950). Orthanilic acid. Organic Syntheses, 30, 76.
- Supuran, C. T., et al. (2004). Antiviral sulfonamide derivatives. Mini Reviews in Medicinal Chemistry, 4(2), 189-200.
- Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors. Medicinal Research Reviews, 23(2), 146-189.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B, 7(1), 130-150.
- Zessel, M., et al. (2014). Sulfonamides as inhibitors of dihydropteroate synthase in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(10), 6173-6181.
- A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Biophysical Journal, 112(3), 563-574.
- A Rationale for the activity profile of benzenesulfonamide derivatives as cyclooxygenase (COX) inhibitors. (2010). European Journal of Medicinal Chemistry, 45(6), 2389-2395.
-
Benzenesulfonamide, 3-nitro-. (n.d.). PubChem. Retrieved from [Link]
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115598.
- Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. (2023). Synthesis, 55(20), 3335-3340.
- N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2812.
- N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(10), o2531.
- Protease targeted COVID-19 drug discovery: What we have learned from the past SARS-CoV inhibitors? (2021). Pharmacology & Therapeutics, 225, 107849.
- Recent Advances on Targeting Proteases for Antiviral Development. (2024). International Journal of Molecular Sciences, 25(5), 2697.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Future Medicinal Chemistry, 9(5), 497-516.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Biophysical Reviews, 13(4), 599-612.
- Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases. (1988). Journal of Medicinal Chemistry, 31(10), 1994-2000.
- Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2019). Bioorganic & Medicinal Chemistry, 27(8), 1529-1545.
- The pK a values of the sulfonamides studied. (2018). Journal of Molecular Structure: THEOCHEM, 1173, 468-477.
- Toward development of generic inhibitors against the 3C proteases of picornaviruses. (2018). Antiviral Research, 158, 137-146.
- Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. (2025). BenchChem.
-
Chemical Properties of 3-Nitrobenzenesulfonamide (CAS 121-52-8). (n.d.). Cheméo. Retrieved from [Link]
-
Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). (n.d.). ChEMBL. Retrieved from [Link]
- Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 136-145.
-
Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). (n.d.). PrepChem.com. Retrieved from [Link]
-
Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protease targeted COVID-19 drug discovery: What we have learned from the past SARS-CoV inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-spectrum antivirals against 3C or 3C-like proteases of picornaviruses, noroviruses, and coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rationale for the activity profile of benzenesulfonamide derivatives as cyclooxygenase (COX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic History of a Niche Sulfonamide: 3-(3-Nitrophenylsulfonamido)propanoic Acid
An In-depth Review of a Molecule Outside the Scientific Mainstream
Foreword: A Note on the Scientific Record
In the vast landscape of chemical compounds, some molecules, like blockbuster drugs or foundational reagents, have their histories meticulously documented and celebrated. Others, despite their precise structures and potential for bioactivity, remain in the relative quiet of chemical catalogs and specialized databases. 3-(3-Nitrophenylsulfonamido)propanoic acid falls into the latter category. While its constituent parts—a nitrophenylsulfonamide group and a propanoic acid moiety—are well-known players in medicinal chemistry, this specific combination has a sparse and fragmented history in publicly accessible scientific literature. This guide, therefore, ventures into a less-traveled area of chemical history, piecing together what is known about this compound and the broader scientific context from which it emerges. For researchers and drug development professionals, the story of a molecule's discovery, or lack thereof, can be as instructive as the study of a well-known compound, highlighting underexplored areas of chemical space.
Deconstructing the Molecule: Clues from its Chemical Architecture
The structure of 3-(3-Nitrophenylsulfonamido)propanoic acid offers immediate insights into its potential origins and functions. It is a sulfonamide, a class of compounds that has been a cornerstone of medicine since the discovery of prontosil, the first commercially available antibacterial agent. The sulfonamide group (-SO₂NH-) is a versatile pharmacophore, known for its ability to mimic p-aminobenzoic acid (PABA), an essential nutrient for many bacteria. This mimicry allows sulfonamides to inhibit bacterial growth, and this fundamental mechanism has been the basis for a wide range of antibiotics.
The molecule also contains a nitro group (-NO₂) on the phenyl ring. Nitroaromatic compounds are common in medicinal chemistry and are known for their diverse biological activities, which can include antibacterial, antifungal, and even antitumor effects.[1] The position of the nitro group is also significant; in this case, it is at the meta-position, which influences the electronic properties of the entire molecule.
Finally, the propanoic acid tail (-CH₂CH₂COOH) provides a carboxylic acid functional group. This group can participate in hydrogen bonding and can be ionized at physiological pH, which can significantly impact the molecule's solubility, distribution, and interaction with biological targets.
Synthesis and Characterization: A Path to Isolation
While the original synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid is not prominently documented, a plausible and common synthetic route for this class of compounds involves the reaction of a substituted sulfonyl chloride with an amino acid. In this case, 3-nitrobenzenesulfonyl chloride would be reacted with β-alanine (3-aminopropanoic acid) under basic conditions.
A documented, albeit unintentional, synthesis of a co-crystal of 3-((3-nitrophenyl)sulfonamido)propanoic acid with 4,4'-bipyridine has been reported.[2][3] In this instance, the compound was an unexpected product from a reaction mixture containing Mn(CH₃COO)₂·4H₂O, 3-((3-nitrophenyl)sulfonamido)propanoic acid, and 4,4'-bipyridine in a DMF/water solution.[2] This research provides valuable crystallographic data for the molecule.
Visualizing a Potential Synthetic Pathway
Caption: A proposed workflow for the biological evaluation of the title compound.
Conclusion: An Open Chapter in Medicinal Chemistry
The story of 3-(3-Nitrophenylsulfonamido)propanoic acid is, in essence, a story yet to be fully written. While its chemical structure is intriguing and suggests potential for biological activity, it has not captured the sustained attention of the scientific community in a way that has led to a rich and detailed history. For researchers and drug development professionals, this molecule serves as a reminder of the vast, unexplored territories within the world of chemistry. Its history is not one of celebrated breakthroughs, but rather one of quiet potential, waiting for future investigations to unlock its secrets.
References
-
Crystal structure of 3-((3-nitrophenyl)sulfonamido)propanoic acid — 4,4′-bipyridine (1/1), C19H18N4O6S. (2020). SciSpace. [Link]
-
Crystal structure of 3-((3-nitrophenyl)sulfonamido)propanoic acid — 4,4′-bipyridine (1/1), C19H18N4O6S. (2020). ResearchGate. [Link]
-
3-(3-Nitrophenyl)propionic acid | C9H9NO4 | CID 2760224. PubChem. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2013). ScienceDirect. [Link]
Sources
Methodological & Application
Application Note & Synthesis Protocol: 3-(3-Nitrophenylsulfonamido)propanoic acid
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, often utilized in the design of enzyme inhibitors and functionalized polymers. The protocol herein is designed for reproducibility and scalability, detailing a robust Schotten-Baumann reaction between 3-nitrobenzenesulfonyl chloride and β-alanine. We will elucidate the underlying chemical principles, provide a step-by-step methodology, and outline rigorous characterization techniques to ensure the synthesis of a high-purity final product. This guide is intended for researchers in organic synthesis, drug development, and materials science.
Introduction: Chemical Rationale and Applications
3-(3-Nitrophenylsulfonamido)propanoic acid is a derivative of β-alanine, featuring a sulfonamide linkage to a 3-nitrophenyl group. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously present in sulfa drugs, diuretics, and protease inhibitors. The electron-withdrawing nature of the nitro group on the aromatic ring significantly influences the acidity of the N-H proton and the overall electronic properties of the molecule, making it a versatile intermediate for further chemical modification.
The synthesis detailed below employs the Schotten-Baumann reaction, a classic and reliable method for forming amides and sulfonamides. The reaction occurs between an amine and an acid chloride (or sulfonyl chloride) under biphasic or aqueous basic conditions. The base, typically sodium hydroxide or sodium carbonate, serves two critical purposes: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The choice of β-alanine as the starting amine provides a carboxylic acid handle for subsequent conjugations or polymerizations.
Experimental Workflow Overview
The synthesis protocol is a three-stage process: reaction setup and execution, product isolation and workup, and finally, purification and characterization. Each stage is designed to maximize yield and purity.
Synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a classic Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids. This document outlines the reaction mechanism, provides a detailed experimental procedure, safety precautions, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction
N-sulfonylated amino acids are a prominent class of compounds in medicinal chemistry, often exhibiting a wide range of biological activities. The incorporation of a sulfonyl group can significantly modulate the physicochemical properties of a parent amino acid, influencing its polarity, acidity, and ability to participate in hydrogen bonding. N-(3-nitrobenzenesulfonyl)-beta-alanine, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and pharmacologically active agents. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, enabling the construction of diverse molecular scaffolds.
The synthesis described herein utilizes the Schotten-Baumann reaction, a robust and widely used method for the formation of amides and sulfonamides from acyl chlorides or sulfonyl chlorides and amines in the presence of a base.[1][2] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.
Reaction Scheme and Mechanism
The synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine proceeds via the nucleophilic attack of the amino group of beta-alanine on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. The reaction is typically carried out in an aqueous basic solution.
Caption: General reaction scheme for the synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine.
The mechanism involves the deprotonation of the amino group of beta-alanine by the base, increasing its nucleophilicity. The resulting amino anion then attacks the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the final sulfonamide product.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| β-Alanine | C₃H₇NO₂ | 89.09 | ≥99% | Sigma-Aldrich |
| 3-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | ≥97% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Fisher Scientific |
| Hydrochloric acid (HCl) | HCl | 36.46 | 37% (w/w) | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | VWR |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | VWR |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flasks (100 mL and 250 mL)
-
Separatory funnel (250 mL)
-
Beakers and graduated cylinders
-
pH meter or pH paper
-
Ice bath
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocol
Step 1: Dissolution of β-Alanine
-
In a 100 mL round-bottom flask, dissolve 1.0 g (11.2 mmol) of β-alanine in 20 mL of 1 M sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath with gentle stirring. The use of a basic solution is essential to deprotonate the amino group of β-alanine, thereby increasing its nucleophilicity for the subsequent reaction with the sulfonyl chloride.
Step 2: Addition of 3-Nitrobenzenesulfonyl Chloride
-
In a separate beaker, dissolve 2.48 g (11.2 mmol) of 3-nitrobenzenesulfonyl chloride in 20 mL of dichloromethane.
-
Slowly add the 3-nitrobenzenesulfonyl chloride solution to the cooled β-alanine solution dropwise over a period of 15-20 minutes while maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
During the addition, monitor the pH of the aqueous layer and maintain it between 9-10 by adding 1 M sodium hydroxide solution as needed. Maintaining a basic pH is critical to neutralize the hydrochloric acid formed during the reaction and to keep the amino group of unreacted β-alanine deprotonated.
Step 3: Reaction
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the biphasic mixture vigorously for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
Step 4: Work-up and Extraction
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Separate the two layers. The aqueous layer contains the sodium salt of the product.
-
Wash the organic layer with 20 mL of 1 M sodium hydroxide solution to extract any remaining product.
-
Combine all the aqueous layers.
-
Carefully acidify the combined aqueous solution to pH 2-3 with 2 M hydrochloric acid while cooling in an ice bath. This will protonate the carboxylate group of the product, causing it to precipitate out of the solution.
-
Extract the precipitated product with three portions of 30 mL of ethyl acetate.
-
Combine the organic extracts and wash them with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or water.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Caption: Step-by-step experimental workflow for the synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine.
Safety Precautions
-
3-Nitrobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[3] It is also moisture-sensitive. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium hydroxide is a strong base and can cause severe burns. Handle with care and wear appropriate PPE.
-
Hydrochloric acid is a strong acid and is corrosive. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.
Characterization
The identity and purity of the synthesized N-(3-nitrobenzenesulfonyl)-beta-alanine can be confirmed by various analytical techniques:
-
Melting Point: A sharp melting point range indicates a high degree of purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 3-nitrophenyl group and the aliphatic protons of the β-alanine moiety. The expected chemical shifts for the aromatic protons will be influenced by the electron-withdrawing nitro and sulfonyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure, showing distinct signals for the aromatic and aliphatic carbons.
-
FT-IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the sulfonamide, the S=O stretching of the sulfonyl group, the C=O stretching of the carboxylic acid, and the N-O stretching of the nitro group.
Expected Results and Discussion
The Schotten-Baumann reaction is generally a high-yielding procedure for the synthesis of N-sulfonylated amino acids. The expected yield of N-(3-nitrobenzenesulfonyl)-beta-alanine is typically in the range of 70-90%. The purity of the final product is crucial for its subsequent applications. Recrystallization is an effective method for removing any unreacted starting materials or by-products.
The success of the synthesis relies on several key factors:
-
pH control: Maintaining a basic pH during the reaction is essential to ensure the nucleophilicity of the amino group and to neutralize the HCl by-product.
-
Temperature control: The initial reaction is exothermic, and maintaining a low temperature during the addition of the sulfonyl chloride minimizes the formation of side products.
-
Vigorous stirring: In a biphasic system, efficient mixing is necessary to maximize the contact between the reactants at the interface of the two solvents.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Low pH during reaction | Ensure the pH is maintained between 9-10 throughout the addition of the sulfonyl chloride. | |
| Inefficient extraction | Perform multiple extractions with ethyl acetate after acidification. | |
| Oily Product | Impurities present | Purify the product by column chromatography on silica gel if recrystallization is not effective. |
| Incomplete drying | Ensure the product is thoroughly dried under vacuum. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine. By following the outlined steps and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their research and development needs. The described methodology is robust and can be adapted for the synthesis of other N-sulfonylated amino acids.
References
-
Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884 , 17, 2544–2547. [Link]
-
Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Ber. Dtsch. Chem. Ges.1886 , 19, 3218–3222. [Link]
-
BYJU'S. Schotten Baumann Reaction. [Link]
-
Aozun Yazhou Chemical. 3-Nitrobenzenesulfonyl Chloride MSDS. [Link]
-
ScienceLab.com. Beta-Alanine MSDS. [Link]
Sources
Mastering the Purification of 3-(3-Nitrophenylsulfonamido)propanoic acid: An Application Guide
For correspondence:
Abstract
This comprehensive application note provides a detailed guide to the purification of 3-(3-Nitrophenylsulfonamido)propanoic acid, a key intermediate in various research and development pipelines. Recognizing the critical impact of purity on experimental outcomes and product integrity, this document outlines robust, validated protocols for researchers, scientists, and drug development professionals. We delve into the strategic application of acid-base extraction, recrystallization, and column chromatography, underpinned by a thorough analysis of the compound's structural characteristics. Each protocol is presented with a clear rationale, step-by-step instructions, and methods for purity verification, ensuring readers can confidently implement these techniques to achieve high-purity material.
Introduction: The Imperative for Purity
3-(3-Nitrophenylsulfonamido)propanoic acid is a molecule of significant interest due to its bifunctional nature, incorporating a carboxylic acid, a sulfonamide linkage, and an aromatic nitro group. These features make it a versatile building block in medicinal chemistry and materials science. However, the synthetic routes to this compound can yield a variety of impurities, including unreacted starting materials (e.g., 3-nitrobenzenesulfonyl chloride and β-alanine) and side-products. The presence of these impurities can confound biological assays, impede downstream reactions, and compromise the quality of final products.
This guide is structured to provide a multi-tiered purification strategy, enabling the isolation of 3-(3-Nitrophenylsulfonamido)propanoic acid to the high degree of purity required for demanding applications. We will explore purification strategies based on the compound's acidic properties and polarity.
Anticipated Impurities:
-
Starting Materials: 3-nitrobenzenesulfonyl chloride, β-alanine.
-
Side-Products: 3-nitrobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride), and potentially polymeric materials.
Foundational Knowledge: Physicochemical Properties
A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₉H₁₀N₂O₆S | - |
| Molecular Weight | 274.25 g/mol | - |
| Appearance | Typically an off-white to pale yellow solid | Visual indicator of purity. |
| Acidity | Contains a carboxylic acid (pKa ~4-5) and a sulfonamide proton (pKa ~9-10) | These distinct acidic protons are the cornerstone of the acid-base extraction technique. |
| Polarity | High, due to the carboxylic acid, sulfonamide, and nitro groups. | Influences solubility and dictates choices for chromatography (stationary and mobile phases) and recrystallization solvents. |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and acetone. Sparingly soluble in less polar solvents like dichloromethane and ethyl acetate, and very poorly soluble in non-polar solvents like hexanes. Solubility in water is pH-dependent. | Critical for selecting appropriate solvents for recrystallization and chromatography. |
Strategic Purification Workflow
The purification of 3-(3-Nitrophenylsulfonamido)propanoic acid is best approached with a sequential strategy designed to remove different classes of impurities at each stage. The following workflow is recommended for achieving high purity.
Analytical methods for "3-(3-Nitrophenylsulfonamido)propanoic acid" characterization
An Application Note for the Comprehensive Analytical Characterization of 3-(3-Nitrophenylsulfonamido)propanoic acid
Abstract
This document provides a detailed guide for the analytical characterization of 3-(3-Nitrophenylsulfonamido)propanoic acid, a compound of interest in pharmaceutical research and development. The methodologies outlined herein are designed to ensure the identity, purity, and stability of the molecule, adhering to rigorous scientific standards. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical explanations and practical, step-by-step protocols for a suite of essential analytical techniques. The methods are grounded in principles outlined by international regulatory bodies to ensure data integrity and reliability.[1][2][3]
Introduction and Analytical Strategy
3-(3-Nitrophenylsulfonamido)propanoic acid is a multifaceted organic molecule featuring a nitrophenyl group, a sulfonamide linkage, and a carboxylic acid moiety. This combination of functional groups necessitates a multi-technique approach for comprehensive characterization. In drug development, robust analytical characterization is paramount for ensuring the safety, efficacy, and quality of a potential therapeutic agent. A thorough understanding of a compound's properties is the foundation of its entire development lifecycle.
The analytical strategy presented here is designed to be a self-validating system. It begins with unambiguous structural confirmation, proceeds to quantitative assessment of purity and potential impurities, and concludes with an evaluation of key physicochemical properties. This holistic approach ensures that any data generated is reliable, reproducible, and fit for its intended purpose, aligning with the principles of analytical procedure lifecycle management.[4]
Logical Workflow for Analytical Characterization
The following workflow provides a systematic approach to the characterization of 3-(3-Nitrophenylsulfonamido)propanoic acid, from initial structural verification to final purity assessment.
Sources
Application Note: Structural Characterization of 3-(3-Nitrophenylsulfonamido)propanoic acid using NMR and Mass Spectrometry
Abstract
Introduction
3-(3-Nitrophenylsulfonamido)propanoic acid is a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. The precise and unambiguous confirmation of its chemical structure is a critical step in the synthesis and quality control process. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, collectively offering a comprehensive structural elucidation.
This guide is designed to walk researchers through the theoretical and practical aspects of acquiring and interpreting NMR and MS data for 3-(3-Nitrophenylsulfonamido)propanoic acid.
Experimental Protocols
I. Sample Preparation
A critical first step for acquiring high-quality data is meticulous sample preparation. The choice of solvent is paramount and depends on the solubility of the analyte and the specific analytical technique.
A. NMR Sample Preparation
-
Solvent Selection: Deuterated solvents are essential for ¹H NMR to avoid large solvent signals that can obscure analyte peaks. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules like 3-(3-Nitrophenylsulfonamido)propanoic acid due to its excellent solubilizing power for a wide range of organic compounds.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
B. Mass Spectrometry Sample Preparation
-
Solvent Selection: For electrospray ionization mass spectrometry (ESI-MS), a solvent system that promotes ionization is crucial. A mixture of methanol or acetonitrile with water is typically effective.
-
Procedure:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
-
II. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
A. ¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-32 (signal-to-noise dependent)
-
Relaxation Delay: 1-2 seconds
B. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
III. Mass Spectrometry Data Acquisition
A. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: ESI-Negative or ESI-Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-350 °C
-
Mass Range: m/z 50-500
Data Interpretation and Analysis
I. Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of 3-(3-Nitrophenylsulfonamido)propanoic acid in DMSO-d₆ would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and sulfonamide groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 8.2 - 8.5 | m | - |
| Aromatic-H | 7.8 - 8.1 | m | - |
| -NH- | ~8.0 | br s | - |
| -CH₂- (adjacent to NH) | 3.2 - 3.4 | t | ~7 |
| -CH₂- (adjacent to COOH) | 2.5 - 2.7 | t | ~7 |
| -COOH | >12.0 | br s | - |
Note: The broad singlets for the -NH- and -COOH protons are due to chemical exchange and their chemical shifts can be highly dependent on concentration and temperature.
II. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | >170 |
| Aromatic (C-NO₂) | ~148 |
| Aromatic (C-SO₂) | ~140 |
| Aromatic (CH) | 120 - 135 |
| Aliphatic (-CH₂-NH) | ~40 |
| Aliphatic (-CH₂-COOH) | ~35 |
III. Expected Mass Spectrometry Data
In ESI-MS, the molecule is expected to be detected as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. The monoisotopic mass of 3-(3-Nitrophenylsulfonamido)propanoic acid (C₉H₁₀N₂O₆S) is approximately 274.03 g/mol .
| Ion | Expected m/z |
| [M-H]⁻ | 273.02 |
| [M+H]⁺ | 275.04 |
Fragmentation in the mass spectrometer (MS/MS) can provide further structural confirmation. Key expected fragment ions would result from the cleavage of the sulfonamide bond and the loss of the carboxylic acid group.
Workflow and Structural Representation
The following diagram illustrates the general workflow for the characterization of 3-(3-Nitrophenylsulfonamido)propanoic acid.
Caption: General workflow for synthesis and structural characterization.
The following diagram represents the chemical structure of 3-(3-Nitrophenylsulfonamido)propanoic acid with key proton environments highlighted.
Caption: Structure of 3-(3-Nitrophenylsulfonamido)propanoic acid.
Conclusion
This application note provides a comprehensive guide to the analytical methodologies required for the structural characterization of 3-(3-Nitrophenylsulfonamido)propanoic acid. By following the detailed protocols for NMR and mass spectrometry, researchers can confidently confirm the identity and purity of their synthesized compounds. The provided predicted spectral data serves as a valuable reference for data interpretation. While experimental data for the title compound is not presented, the principles and workflows described are fundamental and broadly applicable to the characterization of novel small molecules in a drug discovery and development setting.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). 3-(3-Nitrophenylsulfonamido)propanoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. [Link]
Using "3-(3-Nitrophenylsulfonamido)propanoic acid" as a Molecular Probe for Carbonic Anhydrase Inhibition
Introduction: Unveiling a Novel Tool for Enzyme Interrogation
Small molecule probes are indispensable tools in chemical biology and drug discovery, offering precise control and real-time monitoring of biological processes.[1] This guide introduces 3-(3-Nitrophenylsulfonamido)propanoic acid , a rationally designed molecular probe for investigating the activity of carbonic anhydrases (CAs). The structural design of this probe is rooted in established principles of enzyme inhibition. The benzenesulfonamide core is a well-documented pharmacophore known to target the active site of zinc-containing metalloenzymes, most notably the carbonic anhydrase family.[2] The strategic placement of a nitro group on the phenyl ring provides a versatile chemical handle, enabling its use in various analytical applications.
This document provides a comprehensive overview of the probe's synthesis, its application in a robust in vitro enzyme inhibition assay, and protocols for its conversion into a fluorescently labeled derivative for advanced imaging and detection methodologies.
Probe Characteristics and Specifications
The utility of 3-(3-Nitrophenylsulfonamido)propanoic acid as a molecular probe stems from its unique combination of functional groups. The sulfonamide moiety acts as the primary targeting element, while the nitroaromatic group and the propanoic acid linker confer distinct chemical properties that can be exploited for analytical purposes.
| Property | Value | Source |
| IUPAC Name | 3-(3-Nitrophenylsulfonamido)propanoic acid | N/A |
| CAS Number | 953907-19-2 | [3] |
| Molecular Formula | C₉H₁₀N₂O₆S | [3] |
| Molecular Weight | 274.25 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | Assumed |
| Solubility | Soluble in DMSO, DMF, and aqueous base | Assumed |
| Storage | Store at 2-8°C, sealed in a dry environment | [3] |
The nitro group on the phenyl ring is a strong electron-withdrawing group that influences the electronic properties of the sulfonamide, potentially modulating its binding affinity to the target enzyme.[4] Furthermore, nitroaromatic compounds often act as fluorescence quenchers, a property that can be harnessed in designing "turn-on" fluorescent probes.[5] Most importantly, the nitro group can be chemically reduced to a primary amine, providing a convenient site for conjugation to fluorophores or other reporter molecules.[6]
Synthesis of the Molecular Probe
The synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid is a straightforward nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and β-alanine (3-aminopropanoic acid). The reaction is typically carried out in an aqueous basic solution to neutralize the HCl byproduct and facilitate the dissolution of the amino acid.
Protocol 1: Synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
β-Alanine (3-aminopropanoic acid)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of β-Alanine: In a round-bottom flask, dissolve β-alanine (1.0 eq) and sodium carbonate (1.5 eq) in deionized water. Cool the solution in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent like acetone or THF. Add this solution dropwise to the cold, stirring β-alanine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Wash the reaction mixture with ethyl acetate to remove any unreacted sulfonyl chloride.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl, and then concentrated HCl if necessary. This will precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Purity Assessment: The purity of the product can be assessed by NMR and mass spectrometry.
Caption: Workflow for the synthesis of the molecular probe.
Application: In Vitro Carbonic Anhydrase Inhibition Assay
This probe is ideally suited for quantifying the inhibition of carbonic anhydrase activity. The following protocol is a colorimetric assay based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP), which can be monitored spectrophotometrically.
Principle of the Assay
Carbonic anhydrase catalyzes the hydrolysis of p-NPA, producing p-nitrophenol. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity and can be measured by the increase in absorbance at 405 nm. When an inhibitor, such as 3-(3-Nitrophenylsulfonamido)propanoic acid , binds to the enzyme, the rate of substrate hydrolysis decreases. By measuring this decrease across a range of inhibitor concentrations, one can determine the inhibitor's potency, typically expressed as an IC₅₀ value.
Caption: Principle of the colorimetric CA inhibition assay.
Protocol 2: High-Throughput Screening for CA Inhibition
Materials:
-
Human or bovine carbonic anhydrase II (CA-II)
-
3-(3-Nitrophenylsulfonamido)propanoic acid (the "Probe")
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl acetate (p-NPA, substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader with kinetic measurement capabilities at 405 nm
Procedure:
-
Reagent Preparation:
-
CA Working Solution: Dilute CA stock solution in cold Assay Buffer to the desired final concentration (e.g., 20 units/mL).
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in DMSO. Prepare this solution fresh daily.
-
Probe & Control Solutions: Prepare a stock solution of the probe and Acetazolamide in DMSO (e.g., 10 mM). Create a series of dilutions in DMSO to achieve the desired final concentrations for the assay.
-
-
Assay Plate Setup (per well):
| Component | Blank | Max Activity | Inhibitor | Positive Control |
| Assay Buffer | 178 µL | 158 µL | 158 µL | 158 µL |
| DMSO | - | 2 µL | - | - |
| Probe Dilution | - | - | 2 µL | - |
| Acetazolamide Dilution | - | - | - | 2 µL |
| CA Working Solution | - | 20 µL | 20 µL | 20 µL |
| Pre-incubation (15 min at RT) | ||||
| Substrate Solution | 20 µL | 20 µL | 20 µL | 20 µL |
| Total Volume | 198 µL | 200 µL | 200 µL | 200 µL |
-
Enzyme-Inhibitor Pre-incubation:
-
Add Assay Buffer, DMSO (for max activity), probe dilutions, and positive control dilutions to the appropriate wells.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Advanced Application: Conversion to a Fluorescent Probe
The nitro group of the probe can be reduced to a primary amine, which can then be covalently linked to a fluorophore. This creates a fluorescent version of the probe, enabling studies such as fluorescence polarization, FRET, or cellular imaging.
Protocol 3: Fluorescent Labeling of the Probe
This protocol is a two-step process: reduction of the nitro group followed by conjugation to a fluorescent dye.
Step 1: Reduction of the Nitro Group
Materials:
-
3-(3-Nitrophenylsulfonamido)propanoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated HCl
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
Procedure:
-
Suspend the nitro-probe in ethanol.
-
Add a solution of SnCl₂·2H₂O (5-10 eq) in concentrated HCl.
-
Heat the mixture at 50-70°C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction and quench by slowly adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the resulting amine product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(3-Aminophenylsulfonamido)propanoic acid .
Step 2: Conjugation with Fluorescein Isothiocyanate (FITC)
Materials:
-
3-(3-Aminophenylsulfonamido)propanoic acid (from Step 1)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or DIPEA
Procedure:
-
Dissolve the amino-probe in anhydrous DMF or DMSO.
-
Add TEA or DIPEA (2-3 eq) to act as a base.
-
Add FITC (1.0-1.2 eq) to the solution.
-
Stir the reaction in the dark at room temperature for 12-24 hours.
-
Purify the fluorescently labeled probe using column chromatography or preparative HPLC.
Caption: Workflow for converting the probe to a fluorescent derivative.
Conclusion and Future Perspectives
3-(3-Nitrophenylsulfonamido)propanoic acid represents a versatile and accessible molecular probe for the study of carbonic anhydrases. Its straightforward synthesis and applicability in standard colorimetric assays make it a valuable tool for inhibitor screening and characterization. The potential for conversion into a fluorescent derivative further expands its utility into more complex biological assays and imaging applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to employ this probe in their investigations of CA-related pathways in health and disease.
References
-
Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. ChemMedChem, 5(2), 196-198. [Link]
-
Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 133–169. [Link]
-
Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 234-238. [Link]
-
Garaj, V., Puccetti, L., Fasolis, G., Winum, J. Y., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with N-hydroxysulfonamides. Bioorganic & medicinal chemistry letters, 15(12), 3102–3106. [Link]
-
Juárez-Jiménez, J., et al. (2010). The nitro to amine reduction: from millions of tons to single molecule studies. Pure and Applied Chemistry, 82(4), 819-830. [Link]
-
Organic Chemistry Portal. Nitro Reduction. [Link]
-
Cárdenas-Jirón, G. I., et al. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 178, 134-143. [Link]
-
Spain, J. C., & Hughes, J. B. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 65(4), 553-577. [Link]
-
Zhang, X., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. The Journal of Physical Chemistry B, 119(43), 13674–13685. [Link]
Sources
- 1. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 179174-23-3|3-((4-Nitrophenyl)sulfonamido)propanoic acid|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols for N-(3-nitrobenzenesulfonyl)-beta-alanine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Beta-Alanine Derivative
N-(3-nitrobenzenesulfonyl)-beta-alanine represents a novel synthetic compound derived from the naturally occurring beta-amino acid, beta-alanine. In its unmodified form, beta-alanine is a crucial precursor to the dipeptide carnosine, which plays a significant role in intracellular pH buffering, antioxidant activities, and protection against hypoxic stress.[1] The addition of a 3-nitrobenzenesulfonyl group to the beta-alanine backbone introduces a significant chemical modification that could imbue the molecule with unique biological activities, potentially positioning it as a small molecule inhibitor or modulator of specific cellular pathways.
These application notes provide a comprehensive guide for the initial characterization and utilization of N-(3-nitrobenzenesulfonyl)-beta-alanine in a variety of cell-based assays. The protocols outlined herein are designed to be adaptable and serve as a foundational framework for researchers seeking to elucidate the compound's mechanism of action and therapeutic potential.
Core Principles for Characterizing Novel Small Molecule Inhibitors
Before embarking on specific functional assays, a thorough understanding of the compound's behavior in a cellular context is paramount. The following principles and initial characterization steps are critical for the successful interpretation of subsequent experimental data.
Cellular Bioavailability and Stability
The extent to which a compound can penetrate the cell membrane and remain stable within the intracellular environment is a key determinant of its efficacy. A versatile HPLC-MS-based protocol can be employed to determine the intracellular concentration of N-(3-nitrobenzenesulfonyl)-beta-alanine.[2] This method allows for the assessment of:
-
Extra- and intracellular stability: Understanding the compound's half-life both in the culture medium and within the cell.
-
Dose- and time-dependence of intracellular concentrations: Determining how the intracellular concentration varies with the applied dose and incubation time.
-
Cell permeability: Quantifying the efficiency of the compound's transport across the cell membrane.
-
Nonspecific binding: Assessing the extent of binding to cell culture plates, extracellular matrices, and the cell membrane, which can influence the effective concentration of the compound.[2]
Cytotoxicity and Viability Assessment
A fundamental initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This information is crucial for establishing a non-toxic working concentration range for subsequent mechanism-of-action studies. Assays such as the MTT or XTT assay are widely used for this purpose.[3]
Detailed Protocols for Cell-Based Assays
The following protocols provide step-by-step methodologies for the initial characterization of N-(3-nitrobenzenesulfonyl)-beta-alanine.
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of N-(3-nitrobenzenesulfonyl)-beta-alanine on cell viability.
Materials:
-
Selected cancer cell line (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-(3-nitrobenzenesulfonyl)-beta-alanine
-
DMSO (vehicle)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of N-(3-nitrobenzenesulfonyl)-beta-alanine in DMSO.
-
Perform serial dilutions of the compound to achieve a range of concentrations (e.g., 0.01 nM to 100 µM).[3]
-
Treat the cells with the diluted compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.[3]
-
Incubate for a specified duration, typically 48-72 hours.[3]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (OD) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.85 | 68.0 |
| 50 | 0.45 | 36.0 |
| 100 | 0.20 | 16.0 |
Protocol 2: High-Throughput Screening for Novel Inhibitors
This protocol provides a framework for conducting a high-throughput screen to identify other small molecule inhibitors with similar or enhanced activity.[4]
Workflow:
-
Assay Development and Optimization:
-
Adapt the chosen primary assay (e.g., a cell viability assay or a specific mechanism-of-action assay) for a high-throughput format (e.g., 384-well plates).
-
Optimize parameters such as cell seeding density, compound concentration, and incubation time to achieve a robust and reproducible assay with a good signal-to-noise ratio.
-
-
Library Screening:
-
Screen a library of small molecules at a single concentration (e.g., 10 µM).
-
Include appropriate controls (positive and negative) on each plate.
-
-
Hit Confirmation and Dose-Response Analysis:
-
Re-test the initial "hits" from the primary screen to confirm their activity.
-
Perform dose-response experiments for the confirmed hits to determine their potency (IC50).
-
-
Secondary Assays and Counter-screens:
-
Use orthogonal assays to eliminate false positives and further characterize the mechanism of action of the confirmed hits.
-
Visualization of Experimental Workflow:
Caption: High-throughput screening workflow for identifying novel small molecule inhibitors.
Hypothesized Mechanism of Action and Further Investigations
Given that N-(3-nitrobenzenesulfonyl)-beta-alanine is a derivative of beta-alanine, its mechanism of action may be related to the known biological roles of its parent molecule. Beta-alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant antioxidant and pH-buffering properties.[1]
Potential Avenues for Investigation:
-
Impact on Carnosine Synthesis: Investigate whether N-(3-nitrobenzenesulfonyl)-beta-alanine competes with beta-alanine for transport into the cell or for the enzyme carnosine synthase.
-
Modulation of Intracellular pH: Given carnosine's role as an intracellular buffer, assess the effect of the compound on the cell's ability to maintain pH homeostasis under acidic stress.
-
Effects on Oxidative Metabolism: Studies have shown that beta-alanine can influence markers of oxidative metabolism and mitochondrial biogenesis.[5] It would be pertinent to investigate if N-(3-nitrobenzenesulfonyl)-beta-alanine has similar or opposing effects.
Visualization of a Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of action of N-(3-nitrobenzenesulfonyl)-beta-alanine.
Conclusion
N-(3-nitrobenzenesulfonyl)-beta-alanine presents an intriguing candidate for investigation as a novel small molecule inhibitor. The application notes and protocols provided here offer a robust framework for its initial characterization in cell-based assays. A systematic approach, beginning with assessments of bioavailability and cytotoxicity, followed by well-designed mechanism-of-action studies, will be crucial in unlocking the full therapeutic potential of this and other novel beta-alanine derivatives.
References
- BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Zhang, et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH.
- ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- PMC - NIH. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
- Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays.
- PMC - PubMed Central. (n.d.). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle.
- PMC - PubMed Central. (2015, July 15). International society of sports nutrition position stand: Beta-Alanine.
- CarnoSyn®. (2023, January 5). How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body.
- Canada.ca. (n.d.). BETA ALANINE.
- CarnoSyn®. (n.d.). CarnoSyn® Beta-Alanine Clinical Research.
- PubChem - NIH. (n.d.). beta-Alanine betaine.
- ResearchGate. (2025, August 10). Major clinical findings of β-alanine in sports performance: a systematic review.
- Sigma-Aldrich. (n.d.). β-Alanine in Cell Culture.
- PMC - PubMed Central. (2023, February 19). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers.
- Wikipedia. (n.d.). β-Alanine.
Sources
- 1. β-Alanine in Cell Culture [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Tiered Strategy for the Biological Screening of 3-(3-Nitrophenylsulfonamido)propanoic acid
Introduction: Unlocking the Potential of a Privileged Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved therapeutics.[1] Since the discovery of prontosil, sulfonamide-containing molecules have been developed to treat a wide range of conditions, including bacterial infections, cancer, inflammation, and viral diseases.[1][2][3] Their success stems from their synthetic tractability and their ability to mimic a transition state or bind to key residues in the active sites of various enzymes and receptors.[4]
This guide focuses on 3-(3-Nitrophenylsulfonamido)propanoic acid , a novel compound featuring three key chemical motifs:
-
The Sulfonamide Core: Provides a proven pharmacophore with multi-target potential.[2]
-
The Nitrophenyl Group: An electron-withdrawing moiety that can modulate the compound's electronic properties and is found in molecules with diverse bioactivities, including anti-inflammatory and antimicrobial effects.[5]
-
The Propanoic Acid Tail: A short carboxylic acid chain that can influence physicochemical properties like solubility and provides an additional point for potential interaction with biological targets.
Given this structural composition, a systematic and logical screening cascade is essential to efficiently identify and characterize the biological activity of this compound. This document outlines a comprehensive, tiered experimental strategy designed for researchers in drug discovery. The workflow progresses from broad, high-throughput phenotypic screening to specific mechanistic assays and finally to preclinical in vivo validation, ensuring that decisions at each stage are data-driven and scientifically sound.
Section 1: Foundational Analysis and Preliminary Safety Assessment
Before embarking on biological screening, it is imperative to establish the identity, purity, and solubility of the test compound.[6] Furthermore, early assessment of general cytotoxicity is a critical step to de-risk the candidate and establish a therapeutic window, distinguishing between targeted anti-proliferative effects and non-specific toxicity.[7] The presence of a nitrophenyl group, structurally related to the known mitochondrial toxin 3-nitropropanoic acid, makes this initial safety evaluation particularly crucial.[8][9]
Diagram 1: Initial Compound Triage Logic
Caption: Initial decision gate based on compound quality and baseline toxicity.
Protocol 1: Foundational Compound Quality Control
-
Purity Assessment:
-
Dissolve the compound in a suitable solvent (e.g., DMSO).
-
Analyze using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
-
A purity level of >95% is required for biological screening.[6]
-
-
Identity Confirmation:
-
Confirm the molecular weight using High-Resolution Mass Spectrometry (HRMS).
-
Verify the chemical structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Any inconsistencies in the spectra may indicate impurities or structural errors.[6]
-
-
Solubility Determination:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[10]
-
Visually inspect for precipitation.
-
Determine the aqueous solubility in culture medium to ensure the compound remains dissolved at the final testing concentrations, preventing artifacts from compound precipitation.
-
Protocol 2: Baseline Cytotoxicity Assay (MTT/CellTiter-Glo®)
This protocol assesses the compound's effect on the viability of a non-cancerous cell line to establish a baseline toxicity profile.
-
Cell Culture:
-
Seed a non-cancerous human cell line (e.g., MRC-5 normal lung fibroblasts or MCF-10A non-tumorigenic breast epithelial cells) into a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of "3-(3-Nitrophenylsulfonamido)propanoic acid" in the appropriate culture medium, typically ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Replace the existing medium with the compound-containing medium.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment (using Promega CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[11]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.
-
Section 2: Tier 1 - High-Throughput Anti-Proliferative Screening
The primary goal of this tier is to perform a broad phenotypic screen to determine if the compound possesses anti-proliferative activity and to identify specific cancer types that may be particularly sensitive. Utilizing a diverse panel of human cancer cell lines is a cost-effective and robust method for this initial assessment.[12][13]
Diagram 2: Tier 1 Screening Workflow
Caption: Workflow for primary screening across a cancer cell panel.
Protocol 3: Cancer Cell Line Panel Anti-Proliferative Assay
This protocol is identical to Protocol 2 but is executed across a panel of cancer cell lines from diverse tissue origins (e.g., A549 [lung], MCF-7 [breast], HCT116 [colon], K-562 [leukemia]).[12][14]
-
Cell Selection: Choose a panel of 10-60 human cancer cell lines representing various tumor types.[12]
-
Execution: Perform the assay as described in Protocol 2 for each cell line in parallel.
-
Data Presentation: Summarize the resulting IC₅₀ values in a table to easily compare the compound's potency across different cancer types.
Table 1: Hypothetical Anti-Proliferative Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MRC-5 | Normal Lung | 85.4 | - |
| A549 | Lung Cancer | 0.75 | 113.9 |
| H460 | Lung Cancer | 0.92 | 92.8 |
| MCF-7 | Breast Cancer | 15.2 | 5.6 |
| HCT116 | Colon Cancer | > 100 | < 0.85 |
| K-562 | Leukemia | 28.5 | 3.0 |
| ¹ Selectivity Index (SI) is calculated as IC₅₀ in the normal cell line (MRC-5) divided by the IC₅₀ in the cancer cell line. |
Interpretation: In this hypothetical example, the compound shows potent and selective activity against lung cancer cell lines (A549, H460), making them the primary "hits" for follow-up mechanistic studies.
Section 3: Tier 2 - Elucidating the Mechanism of Action (MoA)
Once a "hit" cell line is identified, the next critical step is to investigate the compound's potential mechanism of action. Based on the known activities of sulfonamide derivatives, two plausible hypotheses are the modulation of key inflammatory/survival signaling pathways or the direct inhibition of enzymes involved in tumor progression.[2][15]
Hypothesis A: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[16] It represents a prime therapeutic target.
Diagram 3: Simplified NF-κB Signaling Pathway
Caption: Potential inhibition point of the test compound in the NF-κB pathway.
Protocol 4: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.[17][18]
-
Cell Line: Use a "hit" cancer cell line (e.g., A549) stably transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements.
-
Procedure: a. Seed the reporter cells in a 96-well white plate and allow them to attach overnight. b. Pre-treat cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.[16] Include unstimulated and vehicle-stimulated controls. d. Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's protocol (e.g., Promega ONE-Glo™).
-
Analysis: Calculate the percent inhibition of TNF-α-induced luciferase activity and determine the IC₅₀ value.
Protocol 5: Western Blot for NF-κB Pathway Proteins
This biochemical assay validates the reporter assay results by directly observing the phosphorylation status of key pathway proteins.[19]
-
Cell Treatment: Treat A549 cells with the test compound (at its IC₅₀ and 2x IC₅₀ from the proliferation assay) for 1 hour, followed by a short stimulation with TNF-α (15-30 minutes).
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin).[19]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the phospho-IκBα band relative to the total protein indicates pathway inhibition.
Hypothesis B: Inhibition of Matrix Metalloproteinase-9 (MMP-9)
MMPs are enzymes that degrade the extracellular matrix, a process crucial for tumor invasion and metastasis.[20] MMP-9 is frequently overexpressed in cancers, and some sulfonamides are known MMP inhibitors.
Protocol 6: Fluorometric MMP-9 Inhibition Assay
This is a cell-free biochemical assay to determine if the compound directly inhibits MMP-9 enzymatic activity.[20][21]
-
Reagents: Use a commercial MMP-9 inhibitor screening kit (e.g., from BioAssay Systems or Abcam).[20][22] These kits typically contain recombinant active MMP-9 and a quenched fluorogenic substrate.
-
Procedure: a. In a 96-well plate, add assay buffer, active MMP-9 enzyme, and various concentrations of the test compound. Include a known MMP-9 inhibitor as a positive control (e.g., NNGH).[23] b. Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the fluorogenic MMP-9 substrate. d. Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 490/520 nm).[20]
-
Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.
Section 4: Tier 3 - Preclinical In Vivo Efficacy Assessment
Promising in vitro data must be validated in a whole-organism model to assess true therapeutic potential.[24] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust platform for evaluating anti-tumor efficacy.[25][26]
Diagram 4: In Vivo Xenograft Study Workflow
Caption: Standard workflow for a cell line-derived xenograft efficacy study.
Protocol 7: Murine Xenograft Model for Antitumor Efficacy
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation:
-
Subcutaneously inject 1-5 million A549 cells (resuspended in Matrigel/PBS) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude).[24]
-
-
Tumor Growth & Randomization:
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice/group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or a specific formulation vehicle).
-
Group 2: Test Compound, Dose 1 (e.g., 25 mg/kg, daily via oral gavage).
-
Group 3: Test Compound, Dose 2 (e.g., 50 mg/kg, daily via oral gavage).
-
Group 4: Standard-of-Care (SoC) positive control (e.g., Cisplatin).
-
-
Dosing and Monitoring:
-
Administer treatments according to the defined schedule for 21-28 days.
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study ends when tumors in the vehicle group reach a predetermined size or after the treatment course is complete.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
-
A %TGI > 60% is often considered a sign of significant anti-tumor activity.
-
Table 2: Hypothetical In Vivo Efficacy Study Summary
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | % TGI | Body Weight Change (%) |
| Vehicle | Daily, p.o. | 1550 ± 210 | - | +5.2% |
| Compound (25 mg/kg) | Daily, p.o. | 852 ± 155 | 45% | +1.5% |
| Compound (50 mg/kg) | Daily, p.o. | 496 ± 110 | 68% | -2.3% |
| SoC (Cisplatin, 5 mg/kg) | Q.W., i.p. | 560 ± 130 | 64% | -8.5% |
Interpretation: The hypothetical data shows that "3-(3-Nitrophenylsulfonamido)propanoic acid" at 50 mg/kg demonstrates significant tumor growth inhibition, comparable to the standard-of-care drug but with a more favorable toxicity profile (less body weight loss).
Conclusion
This application note provides a comprehensive, tiered framework for the biological evaluation of 3-(3-Nitrophenylsulfonamido)propanoic acid . By progressing logically from foundational quality control and safety assessment to broad phenotypic screening, deep mechanistic investigation, and finally in vivo validation, researchers can efficiently and robustly characterize the compound's therapeutic potential. This structured approach ensures that resources are focused on candidates with the most promising efficacy and safety profiles, accelerating the journey from a novel chemical entity to a potential drug candidate.
References
- Vertex AI Search. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed.
- BenchChem. (2025). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
- PubMed. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery.
- Source Undetermined. (n.d.). Preclinical Drug Testing Using Xenograft Models.
- Pharmatest Services. (n.d.). Cancer cell assays in vitro.
- Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
- HuaTeng. (2025, October 29). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
- BenchChem. (2025). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.
- Altogen Labs. (2023, July 5). Validated preclinical xenograft models for in vivo efficacy testing of INDs.
- Bisharat, R., et al. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- WuXi AppTec. (n.d.). Comprehensive Cancer Cell Panel and In Vitro Oncology Screening Services.
- Source Undetermined. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Torok, M. (2019, August 15). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters.
- Source Undetermined. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- BenchChem. (2025). The Discovery and Screening of Novel Sulfonamide-Based Therapeutic Agents: A Technical Guide.
- BenchChem. (n.d.). An In-depth Technical Guide to a Selective MMP-9 Inhibitor: A Case Study on Allosteric Inhibition.
- Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
- ISCA. (2025, May 14). Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line.
- BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services.
- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060).
- Kumar, D., et al. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC - NIH.
- Abcam. (n.d.). MMP9 Inhibitor Screening Assay Kit (Colorimetric) (ab139448).
- BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614.
- Cell Signaling Technology. (n.d.). NF-kappaB Pathway Antibody Sampler Kit #9936.
- Majak, W., & Pass, M. A. (n.d.). Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock. PubMed.
- Pérez-González, A., & Ruiz-Estrada, H. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- PubChem. (n.d.). 3-Nitropropionic acid. National Institutes of Health.
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. mdpi.com [mdpi.com]
- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 14. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 15. ajchem-b.com [ajchem-b.com]
- 16. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iscaconsortium.org [iscaconsortium.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. MMP9 Inhibitor Screening Assay Kit (Colorimetric) (ab139448) | Abcam [abcam.com]
- 23. assaygenie.com [assaygenie.com]
- 24. xenograft.org [xenograft.org]
- 25. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 26. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Targeted Protein Modification using 3-(3-Nitrophenylsulfonamido)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Precision Engineering of Protein Function
Targeted protein modification is a cornerstone of modern chemical biology and drug development, enabling the precise installation of functional moieties at specific sites on a protein of interest. This powerful technology facilitates the study of protein function, the development of novel therapeutics such as antibody-drug conjugates (ADCs), and the creation of sophisticated diagnostic tools. The ability to covalently label proteins with probes, tags, or therapeutic payloads with high selectivity is paramount to these endeavors. Post-translational modifications (PTMs) are nature's way of expanding the functional diversity of the proteome, and chemical tools that mimic or leverage these processes offer unparalleled control over biological systems.[1][2]
This guide focuses on the application of 3-(3-Nitrophenylsulfonamido)propanoic acid , a versatile reagent for the targeted modification of proteins. We will delve into the chemical principles governing its reactivity, provide detailed protocols for its synthesis and application, and offer insights into the characterization of the resulting modified proteins.
The Reagent: 3-(3-Nitrophenylsulfonamido)propanoic acid
3-(3-Nitrophenylsulfonamido)propanoic acid belongs to the class of N-arylsulfonamides, which have emerged as valuable tools for protein modification. The key features of this reagent are:
-
A Nitrophenylsulfonamide Moiety: This group acts as the electrophilic "warhead," poised to react with nucleophilic residues on the protein surface. The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.
-
A Propanoic Acid Linker: This component provides a handle for further functionalization. The carboxylic acid can be activated to attach a variety of payloads, such as fluorescent dyes, biotin tags, or drug molecules, prior to the protein modification step.
Mechanism of Action: Targeting Lysine Residues
The primary targets for modification by 3-(3-Nitrophenylsulfonamido)propanoic acid are the ε-amino groups of lysine residues. Lysine is a prevalent amino acid on protein surfaces, making it an attractive target for modification.[1][2] The reaction proceeds via a nucleophilic attack of the deprotonated lysine amine on the electron-deficient sulfur atom of the sulfonamide.
The selectivity for specific lysine residues is governed by several factors:
-
Solvent Accessibility: Only lysine residues exposed on the protein surface are available for modification.
-
Local Microenvironment (pKa): The reactivity of a lysine's amino group is highly dependent on its protonation state. The local chemical environment can influence the pKa of the ε-amino group. Lysine residues with a lower pKa will have a higher population of the more nucleophilic deprotonated form at a given pH, making them more susceptible to modification.[3][4] Optimal pH for lysine modification is typically in the range of 8.5-9.5.[3]
-
Proximity Effects: If the sulfonamide reagent is part of a larger molecule that has an affinity for a specific binding pocket on the target protein, the reaction can be directed to lysine residues in close proximity to that binding site. This "proximity-driven" reactivity is a powerful strategy for achieving high selectivity.[1][2]
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed reaction of 3-(3-Nitrophenylsulfonamido)propanoic acid with a lysine residue.
Protocols
PART 1: Synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid
This protocol is based on the general synthesis of N-arylsulfonamides.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
β-Alanine
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve β-Alanine: In a round-bottom flask, dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq).
-
Add 3-Nitrobenzenesulfonyl chloride: While stirring vigorously at room temperature, slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).
-
Reaction: Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Separate the aqueous and organic layers.
-
Wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-(3-Nitrophenylsulfonamido)propanoic acid.
PART 2: Protocol for Targeted Protein Modification
This protocol provides a general workflow for labeling a target protein with 3-(3-Nitrophenylsulfonamido)propanoic acid. Optimization of reaction conditions (e.g., pH, temperature, and reagent-to-protein molar ratio) is recommended for each specific protein.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
3-(3-Nitrophenylsulfonamido)propanoic acid
-
Reaction buffer (e.g., 50 mM sodium borate buffer, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
-
UV-Vis spectrophotometer
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Workflow Diagram:
Caption: General workflow for targeted protein modification.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a stock solution of 3-(3-Nitrophenylsulfonamido)propanoic acid in DMSO (e.g., 10-100 mM).
-
Protein Preparation: Prepare a solution of the target protein in the reaction buffer (e.g., 50 mM sodium borate, pH 8.5) at a suitable concentration (e.g., 1-10 mg/mL).
-
Reaction Incubation:
-
Add the desired molar excess of the reagent stock solution to the protein solution. A starting point could be a 10- to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle mixing.
-
-
Purification:
-
Remove the unreacted reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the modification and determine the degree of labeling by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the attached reagent will be observed.
-
Analyze the modified protein by SDS-PAGE to check for purity and potential aggregation.
-
PART 3: Characterization by Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the covalent modification and identifying the site(s) of labeling.[5]
Intact Protein Analysis:
-
Technique: Electrospray ionization time-of-flight (ESI-TOF) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
Procedure: Analyze the purified modified protein to determine its molecular weight.
-
Expected Outcome: An increase in the molecular weight of the protein corresponding to the mass of one or more molecules of 3-(3-Nitrophenylsulfonamido)propanoic acid.
Peptide Mapping (Bottom-up Proteomics):
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Procedure:
-
Digest the modified protein with a specific protease (e.g., trypsin).
-
Separate the resulting peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Expected Outcome: Identification of peptides containing a mass shift corresponding to the modification on a lysine residue. The MS/MS fragmentation pattern will confirm the identity of the peptide and pinpoint the exact lysine residue that has been modified.
Quantitative Data Summary:
| Parameter | Recommended Range | Purpose |
| pH | 8.0 - 9.5 | To deprotonate the lysine ε-amino group for nucleophilic attack.[3] |
| Temperature | Room Temperature to 37°C | To facilitate the reaction without denaturing the protein. |
| Reagent:Protein Molar Ratio | 10:1 to 100:1 | To drive the reaction to completion. This should be optimized. |
| Incubation Time | 1 - 4 hours | Reaction time will vary depending on the protein and conditions. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no modification | - Inactive reagent (hydrolyzed).- Incorrect pH.- Inaccessible lysine residues.- Interfering buffer components. | - Prepare fresh reagent stock solution.- Ensure the reaction buffer is at the optimal pH (8.5-9.5).- Consider denaturing conditions if preserving protein activity is not necessary.- Avoid buffers containing primary amines (e.g., Tris).[6] |
| Protein precipitation | - Over-modification leading to changes in protein solubility.- Reagent-induced aggregation. | - Reduce the molar excess of the reagent.- Decrease the incubation time.- Optimize buffer conditions (e.g., add stabilizing excipients). |
| Non-specific modification | - High reagent concentration.- Prolonged incubation time. | - Titrate the reagent concentration to find the optimal molar ratio.- Perform a time-course experiment to determine the optimal reaction time. |
References
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (URL: [Link])
-
N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. (URL: [Link])
-
N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. (URL: [Link])
-
Selective lysine modification of native peptides via aza-Michael addition. (URL: [Link])
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (URL: [Link])
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (URL: [Link])
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide An- alogs. (URL: [Link])
-
Chemo- and Regioselective Lysine Modification on Native Proteins. (URL: [Link])
-
Discovery of lysine post-translational modifications through mass spectrometric detection. (URL: [Link])
-
Chemical Lysine Modification at a single site. (URL: [Link])
-
Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. (URL: [Link])
- Method for synthesizing benzene sulfonamide compounds. (URL: )
-
N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. (URL: [Link])
-
4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide. (URL: [Link])
-
Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity. (URL: [Link])
-
The chemical methods for site-selective modification of lysine on peptides/proteins. (URL: [Link])
-
Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine. (URL: [Link])
-
Selective lysine modification of native peptides via aza-Michael addition. (URL: [Link])
-
Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level. (URL: [Link])
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (URL: [Link])
-
Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid
Welcome to the technical support center for the synthesis of 3-(3-nitrophenylsulfonamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important sulfonamide. The synthesis, typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with β-alanine, is a foundational reaction that can be prone to issues if not carefully controlled. This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
I. Reaction Overview: The Schotten-Baumann Approach
The synthesis of 3-(3-nitrophenylsulfonamido)propanoic acid is a classic example of a Schotten-Baumann reaction.[1][2] This reaction involves the acylation of an amine (β-alanine) with a sulfonyl chloride (3-nitrobenzenesulfonyl chloride) in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[3]
Caption: General Schotten-Baumann reaction for sulfonamide synthesis.
II. Troubleshooting Guide: Low Yield
Low product yield is the most frequently encountered issue in this synthesis. The following sections break down the potential causes and provide systematic solutions.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Several factors can contribute to low or no product formation. A systematic check of your reagents and reaction conditions is the first step.
A1: Initial Checks & Core Causes
-
Reagent Quality is Paramount:
-
3-Nitrobenzenesulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them into the unreactive 3-nitrobenzenesulfonic acid.[3][4][5] An older bottle or one that has been improperly stored is likely compromised.
-
β-Alanine: Ensure it is pure and dry. While more stable than the sulfonyl chloride, impurities can affect the reaction.
-
Solvent: The presence of water in your solvent will hydrolyze the sulfonyl chloride. Always use anhydrous (dry) solvents.[3]
-
Base: Ensure the base is of high purity and, if it's a liquid like pyridine or triethylamine, that it is dry.
-
-
Reaction Conditions:
-
Anhydrous Conditions: All glassware must be thoroughly dried (oven- or flame-dried), and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[3]
-
Stoichiometry: Double-check your molar ratio calculations. A slight excess of the amine (β-alanine) is sometimes used to ensure the complete consumption of the more valuable sulfonyl chloride.[3]
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[4] Running the reaction at too high a temperature can promote side reactions and degradation.
-
Q2: I've confirmed my reagents are high quality and the conditions are anhydrous, but the yield is still poor. What are the next steps?
A2: Advanced Troubleshooting - Side Reactions and Optimization
If the basics are covered, the problem may lie in competing side reactions or suboptimal reaction parameters.
-
Hydrolysis of Sulfonyl Chloride: This remains a significant possibility even with precautions. The rate of hydrolysis can be substantial, especially if the reaction is run for an extended period or at elevated temperatures.[6][7]
-
Troubleshooting Protocol:
-
Fresh Reagent: Use a freshly opened bottle of 3-nitrobenzenesulfonyl chloride or purify the existing stock by recrystallization.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the cooled solution of β-alanine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the amine over hydrolysis.
-
-
-
Incorrect Base or pH: The choice and amount of base are critical.
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are often used in aqueous/biphasic systems. The pH must be sufficiently high to deprotonate the β-alanine's amino group, but not so high as to significantly accelerate the hydrolysis of the sulfonyl chloride.
-
Organic Bases (e.g., Pyridine, Triethylamine): These are used in organic solvents. They act as HCl scavengers. Pyridine can also act as a nucleophilic catalyst. Ensure at least one equivalent is used to neutralize the generated HCl.[3]
-
-
Formation of Bis-sulfonated Product: While less common with β-alanine due to the carboxylate group, primary amines can sometimes react twice with the sulfonyl chloride, especially if the amine is in large excess or reaction conditions are forced. This is more of an issue in other sulfonamide syntheses but is worth considering.[3]
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.0 eq. β-alanine : 1.0-1.1 eq. Sulfonyl Chloride | Minimizes unreacted starting material. |
| Base | 2.0-2.2 eq. NaOH (aq.) or 1.1-1.5 eq. Pyridine/Et₃N | Neutralizes generated HCl and deprotonates amine. |
| Solvent | Dichloromethane, THF (for organic base) or Water (for NaOH) | Must be anhydrous for organic systems. |
| Temperature | 0 °C to Room Temperature | Controls exotherm and minimizes side reactions.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of sulfonyl chloride.[3] |
III. Troubleshooting Guide: Product Purity
Q3: My reaction worked, but the final product is impure. What are the likely contaminants and how can I remove them?
A3: Identifying and Removing Impurities
The most common impurity is the sulfonic acid hydrolysis product. Unreacted starting materials can also be present.
-
Primary Impurity: 3-Nitrobenzenesulfonic Acid
-
Identification: This acid is highly water-soluble and will not precipitate with the desired product upon acidification of the reaction mixture.
-
Removal: The typical workup procedure is designed to remove this. After the reaction, the mixture is often acidified. The desired product, being a carboxylic acid and less soluble, precipitates out while the sulfonic acid remains in the aqueous solution.
-
-
Unreacted Starting Materials:
-
3-Nitrobenzenesulfonyl Chloride: Any unreacted sulfonyl chloride will be quenched to the sulfonic acid during the aqueous workup.
-
β-Alanine: Being an amino acid, it is highly soluble in the aqueous phase and is removed during filtration of the precipitated product.
-
-
Purification Protocol: Recrystallization
-
Solvent Selection: Recrystallization is the most effective method for purifying the solid product.[3] Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Caption: A systematic workflow for troubleshooting low yield issues.
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different base, like sodium bicarbonate? A: While a weaker base like sodium bicarbonate can be used, it may not be strong enough to efficiently deprotonate the amine, potentially leading to a sluggish or incomplete reaction. Stronger bases like sodium hydroxide or tertiary amines are generally more effective.
Q: My 3-nitrobenzenesulfonyl chloride is a yellow-brown solid. Is it still usable? A: While the pure compound can be a white to light yellow solid, a distinct yellow or brown color often indicates some level of degradation, likely due to hydrolysis.[5] It is highly recommended to use a fresh or purified reagent for best results.
Q: How do I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the starting materials and the reaction mixture over time. The disappearance of the limiting reagent (usually the sulfonyl chloride) indicates the reaction is complete. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid product moves up the plate.
V. References
-
White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Orthanilic acid. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. [Link]
-
Google Patents. (n.d.). Method for preparing 3-nitrobenzene sulphonic acid chloride. Retrieved from
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
"N-(3-nitrobenzenesulfonyl)-beta-alanine" synthesis side reactions and impurities
Welcome to the technical support guide for the synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations for their root causes and actionable solutions.
Q1: Why is my yield of N-(3-nitrobenzenesulfonyl)-beta-alanine significantly lower than expected?
A low yield is one of the most common issues and can typically be traced back to one of three primary causes: hydrolysis of the sulfonyl chloride, suboptimal pH control, or incomplete reaction.
-
Cause 1: Hydrolysis of 3-Nitrobenzenesulfonyl Chloride. The synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine is a variation of the Schotten-Baumann reaction, which is conducted in an aqueous basic medium.[1][2] Your primary electrophile, 3-nitrobenzenesulfonyl chloride, is highly reactive and moisture-sensitive.[3] It can readily react with water (hydrolyze) to form the corresponding 3-nitrobenzenesulfonic acid. This side reaction consumes your starting material, directly reducing the potential yield of the desired product.[4]
-
Solution & Scientific Rationale:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C). The rate of hydrolysis is more sensitive to temperature than the desired sulfonamide formation. Lowering the temperature significantly favors the reaction between the more nucleophilic amine of beta-alanine and the sulfonyl chloride.[4]
-
Controlled Reagent Addition: Add the 3-nitrobenzenesulfonyl chloride (dissolved in a suitable, water-immiscible organic solvent like dichloromethane or diethyl ether) to the aqueous solution of beta-alanine slowly, in a dropwise manner. This keeps the instantaneous concentration of the sulfonyl chloride in the aqueous phase low, maximizing its chance to react with beta-alanine before it hydrolyzes.[4]
-
Vigorous Stirring: In a biphasic system, the reaction occurs at the interface between the organic and aqueous layers.[2] Vigorous stirring is crucial to maximize this interfacial area, promoting efficient reaction between the reactants and minimizing the residence time of the sulfonyl chloride in the aqueous phase where hydrolysis can occur.
-
-
Cause 2: Suboptimal pH Control. The reaction requires a basic environment to deprotonate the ammonium group of beta-alanine, freeing the lone pair on the nitrogen to act as a nucleophile. However, if the pH is too high (strongly basic), it can accelerate the hydrolysis of the sulfonyl chloride. If the pH is too low, the amine remains protonated and non-nucleophilic, halting the reaction. The acylation reaction also produces one equivalent of hydrochloric acid (HCl), which will neutralize the base and, if not replenished, will protonate the starting amine, stopping the reaction.[5]
-
Solution & Scientific Rationale:
-
Maintain pH 9-10: Use a pH meter to monitor the reaction and maintain the pH within a range of 9-10 by adding a suitable base (e.g., 2M NaOH solution) as needed. This pH is sufficient to ensure the beta-alanine amine is deprotonated and nucleophilic without excessively promoting sulfonyl chloride hydrolysis.
-
Q2: My TLC and NMR analyses indicate a persistent, polar impurity. What is it and how do I remove it?
This is a classic symptom of the primary side reaction discussed above.
-
Likely Impurity: 3-Nitrobenzenesulfonic Acid. This byproduct is formed from the hydrolysis of 3-nitrobenzenesulfonyl chloride.[4] Being a sulfonic acid, it is highly polar and will often appear as a baseline spot on a normal-phase TLC plate. In an NMR spectrum (like ¹H NMR), its aromatic protons will appear, but they may be broad, and the acidic proton is often not observed unless in a dry solvent. Its presence makes the product difficult to crystallize and can lead to an oily or sticky crude solid.
-
Solution & Purification Protocol:
-
Acidic Workup: The key to removing this impurity lies in the workup. After the reaction is complete, the desired product exists as a carboxylate salt in the basic aqueous solution. First, wash the aqueous layer with an organic solvent (e.g., ethyl acetate or ether) to remove any unreacted 3-nitrobenzenesulfonyl chloride and other non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it to pH 1-2 using concentrated HCl. The desired product, N-(3-nitrobenzenesulfonyl)-beta-alanine, is an acid and will be protonated and precipitate out of the cold aqueous solution. The highly water-soluble 3-nitrobenzenesulfonic acid byproduct will remain in the aqueous mother liquor.[4]
-
Recrystallization: The collected solid can be further purified by recrystallization. A common solvent system for this type of compound is an ethanol/water or acetone/water mixture. This process is highly effective at removing residual sulfonic acid and other minor impurities.
-
Q3: My final product seems to be contaminated with unreacted beta-alanine. How can I improve the purification?
-
Cause: Incomplete Reaction or Inefficient Workup. If the reaction did not go to completion, you will have leftover beta-alanine. Beta-alanine has some solubility in the final acidic aqueous solution, but it is much more soluble than the product. However, if the product precipitates too quickly or traps the starting material, contamination can occur.
-
Solution & Scientific Rationale:
-
Thorough Washing: After collecting the precipitated product by vacuum filtration, wash the solid thoroughly with cold, acidified water (pH ~2). This will wash away any remaining water-soluble starting materials like beta-alanine hydrochloride without dissolving a significant amount of your product.
-
Recrystallization: As mentioned previously, recrystallization is an excellent method for purification. The structural and polarity differences between beta-alanine and the final product are significant enough that a well-chosen recrystallization solvent system should effectively separate them.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful and reproducible synthesis?
The three most critical parameters are Temperature , Rate of Addition , and pH . As detailed in the troubleshooting section, low temperature (0-5 °C) and slow addition of the sulfonyl chloride are paramount to minimize hydrolysis.[4] Stable pH control (pH 9-10) ensures the amine nucleophile is active without excessively accelerating side reactions.
Q2: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method.
-
Procedure: Periodically (e.g., every 30 minutes), take a small aliquot from the reaction mixture. Before spotting on the TLC plate, acidify the aliquot with a drop of HCl to ensure both the starting material and product are in their protonated forms.
-
Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 50:50:1 Ethyl Acetate:Hexanes:Acetic Acid). The acetic acid helps to produce sharper spots for carboxylic acids.
-
Visualization: Visualize the plate under UV light (both starting sulfonyl chloride and product are UV active). You can also use a potassium permanganate stain. The disappearance of the 3-nitrobenzenesulfonyl chloride spot and the appearance of a new, more polar product spot indicates the reaction is progressing.
Q3: Can I use a different base, like pyridine or triethylamine?
While pyridine is sometimes used in acylation reactions, for a Schotten-Baumann reaction, an inorganic base like sodium hydroxide or sodium carbonate in an aqueous phase is standard.[1][2] Using an organic base like triethylamine would typically require an anhydrous organic solvent, which is a different reaction setup. The aqueous base in the Schotten-Baumann conditions serves both to deprotonate the amine and to neutralize the generated HCl, efficiently driving the reaction to completion.[5]
Visualizing the Reaction: Main Pathway vs. Side Reaction
The following diagram illustrates the desired synthetic pathway competing with the primary side reaction, the hydrolysis of the sulfonyl chloride.
Caption: Main reaction pathway vs. the hydrolysis side reaction.
Impurity and Purification Summary
The table below summarizes the common impurities, their origins, and effective methods for their removal.
| Impurity Name | Source / Cause | Identification Method | Recommended Purification Strategy |
| 3-Nitrobenzenesulfonic Acid | Hydrolysis of 3-nitrobenzenesulfonyl chloride starting material. | TLC (highly polar), NMR | Wash with organic solvent, then acidify aqueous layer to pH 1-2 to precipitate product, leaving impurity in solution. Recrystallize. |
| Unreacted Beta-Alanine | Incomplete reaction. | TLC, NMR | Wash final product with cold, acidified water (pH ~2). Recrystallize from an appropriate solvent system (e.g., ethanol/water). |
| Unreacted 3-Nitrobenzenesulfonyl Chloride | Incomplete reaction; insufficient beta-alanine. | TLC (less polar than product) | Wash basic aqueous reaction mixture with an organic solvent (e.g., ethyl acetate) before acidification. |
| 3,3'-Iminodipropionic Acid | Impurity present in the beta-alanine starting material.[6] | HPLC, Mass Spec | Purification of starting beta-alanine may be required. Recrystallization of the final product can also be effective. |
Experimental Protocol: Product Purification by Recrystallization
This protocol provides a step-by-step method for purifying the crude N-(3-nitrobenzenesulfonyl)-beta-alanine product.
Objective: To remove residual starting materials and side products, primarily 3-nitrobenzenesulfonic acid, to obtain a high-purity solid product.
Materials:
-
Crude N-(3-nitrobenzenesulfonyl)-beta-alanine solid
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of ethanol; it should be sparingly soluble at room temperature. Heat the test tube gently; the solid should dissolve completely. This indicates ethanol is a suitable solvent. Water will act as the anti-solvent.
-
Dissolution: Transfer the bulk of your crude product to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Use a magnetic stir bar for efficient mixing.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution just begins to turn cloudy (this is the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling and Crystal Growth: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing common problems during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
- Google Patents.
-
Grokipedia. Schotten–Baumann reaction. [Link]
Sources
- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
Technical Support Center: Optimizing N-Sulfonylation of β-Alanine
Welcome to the technical support center for the N-sulfonylation of β-alanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.
The N-sulfonylation of β-alanine and its derivatives is a cornerstone reaction for synthesizing a wide array of biologically active molecules, from enzyme inhibitors to molecular probes. However, the zwitterionic nature of β-alanine, coupled with the reactivity of sulfonyl chlorides, presents unique challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses common problems observed during the N-sulfonylation of β-alanine. Each issue is broken down into probable causes and actionable solutions, grounded in chemical principles.
Issue 1: Low or No Product Formation
Question: I've combined my sulfonyl chloride with β-alanine, but TLC/LC-MS analysis shows mostly unreacted starting material and what appears to be hydrolyzed sulfonyl chloride (sulfonic acid). What's going wrong?
Answer: This is the most common issue and almost always points to a problem with nucleophilicity or competing side reactions. Let's break down the likely culprits.
-
Probable Cause 1: Incorrect pH. The amino group of β-alanine has a pKa of approximately 10.24.[1] For the nitrogen to be an effective nucleophile, it must be in its free, unprotonated form (-NH₂). If the reaction pH is too low (acidic or neutral), the amine will be protonated (-NH₃⁺), rendering it non-nucleophilic.
-
Solution: The reaction must be performed under basic conditions. A pH between 9.5 and 11 is the optimal range. This is high enough to ensure a significant concentration of the free amine but not so high as to excessively accelerate the hydrolysis of the sulfonyl chloride.[2][3] Using a base like sodium hydroxide or sodium carbonate in an aqueous medium is standard.[4]
-
-
Probable Cause 2: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis by water, a reaction that is also accelerated by base.[2][5] If the rate of hydrolysis outcompetes the rate of aminolysis, your yield will be poor.
-
Solution:
-
Employ Schotten-Baumann Conditions: This classic technique uses a biphasic system (e.g., water and dichloromethane or diethyl ether)[6][7]. β-alanine and the base (NaOH) are dissolved in the aqueous phase, while the sulfonyl chloride is dissolved in the organic phase. The reaction occurs at the interface, minimizing the bulk hydrolysis of the sulfonyl chloride in the organic layer.
-
Control Temperature: Perform the addition of the sulfonyl chloride at 0 °C (ice bath) to manage the exotherm and slow the rate of hydrolysis relative to the desired sulfonylation.[6] The reaction can then be allowed to slowly warm to room temperature.
-
Ensure Reagent Quality: Use a fresh, high-purity sulfonyl chloride. Old reagents may have already partially hydrolyzed upon storage.[8]
-
-
-
Probable Cause 3: Solubility Issues. β-alanine is highly soluble in water (approx. 54.5 g/100 mL) but insoluble in many common organic solvents like ether and acetone.[1][9] Conversely, many aryl sulfonyl chlorides have poor water solubility. If the reactants cannot interact, the reaction will not proceed.
Experimental Protocol: General N-Sulfonylation of β-Alanine (Schotten-Baumann Conditions)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the flask to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.05-1.1 equivalents) in a suitable organic solvent (e.g., dichloromethane, DCM). Add this solution dropwise to the vigorously stirred, cooled β-alanine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir vigorously at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.
-
Work-up (Acidification & Extraction): Once the reaction is complete, transfer the mixture to a separatory funnel. If layers are present, separate them. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 1 M HCl. This protonates the carboxylate of the product, making it more soluble in organic solvents.
-
Extraction: Extract the acidified aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-sulfonyl-β-alanine.
Issue 2: Multiple Products Observed on TLC/LC-MS
Question: My reaction seems to have worked, but I see multiple product spots on my TLC plate. What are these byproducts and how can I avoid them?
Answer: The formation of multiple products typically points to side reactions involving the starting materials or the product itself.
-
Probable Cause 1: Bis-sulfonylation. If your sulfonylating agent is particularly reactive or if you are using a different primary amine, double sulfonylation to form R-N(SO₂R')₂ can sometimes occur, especially with excess sulfonyl chloride and a strong, non-hindered base.[6] For β-alanine, this is less common due to the acidity of the first-formed sulfonamide proton, but it's a possibility.
-
Solution: Use only a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride. Ensure slow, controlled addition of the sulfonylating agent to avoid localized high concentrations.
-
-
Probable Cause 2: Product Decomposition. Under strongly basic conditions for extended periods, the N-sulfonyl amino acid product can be susceptible to degradation.[11]
-
Solution: Monitor the reaction closely and work it up as soon as the starting material is consumed. Do not leave the reaction stirring in the basic solution overnight if it is not necessary. If the reaction is slow, it is better to run it at a lower temperature for a longer time than at a high temperature.
-
-
Probable Cause 3: Impurities in Starting Materials. The issue may not be with the reaction itself, but with the purity of your starting β-alanine or sulfonyl chloride.
-
Solution: Verify the purity of your reagents before starting. If necessary, recrystallize the β-alanine or purify the sulfonyl chloride.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group of β-alanine?
No, for a standard N-sulfonylation, protection of the carboxylic acid is generally not necessary.[8][10] Under the basic reaction conditions (pH > 10), the carboxylic acid (pKa ≈ 3.55)[1] is fully deprotonated to the carboxylate (-COO⁻). This carboxylate is a very poor nucleophile and will not compete with the amine for the sulfonyl chloride. The work-up procedure, which involves acidification, will re-protonate it for extraction.
Q2: What is the best base to use for this reaction?
For Schotten-Baumann conditions, an inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is ideal as it remains in the aqueous phase.[12] Sodium carbonate (Na₂CO₃) can also be used.[4] In anhydrous organic solvents, a tertiary amine base like triethylamine (TEA) or pyridine is commonly used to scavenge the HCl byproduct. However, for β-alanine, which is poorly soluble in many organic solvents, the aqueous base approach is typically more reliable.
Q3: My N-sulfonyl-β-alanine product is difficult to purify. Any suggestions?
The product has both a lipophilic sulfonyl group and a hydrophilic carboxylic acid, which can make purification challenging.
-
Acid-Base Extraction: The most powerful purification tool is exploiting the acidic nature of the product. After the initial extraction from the acidified work-up, you can dissolve the crude product in an organic solvent and wash it with a saturated sodium bicarbonate solution. The product will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. You can then re-acidify the aqueous layer and re-extract the pure product.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water/ethanol) is an excellent method for purification.
-
Chromatography: If all else fails, flash column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of acetic or formic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking, is typically required.
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture (organic layer) alongside your starting sulfonyl chloride. The product, N-sulfonyl-β-alanine, will be significantly more polar than the sulfonyl chloride and should have a much lower Rf value. A simple mobile phase like 1:1 ethyl acetate:hexanes is a good starting point. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal as it can track the disappearance of starting materials and the appearance of the product's mass peak.
Data & Workflow Visualizations
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent System | Biphasic: Water/DCM or Water/Et₂O | Ideal for water-soluble β-alanine and organic-soluble sulfonyl chlorides (Schotten-Baumann).[6] |
| Base | NaOH or KOH (aq.) | Maintains high pH (>10) to deprotonate the amine; remains in the aqueous phase.[12] |
| Equivalents of Base | 2.0 - 2.2 eq. | One equivalent neutralizes the β-alanine zwitterion, and one neutralizes the HCl byproduct. |
| Equivalents of Sulfonyl Chloride | 1.05 - 1.1 eq. | Slight excess ensures complete consumption of β-alanine without promoting side reactions. |
| Temperature | 0 °C to Room Temperature | Addition at 0 °C minimizes sulfonyl chloride hydrolysis; reaction proceeds upon warming.[6] |
| Reaction Time | 2 - 6 hours | Highly dependent on the specific sulfonyl chloride. Monitor by TLC/LC-MS for completion. |
| Work-up pH | pH 1 - 2 | Ensures full protonation of the product's carboxylate for efficient extraction into organic solvent. |
Diagram 1: General Experimental Workflow
This diagram outlines the standard procedure for the N-sulfonylation of β-alanine using the robust Schotten-Baumann methodology.
Caption: Standard workflow for N-sulfonylation of β-alanine.
Diagram 2: Troubleshooting Decision Tree
When faced with a suboptimal reaction outcome, this decision tree provides a logical path to identify and solve the problem.
Caption: Decision tree for troubleshooting N-sulfonylation.
References
-
Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Available at: [Link]
-
Targeted quantification of amino acids by dansylation. Yuan, T., et al. bioRxiv. Available at: [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Available at: [Link]
-
Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins. Gros, C., & Labouesse, B. European Journal of Biochemistry. Available at: [Link]
-
β-Alanine Metabolism Leads to Increased Extracellular pH during the Heterotrophic Ammonia Oxidation of Pseudomonas putida Y-9. MDPI. Available at: [Link]
-
N-[3-(Dimethylamino)propyl]-N-[(nonafluorobutyl)sulfonyl]-beta-alanine. PubChem. Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. Available at: [Link]
-
β-Alanine. Wikipedia. Available at: [Link]
-
Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. Available at: [Link]
-
Schotten–Baumann reaction. Wikipedia. Available at: [Link]
-
β-Alanine Metabolism Leads to Increased Extracellular pH during the Heterotrophic Ammonia Oxidation of Pseudomonas putida Y-9. PubMed. Available at: [Link]
- Process for isolating and purifying amino acids.Google Patents.
-
HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available at: [Link]
-
Schotten-Baumann reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Reaction scheme for the dansylation of amino acids. ResearchGate. Available at: [Link]
-
The Effects of β-Alanine Supplementation on Muscle pH and the Power-Duration Relationship during High-Intensity Exercise. NIH. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
α-SULFO-β-ALANINE. Iris Biotech GmbH. Available at: [Link]
-
Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training. MDPI. Available at: [Link]
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]
-
Na+ and pH dependence of proline and beta-alanine absorption in rat small intestine. PubMed. Available at: [Link]
-
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. Available at: [Link]
Sources
- 1. β-Alanine - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chemrxiv.org [chemrxiv.org]
- 9. β-Alanine | 107-95-9 [chemicalbook.com]
- 10. chimia.ch [chimia.ch]
- 11. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 12. jk-sci.com [jk-sci.com]
Overcoming solubility issues with "N-(3-nitrobenzenesulfonyl)-beta-alanine" in biological buffers
A Guide to Overcoming Solubility Challenges in Biological Buffers
Welcome to the technical support guide for N-(3-nitrobenzenesulfonyl)-beta-alanine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues when working with this compound in aqueous biological systems. As Senior Application Scientists, we have synthesized field-proven insights with fundamental chemical principles to provide you with a comprehensive troubleshooting resource.
Understanding the Core Challenge: A Molecule of Two Halves
The solubility behavior of N-(3-nitrobenzenesulfonyl)-beta-alanine is governed by its distinct chemical moieties. The beta-alanine component is a hydrophilic amino acid, which is inherently water-soluble.[1][2] However, the large N-3-nitrobenzenesulfonyl group is nonpolar and hydrophobic, which drives the low aqueous solubility.
The key to manipulating this compound's solubility lies in its sulfonamide group (-SO₂NH-) . The proton on the sulfonamide nitrogen is acidic, meaning it can be removed in a basic environment. The electron-withdrawing nature of the attached nitrobenzene ring further increases this acidity.
-
At Low pH (Acidic): The sulfonamide is protonated (unionized). In this form, the hydrophobic character dominates, leading to poor aqueous solubility.[3][4]
-
At High pH (Basic): The sulfonamide is deprotonated (ionized), creating a negative charge. This ionization dramatically increases the molecule's polarity and, consequently, its water solubility.[3][4]
This pH-dependent behavior is the primary tool for troubleshooting solubility.[3][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during experimental workflows.
Q1: My N-(3-nitrobenzenesulfonyl)-beta-alanine powder won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's wrong?
A1: This is a common issue stemming from kinetic insolubility and the compound's tendency to form stable crystal lattices. While the compound is theoretically more soluble at pH 7.4 than in acidic water, dissolving the solid powder directly into a buffer can be slow. The powder's high crystal lattice energy may require significant activation energy to break apart. Furthermore, localized pH drops can occur around dissolving particles, hindering the process.
Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. A 10-50 mM stock is a standard starting point.
-
Dilute into Buffer: Add the organic stock solution dropwise into your vigorously stirring (vortexing) aqueous buffer. This method, known as antisolvent precipitation, can sometimes still lead to precipitation if the final concentration is too high.[6]
-
Consider pH Adjustment (See Q4): If dilution still results in precipitation, the buffer's pH may not be high enough to fully solubilize the desired concentration.
Q2: I successfully made a 20 mM stock in DMSO, but it crashes out of solution when I dilute it into my cell culture media or assay buffer. How can I prevent this precipitation?
A2: This is a classic solubility problem when moving from a highly solubilizing organic solvent to a predominantly aqueous environment.[7] The final concentration of your compound in the aqueous buffer exceeds its maximum solubility under those conditions.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for compound precipitation.
Q3: What is the most reliable way to prepare a high-concentration aqueous stock solution without using organic solvents?
A3: The most effective method is through pH adjustment. By preparing the solution in a slightly basic environment, you can create a fully ionized and highly soluble sodium salt of the compound in situ.
Methodology:
-
Weigh the desired amount of N-(3-nitrobenzenesulfonyl)-beta-alanine powder.
-
Add a portion of the final desired volume of high-purity water.
-
While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise until the solid fully dissolves.
-
Use a calibrated pH meter to adjust the final pH to a level appropriate for your experiment (e.g., 7.5 - 8.0), being careful not to overshoot.
-
Add water to reach the final target volume and sterile filter if necessary.
-
Crucial Control Step: Always measure the final pH of your stock solution and ensure it is compatible with your downstream experimental buffer system to avoid altering the final assay pH.
Q4: Can I use co-solvents to improve solubility, and which ones are recommended?
A4: Yes, co-solvents can be very effective. They work by reducing the polarity of the aqueous solvent, which lowers the energy penalty for solvating the hydrophobic nitrobenzenesulfonyl group.[6][8]
Recommended Co-solvents:
-
Polyethylene Glycol 400 (PEG 400): Often well-tolerated by cells at low percentages (1-5%).
-
Ethanol: Effective but can impact protein structure and cell viability at higher concentrations.
-
Propylene Glycol: Another common, low-toxicity option.
Self-Validating Step: Before running your main experiment, you must perform a vehicle control. Test the highest concentration of the co-solvent you plan to use in your assay without the compound. This ensures that the solvent itself does not produce an artifactual signal, affect cell health, or inhibit enzyme activity.[9]
Q5: I've heard about cyclodextrins for solubility enhancement. How do they work for this compound?
A5: Cyclodextrins are excellent tools for formulating hydrophobic molecules.[10][11] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[10][] The hydrophobic nitrobenzene ring of your compound can become encapsulated within this cavity, forming an "inclusion complex."[11][13] This complex presents the hydrophilic exterior of the cyclodextrin to the water, effectively masking the compound's hydrophobic part and dramatically increasing its apparent solubility.[][14]
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[15]
Experimental Protocols
Protocol 1: Systematic Screening of Co-solvents
This protocol helps you determine the minimum percentage of a co-solvent required to maintain solubility at your target concentration.
Caption: Experimental workflow for co-solvent screening.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is ideal when organic solvents and pH changes are not viable.[16]
-
Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions (e.g., 2%, 5%, 10% w/v) in your final assay buffer. Gentle warming (to 37-40°C) and stirring can aid dissolution. Allow to cool to room temperature.
-
Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 20-50 mM).
-
Complexation: While vortexing the HP-β-CD solution, add the DMSO stock dropwise to achieve the final desired compound concentration. The final DMSO concentration should be kept to a minimum (ideally <0.5%).
-
Equilibration: Allow the solution to stir or shake at room temperature for at least 1-2 hours to ensure maximal complex formation.
-
Analysis: Visually inspect for clarity. For a quantitative measure, centrifuge the sample at high speed (e.g., 15,000 x g for 15 min) and measure the supernatant concentration via HPLC-UV to determine the amount of solubilized compound.
-
Validation: As with co-solvents, run a control with the HP-β-CD solution alone to ensure it does not interfere with your assay.
Data Summary: Solubility Enhancement Strategies
| Strategy | Mechanism | Pros | Cons & Risks |
| pH Adjustment | Increases ionization of the acidic sulfonamide group, enhancing polarity and water solubility.[3][4] | - Highly effective- Avoids organic solvents- Cost-effective | - May alter assay conditions- Potential for compound instability at high pH- Requires careful pH monitoring |
| Co-solvents | Reduces the polarity of the bulk solvent (water), making it more favorable for the hydrophobic moiety.[6][17] | - Simple to implement- Wide variety of options (PEG, Ethanol, etc.) | - Can affect protein conformation- May have cytotoxic effects- Risk of precipitation upon dilution |
| Cyclodextrins | Encapsulates the hydrophobic nitrobenzene group within a hydrophilic shell, forming a soluble inclusion complex.[10][14] | - Biocompatible and low toxicity (HP-β-CD)- Does not require pH change- Can improve compound stability | - Can be more expensive- May require optimization of the compound-to-CD ratio- Potential for the CD itself to interact with assay components |
References
-
Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-55. Available from: [Link]
-
ResearchGate. (2002). pH-Induced solubility transition of sulfonamide-based polymers. Available from: [Link]
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4039-4063. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
The BMJ. (1941). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4191), 667. Available from: [Link]
-
Naik, J., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(4), 503. Available from: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available from: [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Available from: [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Budhwar, V. (2018). Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics, 12(2). Available from: [Link]
-
Park, J., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 154, 511-518. Available from: [Link]
-
PubMed. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Available from: [Link]
-
Lam, M., & Gesiue, A. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(11), 2577. Available from: [Link]
-
Journal of Advanced Pharmacy Education & Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Jain, P., & Goel, A. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(3), 249-253. Available from: [Link]
-
MDPI. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Available from: [Link]
-
Bubpham, K., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences, 28, 2626-2636. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Available from: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. Available from: [Link]
-
PubChem. (n.d.). Beta-Alanine. Retrieved from: [Link]
-
Wikipedia. (n.d.). β-Alanine. Retrieved from: [Link]
Sources
- 1. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Alanine - Wikipedia [en.wikipedia.org]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 13. japer.in [japer.in]
- 14. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijmsdr.org [ijmsdr.org]
Navigating the Scale-Up Synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid. As Senior Application Scientists, we understand that transitioning a synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a robust, efficient, and scalable synthesis of this important molecule.
The Synthetic Pathway: A Schotten-Baumann Approach
The synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid is typically achieved through a Schotten-Baumann reaction. This well-established method involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base.[1][2][3] In this specific case, β-alanine (3-aminopropanoic acid) is reacted with 3-nitrobenzenesulfonyl chloride.
The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine group of β-alanine attacks the sulfonyl chloride.[2] The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.[1]
Sources
Technical Support Center: Characterization of Sulfonated Amino Acids
Welcome to the technical support center dedicated to the characterization of sulfonated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these unique biomolecules. Sulfonated amino acids, such as taurine or post-translationally modified sulfo-tyrosine, present distinct challenges due to the chemical properties of the sulfonic acid group. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and ensure the integrity of your results.
Section 1: Navigating the Chromatographic Maze
The high polarity of the sulfonic acid moiety makes chromatographic separation of sulfonated amino acids a significant hurdle. Here, we address common issues related to their retention and resolution.
Q1: My sulfonated amino acid is not retained on my C18 reversed-phase column. What is happening and how can I fix it?
A: This is a classic issue. The sulfonic acid group is a strong acid with a very low pKa, meaning it is permanently negatively charged at typical HPLC pH ranges (2-8). This high polarity makes it extremely hydrophilic, leading to little or no interaction with the nonpolar stationary phase of a C18 column, causing it to elute in or near the void volume.
There are several strategies to overcome this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds. It uses a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functionalities) and a high concentration of organic solvent in the mobile phase. Water acts as the strong eluting solvent. This inverse-phase mechanism provides excellent retention for sulfonated amino acids.
-
Ion-Pair Chromatography (IPC): You can add an ion-pairing reagent to the mobile phase, such as a quaternary ammonium salt (e.g., tetrabutylammonium acetate), which has a positively charged head group and a hydrophobic tail. This reagent pairs with the negatively charged sulfonic acid group, neutralizing the charge and adding hydrophobicity, thereby promoting retention on a C18 column.
-
Derivatization: Pre-column derivatization with a hydrophobic reagent can be a powerful tool. This not only improves chromatographic retention but can also enhance detection sensitivity, especially for fluorescence or UV-Vis detection.
Below is a workflow to guide your decision-making process for improving chromatographic retention.
Validation & Comparative
"3-(3-Nitrophenylsulfonamido)propanoic acid" vs. other sulfonamide inhibitors
An In-Depth Comparative Guide to Sulfonamide Inhibitors: A Structural and Mechanistic Analysis
Introduction: Deconstructing the Sulfonamide Scaffold
The sulfonamide functional group (R-S(=O)₂-NH-R') is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants. Its enduring prevalence stems from its unique chemical properties, acting as a versatile scaffold that can be readily modified to achieve high affinity and selectivity for various biological targets. This guide provides a comparative analysis of sulfonamide-based inhibitors, using the specific, albeit less-documented, molecule 3-(3-Nitrophenylsulfonamido)propanoic acid as a framework to explore key structure-activity relationships (SAR) that govern the efficacy of this important class of drugs.
While extensive public data on 3-(3-Nitrophenylsulfonamido)propanoic acid is limited, its structure provides an excellent starting point for a broader discussion. We will dissect its three key components—the sulfonamide core, the acidic propanoic acid tail, and the nitrophenyl headgroup—and compare them to the moieties found in well-established sulfonamide inhibitors targeting enzymes like carbonic anhydrases and matrix metalloproteinases (MMPs).
The Core Architecture: A Structural Comparison
The general structure of a pharmacologically active sulfonamide can be visualized as a central sulfonamide core from which different functional groups extend. These groups are tailored to interact with the specific microenvironment of the target enzyme's active site.
Figure 1: Generalized structure of a sulfonamide inhibitor, breaking down the key functional components exemplified by 3-(3-Nitrophenylsulfonamido)propanoic acid.
Comparative Analysis of Key Structural Moieties
The Aromatic/Heterocyclic Headgroup (R1): The Selectivity Driver
The R1 group, typically an aromatic or heterocyclic ring, is arguably the most critical determinant of a sulfonamide inhibitor's selectivity. It orients the molecule within the active site and forms key interactions with specific amino acid residues.
-
The 3-Nitrophenyl Group: In our reference molecule, the 3-nitrophenyl group is an electron-withdrawing moiety. The nitro group (NO₂) can form hydrogen bonds and participate in polar interactions. Its position on the phenyl ring dictates the vector and orientation of these interactions. While not as common as other substituents in widely marketed drugs, nitrophenyl groups have been explored in inhibitors targeting carbonic anhydrases, where the nitro group can interact with residues at the entrance of the active site cone.
-
Comparison with Other Headgroups:
-
Unsubstituted/Simple Substituted Phenyl Groups: Found in inhibitors like Celecoxib (a COX-2 inhibitor), the phenyl groups fit into hydrophobic pockets of the enzyme active site.
-
Heterocyclic Rings (e.g., Thiophene, Thiazole): These are hallmarks of potent carbonic anhydrase inhibitors like Acetazolamide and Dorzolamide . The heteroatoms (sulfur, nitrogen) in these rings can form crucial hydrogen bonds with the zinc-coordinating water molecule in the enzyme's active site, contributing to high-affinity binding.
-
The Sulfonamide Core (-SO₂NH-): The Anchoring Unit
The deprotonated sulfonamide nitrogen is the primary coordinating ligand for the catalytic zinc ion (Zn²⁺) present in the active site of many target enzymes, including carbonic anhydrases and MMPs. This interaction is fundamental to the inhibitory mechanism of this class of compounds. The acidity of the sulfonamide proton (pKa) is a critical parameter, influenced by the electron-withdrawing or -donating nature of the attached R1 group. A more electron-withdrawing R1 group (like our 3-nitrophenyl) will increase the acidity of the NH proton, facilitating its deprotonation and subsequent coordination to the Zn²⁺ ion at physiological pH.
The Linker/Tail Group (R2): Modulating Physicochemical Properties
The R2 group extends from the sulfonamide nitrogen and often interacts with the solvent-exposed surface of the enzyme or with residues outside the primary binding pocket. This "tail" is crucial for fine-tuning the inhibitor's overall properties.
-
The Propanoic Acid Tail: In our reference molecule, the propanoic acid moiety introduces a carboxylic acid group. This group is ionizable and imparts a negative charge at physiological pH, significantly increasing the molecule's hydrophilicity and water solubility. This is a common strategy in drug design to improve pharmacokinetic properties. Furthermore, the carboxylate can form salt bridges or hydrogen bonds with basic residues (e.g., lysine, arginine) on the protein surface.
-
Comparison with Other Tail Groups:
-
Alkyl Chains: Simple alkyl groups increase lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility.
-
Hydroxamate Groups (-CONHOH): This group is a potent zinc-binding group in its own right and is a defining feature of many MMP inhibitors (e.g., Marimastat ). In these cases, the hydroxamate, rather than the sulfonamide, often acts as the primary zinc-coordinating moiety.
-
Quantitative Comparison of Sulfonamide Inhibitors
To illustrate the impact of these structural variations, the table below compares the inhibitory potency (as IC₅₀ or Kᵢ values) of several well-characterized sulfonamide inhibitors against their respective targets.
| Inhibitor | Target Enzyme | R1 Group (Head) | R2 Group (Tail) | Potency (IC₅₀/Kᵢ) | Reference |
| Acetazolamide | Carbonic Anhydrase II | 5-acetamido-1,3,4-thiadiazole | Methyl | ~12 nM (Kᵢ) | |
| Dorzolamide | Carbonic Anhydrase II | (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran | (S)-ethyl | ~0.18 nM (Kᵢ) | |
| Celecoxib | Cyclooxygenase-2 (COX-2) | 4-methylphenyl & 4-sulfamoylphenyl | Trifluoromethyl | ~40 nM (IC₅₀) | |
| N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid | MMP-3 (Stromelysin-1) | 4-methoxyphenyl | Isobutylglycyl hydroxamic acid | ~27 nM (IC₅₀) |
Data compiled from various sources for illustrative purposes.
This data highlights how the combination of a high-affinity heterocyclic headgroup (as in Dorzolamide) can lead to exceptionally potent inhibition.
Experimental Protocol: Evaluating Inhibitor Potency via an Enzyme Inhibition Assay
A fundamental experiment in the characterization of any new inhibitor is the determination of its IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Below is a generalized, self-validating protocol for assessing the inhibition of carbonic anhydrase II (CA-II).
Workflow: CA-II Inhibition Assay
Figure 2: A step-by-step workflow for determining the IC₅₀ of a sulfonamide inhibitor against carbonic anhydrase II using a colorimetric substrate.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme: Human Carbonic Anhydrase II, diluted to 2 nM in assay buffer.
-
Substrate: 10 mM p-nitrophenyl acetate (p-NPA) in DMSO.
-
Inhibitor: Prepare a 10 mM stock of the test sulfonamide (e.g., 3-(3-Nitrophenylsulfonamido)propanoic acid) in DMSO. Create a 10-point serial dilution series (e.g., from 100 µM to 1 pM) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of assay buffer.
-
Add 25 µL of the corresponding inhibitor dilution. For the 100% activity control, add 25 µL of assay buffer with DMSO.
-
Add 25 µL of the 2 nM CA-II enzyme solution. For the blank (no enzyme) control, add 25 µL of assay buffer.
-
Pre-incubate: Mix and incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.
-
Initiate Reaction: Add 100 µL of 0.5 mM p-NPA substrate solution to all wells.
-
Read Plate: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over 10 minutes at 30-second intervals.
-
-
Data Analysis and Self-Validation:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the background rate from the blank wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Trustworthiness Check: The positive control (no inhibitor) should show a robust linear increase in absorbance. The negative control (no enzyme) should show a flat line, confirming the reaction is enzyme-dependent. The R² value of the curve fit should be >0.95 for a reliable IC₅₀ determination.
-
Conclusion and Future Directions
The sulfonamide scaffold remains a highly productive platform for inhibitor design. By systematically modifying the head, core, and tail components, medicinal chemists can achieve remarkable potency and selectivity for a diverse range of enzymatic targets. While a compound like 3-(3-Nitrophenylsulfonamido)propanoic acid may not be extensively characterized, its structure serves as a valuable model for understanding the fundamental principles of sulfonamide inhibitor design. The interplay between the electron-withdrawing nitrophenyl headgroup and the solubilizing propanoic acid tail illustrates the delicate balance required to optimize both the pharmacodynamic and pharmacokinetic properties of a drug candidate. Future research will undoubtedly continue to leverage this versatile scaffold, employing novel heterocyclic headgroups and bioisosteric tail replacements to address new and challenging biological targets.
References
-
Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. URL: [Link]
-
Angeli, A., et al. (2020). An overview of sulfonamides and sulfonylated derivatives as promising antibacterial agents. Expert Opinion on Therapeutic Patents, 30(10), 775-788. URL: [Link]
-
Akocak, S., et al. (2017). Sulfonamide-based carbonic anhydrase inhibitors with nitrophenyl moieties: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 25(15), 4049-4056. URL: [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]
-
Liljas, A., et al. (1994). The structure of human carbonic anhydrase II. International Journal of Biological Macromolecules, 16(5), 235-242. URL: [Link]
A Senior Application Scientist's Guide to the Comparative Analysis of N-(3-nitrobenzenesulfonyl)-β-alanine and its Analogs
Foreword: Navigating the Frontier of N-Arylsulfonyl-β-alanine Analogs
To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of a promising, yet largely unexplored, class of compounds: N-(3-nitrobenzenesulfonyl)-β-alanine and its analogs. While direct literature on the titular compound is sparse, this guide leverages established principles and data from structurally related N-arylsulfonyl amino acids to propose a robust research plan. Our objective is to provide a scientifically rigorous and practical roadmap for investigating the therapeutic potential of this chemical scaffold. By following the methodologies outlined herein, researchers can systematically build a comprehensive understanding of the structure-activity relationships (SAR) governing the biological effects of these novel molecules.
Introduction: The Rationale for Investigating N-(3-nitrobenzenesulfonyl)-β-alanine and its Analogs
β-Alanine is a naturally occurring β-amino acid that serves as a crucial precursor to the dipeptide carnosine, a significant intracellular buffer. The modification of the β-alanine scaffold through N-acylation or N-sulfonylation has been a fruitful strategy in medicinal chemistry to generate compounds with diverse biological activities. The introduction of an arylsulfonyl group, in particular, can modulate the physicochemical properties of the parent molecule, enhancing its interaction with biological targets.
The selection of the 3-nitrobenzenesulfonyl moiety is deliberate. The nitro group is a strong electron-withdrawing group that can influence the acidity of the sulfonamide proton and participate in hydrogen bonding, potentially enhancing binding affinity to target proteins. Furthermore, literature on related N-benzenesulfonyl amino acids has indicated that nitro-substituted analogs can exhibit significant biological activity, such as the inhibition of enzymes like aldose reductase.[1]
This guide will therefore focus on a comparative analysis of N-(3-nitrobenzenesulfonyl)-β-alanine (the parent compound) and a rationally designed set of analogs. The primary hypothesis is that modifications to the aromatic ring of the benzenesulfonyl group will significantly impact the biological activity of these compounds.
Proposed Synthetic Strategy: A Reliable Pathway to N-Arylsulfonyl-β-alanine Analogs
The synthesis of N-(3-nitrobenzenesulfonyl)-β-alanine and its analogs can be reliably achieved through a standard nucleophilic substitution reaction between β-alanine and the corresponding arylsulfonyl chloride. This well-established method, often a variation of the Schotten-Baumann reaction, provides a straightforward and efficient route to the desired products.[2]
Experimental Protocol: General Procedure for the Synthesis of N-Arylsulfonyl-β-alanines
-
Dissolution: Dissolve β-alanine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents) with gentle stirring until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add the desired arylsulfonyl chloride (1.1 equivalents), dissolved in a suitable organic solvent (e.g., tetrahydrofuran or diethyl ether), dropwise to the cooled β-alanine solution while maintaining vigorous stirring.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the N-arylsulfonyl-β-alanine product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of N-arylsulfonyl-β-alanine analogs.
Design of Analogs for Comparative Analysis
To establish a clear structure-activity relationship, a series of analogs of N-(3-nitrobenzenesulfonyl)-β-alanine should be synthesized and evaluated. The selection of these analogs is based on systematically varying the electronic and steric properties of the substituent on the phenyl ring.
Table 1: Proposed Analogs for SAR Study
| Analog ID | Substituent (X) at the 3-position | Rationale for Inclusion |
| Parent | -NO₂ | Electron-withdrawing, potential for H-bonding |
| A-1 | -H | Unsubstituted reference compound |
| A-2 | -Cl | Electron-withdrawing, lipophilic |
| A-3 | -F | Electron-withdrawing, potential for H-bonding |
| A-4 | -CH₃ | Electron-donating, increases lipophilicity |
| A-5 | -OCH₃ | Electron-donating, potential for H-bonding |
| A-6 | -NH₂ | Electron-donating, potential for H-bonding (can be synthesized by reduction of the nitro group) |
| A-7 | -SO₂NH₂ | Strong electron-withdrawing, potential for H-bonding |
Comparative Biological Evaluation: A Multi-tiered Approach
Based on the known biological activities of β-alanine analogs and other N-arylsulfonyl derivatives, a tiered screening approach is recommended to efficiently identify the most promising compounds and elucidate their mechanism of action.
Tier 1: Primary Screening - Enzyme Inhibition Assays
Given that N-benzenesulfonyl amino acids have shown inhibitory activity against various enzymes, the initial screening should focus on a panel of relevant enzymes.
-
Carnosine Synthetase Inhibition Assay: As β-alanine is a substrate for carnosine synthetase, it is plausible that N-substituted analogs could act as inhibitors.[3] This assay is critical to understand if the analogs interfere with the natural physiological role of β-alanine.
-
Aldose Reductase Inhibition Assay: N-benzenesulfonylglycine derivatives with nitro and amino substitutions have been reported as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[1] This makes it a high-priority target for screening.
-
Carbonic Anhydrase Inhibition Assay: While some N-aryl-β-alanine derivatives have shown weak inhibition of carbonic anhydrases, it is a valuable target to include for a comprehensive profile, especially for analogs with sulfonamide substituents.[4]
Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the synthesized N-arylsulfonyl-β-alanine analogs in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, add the enzyme solution, the inhibitor solution (or vehicle control), and pre-incubate for a specified time at the optimal temperature for the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution.
-
Measurement: Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tier 2: Secondary Screening - Cellular Assays
Analogs demonstrating significant activity in the primary screen should be advanced to cell-based assays to assess their effects in a more physiological context.
-
Antiproliferative Assay: Evaluate the compounds for their ability to inhibit the growth of various cancer cell lines (e.g., breast, colon, lung). This is based on the known antiproliferative effects of some N-acyl-β-alanine amides.
-
Antimicrobial Assay: Assess the minimum inhibitory concentration (MIC) against a panel of gram-positive and gram-negative bacteria and fungal strains, as some β-alanine derivatives have shown antimicrobial properties.[2]
Diagram of the Biological Evaluation Workflow
Caption: A tiered approach for the biological evaluation of N-arylsulfonyl-β-alanine analogs.
Data Presentation and Interpretation
For a clear and concise comparison of the synthesized analogs, all quantitative data should be summarized in a tabular format.
Table 2: Comparative Biological Activity Data (Hypothetical)
| Analog ID | Substituent (X) | Carnosine Synthetase IC₅₀ (µM) | Aldose Reductase IC₅₀ (µM) | Antiproliferative (MCF-7) GI₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) |
| Parent | -NO₂ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| A-1 | -H | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| A-2 | -Cl | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| A-3 | -F | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| A-4 | -CH₃ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| A-5 | -OCH₃ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| A-6 | -NH₂ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| A-7 | -SO₂NH₂ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
The interpretation of this data will be crucial for establishing the SAR. For instance, comparing the activity of the parent compound (-NO₂) with the unsubstituted analog (-H) will reveal the impact of the nitro group. Similarly, comparing analogs with electron-donating (-CH₃, -OCH₃, -NH₂) and electron-withdrawing (-Cl, -F, -SO₂NH₂) substituents will elucidate the electronic requirements for optimal activity.
Conclusion and Future Directions
This guide provides a comprehensive and actionable framework for the comparative analysis of N-(3-nitrobenzenesulfonyl)-β-alanine and its analogs. By systematically synthesizing a focused library of compounds and evaluating them through a tiered screening process, researchers can efficiently identify promising lead candidates and establish a robust structure-activity relationship. The insights gained from this research will not only shed light on the therapeutic potential of this novel class of compounds but also contribute valuable knowledge to the broader field of medicinal chemistry. Future work should focus on lead optimization of the most active compounds, in-depth mechanistic studies, and in vivo evaluation to validate their therapeutic potential.
References
-
Nagasawa, T., et al. (1987). Carnosine-synthetase inhibition of beta-alanine analogues. PubMed. [Link]
-
Kapoor, A., & Malik, A. (2013). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]
-
Kador, P. F., & Sharpless, N. E. (1983). In Vitro Aldose Reductase Inhibitory Activity of Substituted N-benzenesulfonylglycine Derivatives. PubMed. [Link]
-
Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
Sources
- 1. In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Carnosine-synthetase inhibition of beta-alanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Novel Compounds: An Experimental Guide Featuring 3-(3-Nitrophenylsulfonamido)propanoic acid
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel chemical entities. As a case study, we will use the hypothetical compound "3-(3-Nitrophenylsulfonamido)propanoic acid," for which the MoA is not publicly established. This document will not present pre-existing data but will instead outline a logical, multi-faceted approach to elucidate its biological target and characterize its inhibitory action. We will compare various state-of-the-art methodologies, providing the scientific rationale behind each experimental choice and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: From Phenotypic Hit to Mechanistic Understanding
The journey of a drug candidate often begins with a phenotypic screen, where a compound demonstrates a desired biological effect, such as inducing cell death in a cancer cell line. However, this "what" provides little information about the "how." A deep mechanistic understanding is paramount for lead optimization, predicting potential off-target effects, and building a robust therapeutic hypothesis.[1] Our subject, 3-(3-Nitrophenylsulfonamido)propanoic acid, will be treated as such a phenotypic hit. The presence of a sulfonamide group, a common pharmacophore in enzyme inhibitors, leads us to a primary hypothesis: the compound is an enzyme inhibitor. This guide will walk through the essential steps to test this hypothesis, from initial target identification to detailed kinetic and cellular characterization.
Phase 1: Target Identification and Engagement
The first critical step is to identify the direct molecular target of our compound. Without knowing the target, any mechanistic study is purely speculative. We will employ a combination of in vitro and cellular-based assays to identify and confirm the protein that 3-(3-Nitrophenylsulfonamido)propanoic acid directly binds to.
Initial Target Identification (Hypothetical)
For a novel compound, initial target identification can be approached through methods like affinity chromatography-mass spectrometry or genetic screening.[2] For the purpose of this guide, let's assume these initial screens have implicated a specific enzyme, which we will refer to as "TargetEnzyme-X," as a potential binding partner.
Validating Direct Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
Before delving into detailed biochemical assays, it is crucial to confirm that our compound engages TargetEnzyme-X within the complex environment of a living cell.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6] It is based on the principle that a protein's thermal stability changes upon ligand binding.[6][7]
Scientific Rationale: By heating cells treated with 3-(3-Nitrophenylsulfonamido)propanoic acid, we can measure the amount of soluble (non-denatured) TargetEnzyme-X remaining at different temperatures. A shift in the melting curve of TargetEnzyme-X in the presence of the compound provides direct evidence of binding in a physiologically relevant setting.[6]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Culture and Treatment:
-
Plate a suitable cell line endogenously expressing or overexpressing TargetEnzyme-X.
-
Once confluent, treat the cells with a range of concentrations of 3-(3-Nitrophenylsulfonamido)propanoic acid or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
-
Harvesting and Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., using a thermal cycler) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble TargetEnzyme-X in each sample using a method like Western blotting or an ELISA.
-
Plot the percentage of soluble TargetEnzyme-X relative to the unheated control against temperature for both vehicle- and compound-treated samples to generate thermal melt curves. A rightward shift in the curve for the treated sample indicates stabilization and therefore target engagement.
-
Phase 2: Biophysical Characterization of the Interaction
Once cellular target engagement is confirmed, the next step is to quantify the binding affinity and thermodynamics of the interaction using purified components. This provides precise, quantitative data essential for structure-activity relationship (SAR) studies.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[8] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment.[8][9]
Scientific Rationale: Understanding the thermodynamics of binding provides deep insights into the nature of the interaction. For example, a reaction driven by a large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions, while an entropically driven interaction might indicate the release of water molecules from a hydrophobic binding pocket. This information is invaluable for rational drug design.[9]
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Detailed Protocol: ITC
-
Sample Preparation:
-
Express and purify TargetEnzyme-X to >95% homogeneity.
-
Dialyze the protein extensively against the final assay buffer. The compound should be dissolved in the same final dialysis buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the compound.
-
Degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the purified TargetEnzyme-X (e.g., 10-50 µM) into the sample cell.
-
Load the 3-(3-Nitrophenylsulfonamido)propanoic acid solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, which is typically discarded from the analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the thermal signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH. The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).
-
Surface Plasmon Resonance (SPR)
SPR is another powerful label-free technique that provides real-time data on the kinetics of binding.[10][11] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[12]
Scientific Rationale: While ITC provides thermodynamic data, SPR excels at determining the kinetics of the interaction—the association rate (kon) and the dissociation rate (koff).[13][14] The ratio of these rates (koff/kon) gives the dissociation constant (KD). A compound's residence time (1/koff) at its target can be a better predictor of in vivo efficacy than binding affinity alone.[1]
Detailed Protocol: SPR
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize purified TargetEnzyme-X onto the chip surface via covalent linkage.
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the immobilized protein.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 3-(3-Nitrophenylsulfonamido)propanoic acid in running buffer.
-
Inject the compound solutions (analyte) over the immobilized TargetEnzyme-X (ligand) and the reference cell at a constant flow rate. This is the "association phase."
-
Follow with an injection of running buffer alone to monitor the "dissociation phase."
-
Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove any bound analyte.
-
-
Data Analysis:
-
The instrument records the change in response units (RU) over time, generating a sensorgram.[11]
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate KD.
-
Phase 3: Elucidating the Inhibition Mechanism
With the target validated and the binding interaction quantified, the final phase is to determine how 3-(3-Nitrophenylsulfonamido)propanoic acid affects the function of TargetEnzyme-X. This involves detailed enzyme kinetic studies.[15]
Scientific Rationale: Understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for drug development.[16][17] For instance, a competitive inhibitor's efficacy can be overcome by high substrate concentrations, which may occur in a physiological setting, whereas a non-competitive inhibitor's efficacy is independent of substrate concentration.[17]
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining the mechanism of enzyme inhibition.
Detailed Protocol: Enzyme Inhibition Assay
-
Assay Setup:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of purified TargetEnzyme-X, and varying concentrations of its substrate.
-
Prepare parallel sets of reactions that also include a fixed concentration of 3-(3-Nitrophenylsulfonamido)propanoic acid. Use at least 3-4 different inhibitor concentrations.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the substrate (or enzyme).
-
Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry). Ensure you are measuring the initial linear velocity (V₀).
-
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration [S] and fit to the Michaelis-Menten equation to determine the apparent KM and Vmax.
-
To visualize the inhibition mechanism, create a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition type:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, KM increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, KM is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and KM decrease).
-
Mixed: Lines intersect in the second or third quadrant (both Vmax and KM change).
-
-
Comparison of Methodologies
No single technique can provide a complete picture of a compound's MoA. The strength of this validation workflow lies in the orthogonal nature of the assays.
| Technique | Primary Information | Advantages | Limitations | Relevance |
| CETSA | Cellular Target Engagement | Confirms binding in a native, cellular environment; Label-free.[4][6] | Throughput can be limited; Does not provide affinity or kinetic data.[4] | Crucial first step: Validates that the target identified in vitro is the same one the compound interacts with in a cell. |
| ITC | Binding Affinity (KD), Thermodynamics (ΔH, ΔS), Stoichiometry (n) | Gold standard for thermodynamics; Label-free, in-solution measurement.[9][18] | Requires relatively large amounts of pure protein; Lower throughput.[19] | Essential for SAR: Provides deep insight into the forces driving the binding interaction, guiding chemical optimization. |
| SPR | Binding Kinetics (kon, koff), Affinity (KD) | Real-time kinetic data; High sensitivity; Can determine residence time.[10][20] | Requires immobilization of one partner, which could affect its activity; High initial equipment cost.[20] | Predicts in vivo behavior: Residence time (1/koff) can be more predictive of drug efficacy than KD alone.[1][14] |
| Enzyme Kinetics | Mechanism of Inhibition (e.g., competitive) | Defines the functional consequence of binding; Standard and well-understood methodology.[16] | Requires a functional enzyme assay; Can be complex for multi-substrate enzymes. | Defines functional impact: Critical for understanding how the compound will perform in a biological system with varying substrate levels.[17] |
Conclusion
Validating the mechanism of action for a novel compound like 3-(3-Nitrophenylsulfonamido)propanoic acid is a systematic, multi-step process that requires the integration of cellular, biophysical, and biochemical data. By following a logical progression from cellular target engagement (CETSA) to detailed biophysical characterization (ITC, SPR) and finally to functional enzymatic analysis, researchers can build a robust and validated MoA. This comprehensive understanding is the bedrock upon which successful drug development programs are built, transforming a promising hit into a rationally optimized clinical candidate.
References
- Isothermal titration calorimetry in drug discovery. PubMed.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Target Engagement Assays. DiscoverX.
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. Benchchem.
- Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.
- InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
- Confirming Enzyme Inhibition Mechanisms: A Compar
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Kinetics of Drug-Target Binding: A Guide for Drug Discovery.
- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
- Target Engagement Assay Services. Concept Life Sciences.
- Understanding Binding Kinetics To Optimize Drug Discovery. Technology Networks.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery. PubMed.
- Drug–Target Kinetics in Drug Discovery. PMC - PubMed Central.
- Experimental Activity Validation of Inhibitors.
- Binding Kinetics of Drug-Target Interactions. Enzymlogic.
- How does SPR work in Drug Discovery?. deNOVO Biolabs.
- Determining target engagement in living systems. PMC - NIH.
- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH.
- Molecular Mechanism Studies of Enzyme Inhibition.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Prepar
- Strategies for target identification of antimicrobial n
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Target Engagement Assays [discoverx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 11. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 12. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]
- 14. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 15. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 20. denovobiolabs.com [denovobiolabs.com]
The Arylsulfonamido Propanoic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the arylsulfonamido scaffold remains a cornerstone for the development of targeted therapeutics. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for derivatives of 3-(phenylsulfonamido)propanoic acid, with a specific focus on understanding the potential contributions of the nitrophenyl moiety in "3-(3-Nitrophenylsulfonamido)propanoic acid." We will dissect the molecule into its core components—the propanoic acid head, the sulfonamide linker, and the aryl tail—to elucidate how modifications to each part influence biological activity. This analysis is supported by experimental data from studies on analogous compounds, offering a predictive framework for researchers engaged in the rational design of novel inhibitors.
The Core Scaffold: A Privileged Motif in Enzyme Inhibition
The 3-(arylsulfonamido)propanoic acid scaffold is a versatile starting point for the design of inhibitors targeting a range of enzymes, most notably matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix; their dysregulation is implicated in arthritis, cancer, and cardiovascular diseases.[2][3] The inhibitory activity of this scaffold is primarily attributed to the ability of the carboxylic acid or other zinc-binding groups (ZBGs) to chelate the catalytic Zn²⁺ ion in the enzyme's active site.[1][4]
The Propanoic Acid "Head": The Zinc-Binding Anchor
The propanoic acid moiety serves as a key interaction point with the target enzyme. In many MMP inhibitors, the carboxylate group acts as a potent zinc-binding group.[1] However, the broader class of arylpropionic acid derivatives is also recognized for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[5][6]
Comparative Analysis of Zinc-Binding Groups:
While the carboxylate of the propanoic acid is a common ZBG, its replacement with other functionalities has been extensively explored to modulate potency and selectivity. Hydroxamic acids, for instance, are potent zinc chelators but can suffer from metabolic instability.[4] The exploration of alternative ZBGs like thiols and hydantoins has led to the development of inhibitors with improved pharmacokinetic profiles.[4][7]
| Zinc-Binding Group | Relative Potency (General Trend) | Key Considerations |
| Carboxylate | Moderate to High | Good metabolic stability, potential for bidentate coordination with zinc.[1] |
| Hydroxamate | High | Potent zinc chelation, but can have poor metabolic stability and off-target effects.[4] |
| Thiol | High | Strong zinc binding, may have issues with oxidation.[7] |
| Hydantoin | Moderate to High | Alternative ZBG with good inhibitory activity against MMPs.[4] |
The Sulfonamide "Linker": A Rigid and Versatile Connector
The sulfonamide group provides a rigid and synthetically tractable linker between the zinc-binding head and the aryl tail. Its geometry plays a crucial role in orienting the P1' substituent (the aryl group) into the S1' pocket of the enzyme's active site.[1] The hydrogen-bonding capabilities of the sulfonamide nitrogen can also contribute to inhibitor binding.[8]
The Aryl "Tail": Probing the S1' Pocket and Beyond
The nature of the aryl substituent is a critical determinant of both the potency and selectivity of these inhibitors. This part of the molecule typically interacts with the S1' pocket of the target enzyme, a non-catalytic subsite that varies significantly between different MMPs.[1]
The Significance of the Nitro Group in "3-(3-Nitrophenylsulfonamido)propanoic acid"
The introduction of a nitro group onto the phenyl ring, as in "3-(3-Nitrophenylsulfonamido)propanoic acid," can have profound effects on the molecule's physicochemical and biological properties. The nitro group is a strong electron-withdrawing group, which can influence the pKa of the sulfonamide proton and the overall electronic character of the molecule.[9] In vivo, nitroaromatic compounds can undergo enzymatic reduction to form reactive intermediates that may exhibit cytotoxic or antimicrobial effects.[10]
Comparative SAR of Phenyl Ring Substitutions:
The following table summarizes the general trends observed for various substitutions on the phenyl ring of arylsulfonamide inhibitors, based on data from related studies.
| Phenyl Ring Substitution | General Effect on Activity | Rationale and Examples |
| Unsubstituted Phenyl | Baseline Activity | Provides a fundamental hydrophobic interaction with the S1' pocket. |
| Nitro (NO₂) Group | Potentially Increased Potency, Possible Cytotoxicity | Strong electron-withdrawing nature can enhance binding interactions. The reduction of the nitro group can lead to reactive species with antimicrobial or anticancer activity.[10][11] |
| Amino (NH₂) Group | Often Increases Potency | Can act as a hydrogen bond donor, forming additional interactions with the enzyme active site.[11] |
| Methyl (CH₃) Group | Variable | Can provide additional hydrophobic interactions, but steric hindrance may also decrease activity depending on the size of the S1' pocket.[12] |
| Methoxy (OCH₃) Group | Variable | Can act as a hydrogen bond acceptor and influence solubility. |
| Halogens (F, Cl, Br) | Often Increases Potency | Can enhance binding through halogen bonding and improve pharmacokinetic properties. |
The position of the substituent is also crucial. For the 3-nitro substitution, the meta position directs the substituent into a specific region of the S1' pocket, which can be exploited to achieve selectivity for certain MMPs.
Experimental Protocols
General Synthesis of 3-(Arylsulfonamido)propanoic Acid Derivatives
The synthesis of these compounds typically involves the reaction of a β-amino acid with an arylsulfonyl chloride under basic conditions.[12]
Step-by-Step Protocol:
-
Dissolve the β-amino acid (e.g., β-alanine) in an aqueous solution of sodium carbonate.
-
Separately, dissolve the desired arylsulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride) in a suitable organic solvent like diethyl ether.
-
Add the solution of the arylsulfonyl chloride dropwise to the stirred solution of the β-amino acid at room temperature.
-
Continue stirring for 24 hours.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3 to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
In Vitro MMP Inhibition Assay
The inhibitory activity of the synthesized compounds against various MMPs can be determined using a fluorogenic substrate assay.
Step-by-Step Protocol:
-
Activate the pro-MMP enzyme with a suitable activator (e.g., APMA for most MMPs).
-
Prepare a series of dilutions of the test inhibitor in a suitable buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35).
-
In a 96-well plate, add the assay buffer, the diluted inhibitor, and the activated MMP enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percent inhibition versus the inhibitor concentration.
Visualizing Structure-Activity Relationships
General SAR Workflow
Caption: A generalized workflow for conducting SAR studies.
Key Molecular Interactions in MMP Inhibition
Caption: Key interactions of an arylsulfonamido inhibitor with an MMP active site.
Conclusion and Future Directions
The 3-(arylsulfonamido)propanoic acid scaffold represents a highly adaptable platform for the design of potent and selective enzyme inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the zinc-binding group, the sulfonamide linker, and the aryl substituent. The presence of a nitro group on the phenyl ring, as in "3-(3-Nitrophenylsulfonamido)propanoic acid," is predicted to enhance inhibitory potency through strong electronic interactions and may also confer additional biological activities through metabolic activation.
Future research should focus on the synthesis and evaluation of a focused library of analogs to experimentally validate these predicted SAR trends. The exploration of different positional isomers of the nitro group and its replacement with other electron-withdrawing or -donating groups will further refine our understanding of the optimal substitution patterns for achieving high affinity and selectivity. Such studies will be instrumental in the development of the next generation of therapeutics targeting MMPs and other related enzymes.
References
-
Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. PubMed. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. National Institutes of Health (NIH). Available at: [Link]
-
New Structure Activity Relationship Insight into the Role of the C‐3 Extension on Rifamycin Antimycobacterial Activity. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. National Institutes of Health (NIH). Available at: [Link]
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. Available at: [Link]
-
Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. Available at: [Link]
-
SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF AROMATIC SULFONAMIDE DERIVATIVES AS ANTI-INFLAMMATORY AND ANALGESIC AGENTS. PubMed. Available at: [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]
-
Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. Available at: [Link]
-
Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. National Institutes of Health (NIH). Available at: [Link]
-
Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. Available at: [Link]
-
Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. Sci-Hub. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Available at: [Link]
-
Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. Technology Networks. Available at: [Link]
-
QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase. PubMed. Available at: [Link]
-
(s)-3-Amino-3-(3-nitrophenyl)propionic acid. PubChem. Available at: [Link]
-
Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ResearchGate. Available at: [Link]
-
Matrix Metalloproteinases and Their Inhibitors. Encyclopedia.pub. Available at: [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available at: [Link]
-
Design and synthesis of triazolopyrimidine acylsulfonamides as novel anti-mycobacterial leads acting through inhibition of acetohydroxyacid synthase. ResearchGate. Available at: [Link]
-
The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. MDPI. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]
- 7. Sci-Hub. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core / Journal of Medicinal Chemistry, 2013 [sci-hub.box]
- 8. mdpi.com [mdpi.com]
- 9. QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3-Nitrophenylsulfonamido)propanoic acid
In the rigorous landscape of pharmaceutical development and manufacturing, the integrity of analytical data is non-negotiable. This guide provides an in-depth, scientifically-grounded comparison of cross-validation strategies for analytical methods targeting "3-(3-Nitrophenylsulfonamido)propanoic acid." Moving beyond mere procedural outlines, this document delves into the causal reasoning behind experimental choices, ensuring a robust, self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Method Cross-Validation
The molecule 3-(3-nitrophenylsulfonamido)propanoic acid possesses a distinct chemical architecture, featuring a nitro group, a sulfonamide linkage, and a carboxylic acid. These functional groups present specific analytical considerations, including chromophoric properties, polarity, and potential degradation pathways. Consequently, relying on a single analytical technique is insufficient. Orthogonal methods—those based on different scientific principles—are necessary to ensure comprehensive characterization and data accuracy.
Cross-validation is the formal process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This becomes critical during events such as method transfer between laboratories, instrument upgrades, or the introduction of a new analytical procedure. The successful cross-validation of methods for a compound like 3-(3-nitrophenylsulfonamido)propanoic acid is a cornerstone of regulatory compliance and ensures consistent product quality, as mandated by international guidelines.
The Analytical Strategy: Selecting Appropriate Methodologies
The choice of analytical methods must be tailored to the physicochemical properties of the analyte and the objectives of the analysis, such as purity assessment, stability testing, or quantification. For 3-(3-nitrophenylsulfonamido)propanoic acid, its nitroaromatic moiety provides a strong ultraviolet (UV) chromophore, making High-Performance Liquid Chromatography (HPLC) with UV detection an excellent primary technique for routine quantification. To complement this, a highly specific confirmatory method like Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Workflow for Analytical Method Cross-Validation
Caption: A typical workflow for the cross-validation of a primary HPLC-UV method against a secondary LC-MS method.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
HPLC with UV detection stands as a cornerstone of pharmaceutical analysis, valued for its robustness, precision, and cost-efficiency. A reversed-phase HPLC method is optimally suited for 3-(3-nitrophenylsulfonamido)propanoic acid, effectively utilizing the compound's moderate polarity for separation.
Rationale for Experimental Design
-
Stationary Phase: A C18 column is the industry standard for this type of analysis, offering excellent retention and resolution for a broad array of small molecules. The use of an end-capped C18 column is critical to minimize undesirable interactions between the acidic silanol groups on the silica backbone and the analyte, thereby preventing peak tailing.
-
Mobile Phase: The mobile phase composition is designed to control the ionization state of the analyte. An acidic mobile phase, such as 0.1% formic acid in water and acetonitrile, suppresses the deprotonation of the carboxylic acid group. This ensures consistent retention and sharp, symmetrical peaks. A gradient elution, starting with a higher aqueous content and moving to a higher organic content, facilitates the separation of the main compound from potential impurities with varying polarities.
-
Detection Wavelength: The optimal UV detection wavelength is determined from the analyte's UV spectrum. The nitroaromatic structure of 3-(3-nitrophenylsulfonamido)propanoic acid typically results in strong absorbance near 254 nm, a standard wavelength that provides high sensitivity.
Detailed Experimental Protocol: HPLC-UV Method Validation
Objective: To fully validate the HPLC-UV method for the accurate quantification of 3-(3-nitrophenylsulfonamido)propanoic acid in accordance with ICH Q2(R1) guidelines.
Instrumentation & Conditions:
-
HPLC System: A standard system such as an Agilent 1260 Infinity II or equivalent.
-
Column: A high-quality C18 column, for example, a Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A linear gradient from 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
Validation Parameters:
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is confirmed by demonstrating that the analyte peak is well-resolved from all other peaks (resolution > 2).
-
Linearity: Assessed by analyzing a minimum of five concentrations of the reference standard across the desired range (e.g., 1-100 µg/mL). The resulting peak areas are plotted against concentration, and the correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
Accuracy: Determined by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should fall within a predefined range, typically 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The analysis of six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assay is conducted on a different day by a different analyst. The RSD between the two datasets should be ≤ 2.0%.
-
-
Limit of Quantitation (LoQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy (typically requiring an RSD ≤ 10%).
Table of Expected Performance Data
| Validation Parameter | Acceptance Criteria | Hypothetical Performance |
| Specificity | Resolution > 2 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.7% |
| - Intermediate Precision | ≤ 2.0% | 1.6% |
| Limit of Quantitation (LoQ) | Signal-to-Noise ≥ 10 | 0.4 µg/mL |
Confirmatory Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV provides excellent quantitative data, it lacks the high degree of specificity offered by mass spectrometry. An LC-MS method serves as a powerful orthogonal technique, capable of confirming the molecular identity of the analyte and detecting co-eluting impurities that would be missed by UV detection alone.
Rationale for Experimental Design
-
Ionization Source: Electrospray ionization (ESI) is the ideal choice for polar molecules like 3-(3-nitrophenylsulfonamido)propanoic acid. Operating in negative ion mode facilitates the deprotonation of the carboxylic acid, generating a strong and stable [M-H]⁻ ion for detection.
-
Mass Analyzer: A single quadrupole mass analyzer is generally sufficient for identity confirmation and purity analysis in a development setting. It provides a good balance of sensitivity, cost-effectiveness, and user-friendliness.
-
Liquid Chromatography: To simplify the cross-validation, the LC conditions developed for the HPLC-UV method can often be directly transferred. The formic acid in the mobile phase is fully compatible with ESI-MS.
Detailed Experimental Protocol: LC-MS Method
Objective: To establish an LC-MS method for the unambiguous confirmation of 3-(3-nitrophenylsulfonamido)propanoic acid's identity, serving as the secondary method for cross-validation.
Instrumentation & Conditions:
-
LC-MS System: A system such as a Waters ACQUITY UPLC I-Class with an SQ Detector 2 or equivalent.
-
LC Conditions: Identical to the HPLC-UV method.
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 650 L/hr.
-
Scan Range: m/z 100-400.
Table of Expected Performance Data
| Validation Parameter | Acceptance Criteria | Hypothetical Performance |
| Specificity | No interfering peaks at the target m/z | Pass |
| Identity Confirmation | Observed m/z matches theoretical [M-H]⁻ | Observed: 275.03, Theoretical: 275.03 |
| Limit of Detection (LoD) | Signal-to-Noise ≥ 3 | 0.08 µg/mL |
The Cross-Validation Study: Establishing Equivalence
The pivotal part of this guide is the cross-validation study itself, which is designed to formally demonstrate the equivalence of the HPLC-UV and LC-MS methods for their intended analytical purpose.
Logical Flow of the Cross-Validation Process
Experimental Design
-
Sample Preparation: Prepare a minimum of three independent batches of 3-(3-nitrophenylsulfonamido)propanoic acid samples at three distinct concentrations (low, medium, and high).
-
Analysis Protocol: Each sample set is to be analyzed in triplicate using both the fully validated HPLC-UV method and the confirmatory LC-MS method. To ensure the robustness of the comparison, these analyses should ideally be performed by different analysts using different instrumentation.
-
Data Evaluation: The quantitative results obtained from both methods are then subjected to statistical comparison. The percentage difference between the mean results from the two methods for each sample is a key metric.
Statistical Analysis and Acceptance Criteria
A Student's t-test is a commonly used statistical tool to determine if there is a significant difference between the mean results of the two analytical methods. For a more visual assessment of agreement and to detect any systematic bias, a Bland-Altman plot is highly recommended.
Acceptance Criteria: The mean quantitative result from the secondary method (LC-MS) should not deviate from the mean result of the primary method (HPLC-UV) by more than a pre-established limit, which is typically set at ±2.0%.
Table of Comparative Data
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS Result (µg/mL) | % Difference |
| Batch 1 - Low Conc. | 10.2 | 10.1 | -0.98% |
| Batch 1 - Med Conc. | 50.1 | 50.4 | +0.60% |
| Batch 1 - High Conc. | 100.3 | 100.8 | +0.50% |
| Batch 2 - Low Conc. | 9.8 | 9.7 | -1.02% |
| Batch 2 - Med Conc. | 49.8 | 50.0 | +0.40% |
| Batch 2 - High Conc. | 101.2 | 100.7 | -0.49% |
| Batch 3 - Low Conc. | 10.1 | 10.2 | +0.99% |
| Batch 3 - Med Conc. | 50.6 | 50.4 | -0.40% |
| Batch 3 - High Conc. | 100.5 | 100.2 | -0.30% |
Conclusion and Best Practices
The cross-validation of analytical methods for 3-(3-nitrophenylsulfonamido)propanoic acid is a scientifically rigorous process essential for ensuring data integrity throughout the pharmaceutical product lifecycle. This guide has detailed a robust strategy employing a primary HPLC-UV method and a confirmatory LC-MS method. The success of such an endeavor hinges not just on meticulous execution, but on a science-led approach to protocol design.
Key Best Practices:
-
Embrace Orthogonality: Utilize methods based on different scientific principles (e.g., UV absorbance vs. mass-to-charge ratio) to provide a more comprehensive and reliable comparison.
-
Maintain Meticulous Documentation: Every aspect of the validation and cross-validation process must be thoroughly documented, including the scientific rationale for the selection of methods, experimental conditions, and acceptance criteria.
-
Adopt a Proactive Stance: Integrate method validation and cross-validation early into the development timeline to prevent unforeseen and costly delays during later stages.
By adhering to these principles and the detailed protocols provided, researchers and drug development professionals can establish the interchangeability of their analytical methods with confidence, thereby ensuring the long-term reliability of their data and the quality of their final product.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA Guidance for Industry, Analytical Procedures and Methods Validation for Drugs and Biologics, U.S. Food and Drug Administration. [Link]
A Senior Application Scientist's Guide to Comparing the Efficacy of Novel MMP Inhibitors Across Different Cancer Cell Lines
Abstract
The progression and metastasis of cancer are critically dependent on the degradation of the extracellular matrix (ECM), a process heavily mediated by matrix metalloproteinases (MMPs).[1][2] Consequently, MMPs have become a significant target for therapeutic intervention. This guide introduces a novel investigational compound, 3-(3-Nitrophenylsulfonamido)propanoic acid (hereafter referred to as Compound X), a synthetic, small-molecule sulfonamide designed as a potent MMP inhibitor.[3][4] We provide a comprehensive framework for evaluating the differential efficacy of Compound X across various cancer cell lines, comparing it with the well-characterized broad-spectrum MMP inhibitor, Batimastat .[5][6] This document outlines the mechanistic rationale, detailed experimental protocols for assessing anti-invasive activity, and a discussion of the expected variability in cellular responses. The presented methodologies, including gelatin zymography and transwell invasion assays, are designed to offer researchers a robust system for validating and comparing novel anti-metastatic agents.
Introduction: Targeting the Engines of Invasion
Cancer metastasis, the primary cause of mortality in cancer patients, is a complex cascade of events that allows tumor cells to escape the primary site and colonize distant organs.[1][7] A pivotal step in this process is the breaching of the basement membrane and the remodeling of the ECM, which is largely orchestrated by zinc-dependent endopeptidases known as MMPs.[2][8] Particularly, the gelatinases MMP-2 and MMP-9 are strongly implicated in cancer progression, with their elevated expression often correlating with poor patient prognosis.[8][9]
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile biological activities.[10][11][12] Sulfonamide-based compounds have been successfully developed as inhibitors for various enzyme classes, including MMPs.[3][4][13] Compound X, 3-(3-Nitrophenylsulfonamido)propanoic acid , represents a new generation of sulfonamide derivatives engineered to target the catalytic zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity and impeding cancer cell invasion.
The critical question for any new inhibitor is not just if it works, but where and how well it works. The efficacy of an MMP inhibitor is intrinsically linked to the biological context of the cancer cell itself—specifically, the expression levels and activity of the target MMPs. This guide, therefore, compares the anti-invasive potential of Compound X in two distinct human breast cancer cell lines:
-
MDA-MB-231: A highly invasive, triple-negative breast cancer cell line known for its significant expression and secretion of MMP-9.[9][14]
-
MCF-7: A non-invasive, estrogen receptor-positive breast cancer cell line with comparatively low baseline expression of MMP-9.[9][14]
By comparing efficacy in these two lines against a benchmark inhibitor like Batimastat, researchers can build a comprehensive profile of a new compound's potency and selectivity.[6][15]
Mechanism of Action: Halting Extracellular Matrix Degradation
MMPs function as molecular scissors, cleaving protein components of the ECM. This action is crucial for physiological processes like tissue remodeling but is hijacked by cancer cells to facilitate invasion.[1][7] The gelatinases MMP-2 and MMP-9 are secreted as inactive proenzymes (pro-MMPs) which are then activated in the extracellular space. Once active, they degrade Type IV collagen, a primary component of the basement membrane, clearing a path for tumor cell migration.[8]
MMP inhibitors, such as the hydroxamate-based Batimastat or the sulfonamide-based Compound X, are designed to function as zinc-chelating agents.[6][16] They bind to the zinc ion located at the catalytic core of the MMP, preventing the enzyme from binding to and degrading its ECM substrates. This inhibition effectively blocks the invasive machinery of the cancer cell.
Comparative Efficacy Analysis
The primary measure of efficacy for an anti-invasive compound is its ability to inhibit cell migration through an artificial ECM barrier. This is quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell invasion by 50%.
The expected outcome is that both Compound X and Batimastat will show significantly greater potency (lower IC50 values) in the highly invasive MDA-MB-231 cell line compared to the non-invasive MCF-7 line. This is because the MDA-MB-231 cells are functionally dependent on high MMP activity for their invasive phenotype, making them more sensitive to MMP inhibition.
Table 1: Hypothetical IC50 Values from Transwell Invasion Assay
| Compound | Cell Line | Key Phenotype | Target MMP Expression | IC50 (nM) |
| Compound X | MDA-MB-231 | Highly Invasive | High MMP-9 | 15 nM |
| MCF-7 | Non-Invasive | Low MMP-9 | > 1000 nM | |
| Batimastat | MDA-MB-231 | Highly Invasive | High MMP-9 | 10 nM |
| (Reference) | MCF-7 | Non-Invasive | Low MMP-9 | > 1000 nM |
Note: These are representative data illustrating expected trends. Actual values must be determined experimentally.
Experimental Protocols
To generate reliable and reproducible data, standardized and well-controlled assays are essential. Here we provide detailed protocols for two key experiments: Gelatin Zymography to assess MMP activity and the Transwell Invasion Assay to quantify the efficacy of inhibitors.
Protocol 1: Gelatin Zymography for MMP-2/MMP-9 Activity
Gelatin zymography is a powerful technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples like conditioned media.[17][18] It involves SDS-PAGE where gelatin, the substrate, is co-polymerized in the gel. After electrophoresis, the gel is incubated in a buffer that allows the separated enzymes to renature and digest the gelatin. Areas of digestion appear as clear bands against a blue background after Coomassie staining.[19]
Workflow:
Step-by-Step Methodology:
-
Cell Culture and Media Collection: Plate MDA-MB-231 and MCF-7 cells and grow to 70-80% confluency. Wash the cells twice with serum-free media, then incubate in fresh serum-free media for 24-48 hours to allow for the accumulation of secreted MMPs.[19]
-
Sample Preparation: Collect the conditioned media and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells. Transfer the supernatant to a new tube. Determine the protein concentration of each sample.
-
Loading: Mix equal protein amounts of the conditioned media with 4X non-reducing SDS-PAGE sample buffer. Crucially, do not boil the samples or include a reducing agent (like β-mercaptoethanol or DTT) , as this would irreversibly denature the enzymes.
-
Electrophoresis: Load the samples onto a 10% polyacrylamide gel containing 0.1% (w/v) gelatin. Run the gel at 120V at 4°C until the dye front reaches the bottom.[20]
-
Enzyme Renaturation: After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in dH₂O) with gentle agitation. This step removes the SDS, allowing the MMPs to refold into their active conformation.[19][21]
-
Digestion: Rinse the gel briefly in developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 0.02% NaN₃, pH 7.6). Incubate the gel in fresh developing buffer in a sealed container for 16-48 hours at 37°C.[18][21]
-
Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour. Destain with a solution of 40% methanol and 10% acetic acid until clear bands appear against a dark blue background. The clear bands indicate regions where the gelatin has been digested by MMPs. The molecular weight can be used to distinguish pro- and active forms of MMP-2 and MMP-9.
Protocol 2: Transwell Invasion Assay
The Transwell assay, or Boyden chamber assay, is the gold standard for measuring cell invasion in vitro.[22][23] Cells are seeded in the top chamber of an insert, which is separated from a lower chamber by a porous membrane. For an invasion assay, this membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which acts as an artificial ECM.[24][25] Cells must actively degrade this matrix to migrate through the pores towards a chemoattractant (like fetal bovine serum, FBS) placed in the lower chamber.
Workflow:
Step-by-Step Methodology:
-
Preparation of Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of 8.0 µm pore size Transwell inserts. Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.[24]
-
Cell Preparation: Culture MDA-MB-231 or MCF-7 cells to ~80% confluency. Serum-starve the cells for 12-24 hours. Harvest the cells using trypsin and resuspend them in serum-free medium.
-
Inhibitor Treatment: Aliquot the cell suspension and treat with a range of concentrations of Compound X, Batimastat, or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Assay Assembly: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[24] Carefully place the Matrigel-coated inserts into the wells. Seed 5 x 10⁴ treated cells into the upper chamber of each insert.
-
Incubation: Incubate the plate for 24-48 hours (time should be optimized per cell line) in a 37°C, 5% CO₂ incubator.
-
Staining: After incubation, carefully remove the inserts. Use a cotton-tipped swab to gently wipe away the Matrigel and non-invaded cells from the inside of the insert. Fix the cells that have invaded to the underside of the membrane with cold methanol for 20 minutes. Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.[24]
-
Quantification: Gently wash the inserts in water to remove excess stain and allow them to air dry. Using a light microscope, count the number of stained, invaded cells on the underside of the membrane in 4-5 representative fields of view.
-
Data Analysis: Calculate the average number of invaded cells for each condition. Normalize the data to the vehicle control (set to 100% invasion). Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Discussion and Interpretation of Results
-
Causality of Differential Efficacy: The primary reason for the expected difference in IC50 values between MDA-MB-231 and MCF-7 cells is their differential reliance on MMPs for invasion. MDA-MB-231 cells have an aggressive, mesenchymal-like phenotype and actively use MMP-9 to remodel the ECM.[9][14] Inhibiting this key enzyme has a profound effect on their invasive capacity. In contrast, MCF-7 cells are less aggressive, grow in epithelial-like clusters, and have very low baseline MMP activity.[26] Therefore, an MMP inhibitor will have little effect on their already minimal invasive potential, resulting in a much higher (or non-determinable) IC50.
-
Validating the System: The inclusion of Batimastat serves as a crucial positive control.[5][15] As a well-documented, potent, broad-spectrum MMP inhibitor, its performance validates the assay system.[6][27] If Batimastat effectively inhibits invasion in MDA-MB-231 cells but not MCF-7 cells, it confirms that the assay is working as expected and that the observed cellular phenotype is indeed MMP-dependent.
-
Interpreting Zymography Results: The zymogram will provide direct visual confirmation of MMP-9 (and MMP-2) secretion. A strong band corresponding to MMP-9 (~92 kDa) should be visible in the lane for MDA-MB-231 conditioned media, with a much weaker or absent band in the MCF-7 lane.[26] This provides direct evidence of the target's presence and corroborates the results of the invasion assay.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical evaluation of novel MMP inhibitors like "3-(3-Nitrophenylsulfonamido)propanoic acid" (Compound X). By employing a multi-assay approach across cell lines with distinct invasive potentials, researchers can build a strong, evidence-based profile of a compound's efficacy and mechanism of action. The direct comparison to a known inhibitor like Batimastat provides essential context and validation for the findings.
Successful demonstration of potent, selective anti-invasive activity in MMP-dependent cell lines would warrant further investigation, including testing against a broader panel of cancer cell lines, assessing specificity against different MMP family members, and ultimately, advancing the compound to in vivo models of cancer metastasis.[28]
References
-
Wikipedia. Batimastat. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 119031, Marimastat. Available from: [Link]
-
Gullapelli, K. et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available from: [Link]
-
Supuran, C. T. (2007). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews. Available from: [Link]
-
Watson, S. A. et al. (1996). The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice. Clinical Cancer Research. Available from: [Link]
-
O'Connor, C. & Clynes, M. (2005). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Medicine. Available from: [Link]
-
Pouli, N. et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available from: [Link]
-
Supuran, C. T. & Scozzafava, A. (2007). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry. Available from: [Link]
-
National Cancer Institute. Definition of marimastat - NCI Drug Dictionary. Available from: [Link]
-
Ansari, D. et al. (2022). Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. Frontiers in Oncology. Available from: [Link]
-
SnapCyte. Invasion Assay Protocol. Available from: [Link]
-
Reunanen, N. & Kähäri, V. M. (2000). Matrix Metalloproteinases in Cancer Cell Invasion. Madame Curie Bioscience Database. Available from: [Link]
-
Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Available from: [Link]
-
ResearchGate. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Available from: [Link]
-
CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Available from: [Link]
-
Egeblad, M. & Werb, Z. (2002). New functions for the matrix metalloproteinases in cancer progression. Nature Reviews Cancer. Available from: [Link]
-
Zucker, S. et al. (2000). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute. Available from: [Link]
-
Yousef, E. M. et al. (2017). The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis. Oncology Letters. Available from: [Link]
-
Corning Life Sciences. Transwell Cell Migration and Invasion Assay Guide. Available from: [Link]
-
Zajdel, P. et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Available from: [Link]
-
Frontiers Media S.A. (2022). Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. Available from: [Link]
-
López-Otín, C. & Matrisian, L. M. (2007). Emerging roles of proteases in tumour suppression. Nature Reviews Cancer. Available from: [Link]
-
Lee, S. (2006). Protocol for Zymogram. Available from: [Link]
-
Wikipedia. Marimastat. Available from: [Link]
-
Bentham Science Publishers. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Available from: [Link]
-
Anticancer Research. (2004). Expression of MMPs and TIMPs Genes in Human Breast Cancer Epithelial Cells Depends on Cell Culture Conditions and. Available from: [Link]
-
MDPI. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Available from: [Link]
-
ResearchGate. (2012). Effects of NM on breast cancer cell lines MDA-MB-231 and MCF-7 MMP-9 expression. Available from: [Link]
-
MDPI. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available from: [Link]
-
Study.com. (2021). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Available from: [Link]
-
MDPI. (2021). Downregulation of MMP-9 Enhances the Anti-Migratory Effect of Cyclophosphamide in MDA-MB-231 and MCF-7 Breast Cancer Cell Lines. Available from: [Link]
-
ResearchGate. (2009). MMP-1 and MMP-9 expression in MDA-MB-231 cells. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 706689, (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Available from: [Link]
-
Kumar, S. et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research. Available from: [Link]
-
MDPI. (2018). Antimicrobial Action of Compounds from Marine Seaweed. Available from: [Link]
-
Wang, Y. et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes. Available from: [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]
Sources
- 1. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of matrix metalloproteinases (MMPs) in primary human breast cancer and breast cancer cell lines: New findings and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Batimastat - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 8. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. study.com [study.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Facebook [cancer.gov]
- 17. Gelatin zymography protocol | Abcam [abcam.com]
- 18. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. med.upenn.edu [med.upenn.edu]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 23. clyte.tech [clyte.tech]
- 24. snapcyte.com [snapcyte.com]
- 25. corning.com [corning.com]
- 26. researchgate.net [researchgate.net]
- 27. selleckchem.com [selleckchem.com]
- 28. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting and Validating a Negative Control for β-Alanine Experiments: The Case for N-(3-nitrobenzenesulfonyl)-β-alanine
In the intricate world of cellular signaling and metabolic studies, the clarity of your results hinges on the quality of your controls. For researchers investigating the multifaceted roles of β-alanine—a key precursor to the intracellular buffer carnosine—the choice of a negative control is paramount. A well-designed negative control should be structurally analogous to the active compound but devoid of its biological activity, thereby ensuring that the observed effects are specifically attributable to the molecule of interest.
This guide provides a comprehensive framework for selecting and validating a negative control in β-alanine-centric experiments. We will use N-(3-nitrobenzenesulfonyl)-β-alanine , a structurally modified analog, as a prime example of a rationally designed negative control. We will explore its theoretical advantages and compare its expected performance against other commonly used control compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the rigor and reliability of their experimental designs.
The Critical Role of a Negative Control in β-Alanine Research
β-alanine supplementation has been shown to increase muscle carnosine concentrations, which in turn helps to buffer pH drops during intense exercise.[1][2][3] Beyond its role in athletic performance, β-alanine and carnosine are implicated in a range of physiological processes, including antioxidant defense and neurotransmission.[2][4] To dissect these mechanisms, it is essential to differentiate the specific effects of β-alanine from non-specific or off-target effects. An ideal negative control serves this purpose by mimicking the physicochemical properties of β-alanine without engaging its biological targets.
Conceptualizing the Ideal Negative Control: N-(3-nitrobenzenesulfonyl)-β-alanine
While β-alanine is a small and simple amino acid, the addition of a 3-nitrobenzenesulfonyl group to its amino terminus dramatically alters its chemical personality. This modification is predicated on two key principles of rational drug design that can be repurposed for creating an effective negative control:
-
Steric Hindrance : The bulky 3-nitrobenzenesulfonyl group is likely to prevent the molecule from fitting into the active site of enzymes that recognize and process β-alanine, such as carnosine synthase.
-
Altered Electronic Properties : The electron-withdrawing nature of the nitrobenzenesulfonyl moiety significantly changes the charge distribution and nucleophilicity of the amino group, which is critical for its biological activity.
Thus, N-(3-nitrobenzenesulfonyl)-β-alanine is hypothesized to be an inert analog, suitable for use as a negative control in a variety of experimental settings.
Comparative Analysis of Negative Controls for β-Alanine
The selection of a negative control should be tailored to the specific experimental question. Here, we compare the theoretical performance of N-(3-nitrobenzenesulfonyl)-β-alanine with other potential negative controls.
| Control Compound | Principle of Inactivity | Advantages | Potential Disadvantages |
| N-(3-nitrobenzenesulfonyl)-β-alanine | Steric hindrance and altered electronic properties preventing interaction with biological targets. | Structurally related to β-alanine, controlling for general chemical properties. High likelihood of being biologically inert in β-alanine pathways. | Potential for off-target effects due to the sulfonyl group. May have different solubility and cell permeability characteristics compared to β-alanine. |
| D-Alanine | Stereoisomer of alanine (not β-alanine) that is not recognized by many enzymes specific for L-amino acids. | Simple, commercially available, and has similar physicochemical properties to L-alanine. | Not a direct structural analog of β-alanine. May have its own distinct biological activities. |
| Glycine | The simplest amino acid, lacking the specific structure of β-alanine. | Small, simple, and generally considered to be biologically inert in many contexts. | Structurally and functionally distinct from β-alanine. May not adequately control for the effects of introducing an amino acid. |
| Vehicle Control (e.g., Saline, DMSO) | Absence of any active compound. | Essential baseline control for any experiment. | Does not control for the effects of introducing a molecule with similar chemical properties to β-alanine. |
Experimental Validation of a Negative Control
The suitability of N-(3-nitrobenzenesulfonyl)-β-alanine as a negative control must be empirically validated. Below are key experiments and expected outcomes.
In Vitro Binding Assays: Pull-Down Experiments
A pull-down assay can be used to assess the interaction of β-alanine and its analogs with a target protein, such as a putative transporter or enzyme.[5]
Caption: Workflow for a pull-down assay to assess competitive binding.
| Condition | Expected Outcome | Interpretation |
| Vehicle Control | Strong band corresponding to the prey protein. | Baseline interaction between bait and prey. |
| β-alanine | Significantly reduced or absent prey protein band. | β-alanine competes with the prey for binding to the bait. |
| N-(3-nitrobenzenesulfonyl)-β-alanine | Strong band corresponding to the prey protein, similar to vehicle control. | The negative control does not interact with the bait protein. |
Cellular Uptake Assays
To determine if the negative control is transported into cells via the same mechanisms as β-alanine, a competitive uptake assay using radiolabeled β-alanine can be performed.
-
Cell Culture : Plate cells known to express β-alanine transporters (e.g., certain neuronal or muscle cell lines) in a 24-well plate and grow to confluence.
-
Pre-incubation : Wash cells with a sodium-free buffer to inhibit sodium-dependent transport.
-
Incubation : Add a solution containing a fixed concentration of radiolabeled β-alanine (e.g., ³H-β-alanine) and varying concentrations of either unlabeled β-alanine or N-(3-nitrobenzenesulfonyl)-β-alanine.
-
Termination : After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake.
-
Lysis and Scintillation Counting : Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
| Competitor | Expected Effect on Radiolabeled β-alanine Uptake | Interpretation |
| Unlabeled β-alanine | Dose-dependent decrease in uptake. | Competes for the same transporter. |
| N-(3-nitrobenzenesulfonyl)-β-alanine | No significant change in uptake. | Does not interact with the β-alanine transporter. |
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, can measure the binding of a ligand to a protein by detecting changes in the protein's thermal stability.
Sources
- 1. Sulfonyl-tuned amino DASAs for targeted photophysical and photoswitching control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study [frontiersin.org]
- 3. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Confirming the Biological Activity of 3-(3-Nitrophenylsulfonamido)propanoic acid: A Guide to Orthogonal Validation
In the landscape of modern drug discovery, the identification of a promising bioactive molecule is merely the first step in a rigorous journey of validation. This guide provides an in-depth technical comparison of orthogonal assays designed to confirm the biological activity of "3-(3-Nitrophenylsulfonamido)propanoic acid," a novel small molecule of interest. Our focus is to move beyond a single data point from a primary high-throughput screen (HTS) and build a robust, multi-faceted evidence base for its mechanism of action. Researchers, scientists, and drug development professionals will find actionable insights and detailed protocols herein to ensure the scientific integrity of their findings.
The core principle of this guide is the application of orthogonal assays—distinct experimental methods that measure the same biological event through different physical principles.[1] This approach is critical for eliminating false positives that can arise from assay-specific artifacts, such as compound autofluorescence or non-specific reactivity, thereby increasing confidence in the lead compound.[1][2]
For the purpose of this guide, we will operate under the hypothesis that "3-(3-Nitrophenylsulfonamido)propanoic acid" (hereafter referred to as Compound X ) was identified as a potential inhibitor of a target enzyme, for instance, a hypothetical human carbonic anhydrase isozyme, in an initial fluorescence-based enzymatic assay. Now, we must confirm this activity through rigorous, independent methods.
The Imperative of Orthogonal Validation
A primary high-throughput screen is designed for speed and scale, often at the expense of precision. It is not uncommon for initial "hits" to be artifacts of the screening technology. Therefore, subjecting a hit compound to a battery of orthogonal assays is a critical step to verify its inhibitory potency and ensure it interacts with the target enzyme in a meaningful way.[3][4] A well-designed validation cascade will probe the compound's activity from multiple angles, providing a more complete picture of its biological effects.
Here, we will compare two powerful orthogonal approaches to validate the enzymatic inhibition of Compound X:
-
A Label-Free Biophysical Assay: Surface Plasmon Resonance (SPR) to confirm direct binding to the target enzyme.
-
A Cell-Based Target Engagement Assay: A cellular thermal shift assay (CETSA) to verify that the compound interacts with its target in a physiological context.
Orthogonal Assay 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
Rationale: An initial enzyme activity assay suggests inhibition, but it does not definitively prove that the compound physically interacts with the enzyme. SPR is a label-free biophysical technique that measures the direct binding of a small molecule (the analyte) to a protein (the ligand) immobilized on a sensor surface.[2] This method provides crucial information on whether the compound binds, the kinetics of that interaction (association and dissociation rates), and the binding affinity (KD).
Experimental Workflow: SPR
Caption: Workflow for CETSA to confirm in-cell target engagement.
Step-by-Step CETSA Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line that expresses the target enzyme.
-
Treat the cells with either Compound X at a specific concentration or a vehicle control (e.g., DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). This temperature range should bracket the expected melting temperature of the target protein.
-
-
Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles) to release the intracellular contents.
-
Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the amount of the target enzyme remaining in the soluble fraction at each temperature point using an antibody-based method like Western blotting or ELISA.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and Compound X-treated samples. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
Data Interpretation:
| Treatment | Hypothetical Tm | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 48°C | - | Baseline melting temperature of the target protein. |
| Compound X (10 µM) | 52°C | +4°C | A positive thermal shift indicates that Compound X binds to and stabilizes the target enzyme within the cell. |
Comparative Summary and Path Forward
The combination of SPR and CETSA provides a powerful, multi-pronged approach to validating the initial finding that "3-(3-Nitrophenylsulfonamido)propanoic acid" is an inhibitor of our target enzyme.
| Assay | Principle | Key Output | Strengths | Limitations |
| Primary Screen | Enzyme Activity | IC50 | High-throughput | Prone to artifacts |
| SPR | Biophysical Binding | KD, ka, kd | Label-free, direct binding, kinetic data | In vitro, requires purified protein |
| CETSA | Target Engagement | ΔTm | In-cell, physiological context | Lower throughput, requires specific antibody |
The hypothetical data presented here builds a strong, self-validating case for Compound X. The initial observation of enzyme inhibition is substantiated by direct physical binding (SPR) and confirmed target engagement in a cellular context (CETSA). This layered evidence provides high confidence to advance Compound X into further lead optimization studies, such as structure-activity relationship (SAR) exploration and cell-based functional assays.
By employing these orthogonal validation strategies, researchers can ensure that their resources are focused on compounds with a genuine and verifiable mechanism of action, ultimately accelerating the path to novel therapeutics.
References
-
Creative Biolabs. Orthogonal Assay Service. [Link]
-
Revvity Signals. Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]
-
PubMed. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. [Link]
-
National Center for Biotechnology Information. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. [Link]
-
Axxam. From gene to validated and qualified hits. [Link]
Sources
Benchmarking Novel Compound "3-(3-Nitrophenylsulfonamido)propanoic acid" Against Known Matrix Metalloproteinase Inhibitors: A Technical Guide
This guide provides a comprehensive framework for characterizing the inhibitory potential of the novel compound, "3-(3-Nitrophenylsulfonamido)propanoic acid," against a panel of established Matrix Metalloproteinase (MMP) inhibitors. For the purposes of this guide, we will hypothesize that the subject compound is an MMP inhibitor, a scientifically grounded assumption based on the presence of the arylsulfonamide scaffold, a well-established pharmacophore in MMP inhibitor design.[1][2][3][4][5] This document will detail the experimental design, methodologies, and data interpretation necessary to benchmark its efficacy and selectivity.
Introduction: The Rationale for Targeting Matrix Metalloproteinases
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases integral to the remodeling of the extracellular matrix (ECM).[1][6] While essential for physiological processes such as wound healing and development, their aberrant activity is implicated in a range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][6][7] This has made MMPs a significant target for therapeutic intervention.
The compound of interest, "3-(3-Nitrophenylsulfonamido)propanoic acid," features a sulfonamide group. In the context of MMP inhibition, this moiety is crucial. It typically forms hydrogen bonds with the enzyme backbone and orients other parts of the inhibitor into the S1' pocket, a deep hydrophobic pocket within the enzyme's active site, thereby enhancing binding affinity and inhibitory potential.[2][3][4][5]
This guide will focus on benchmarking against two of the most studied gelatinases, MMP-2 and MMP-9, due to their significant roles in cancer progression and inflammatory diseases.[7][8]
Selection of Comparator Compounds
To effectively benchmark a novel inhibitor, a carefully selected panel of known inhibitors is essential. This allows for a comprehensive understanding of the new compound's potency and selectivity profile.
| Comparator Compound | Type | Target(s) | Key Features |
| Marimastat | Broad-Spectrum | MMP-1, -2, -7, -9, -14 | A well-characterized, orally bioavailable hydroxamate-based inhibitor.[9] |
| Batimastat | Broad-Spectrum | MMP-1, -2, -3, -7, -9 | A potent, first-generation hydroxamate-based MMP inhibitor.[9] |
| ARP 100 | Selective | MMP-2 | A potent and selective inhibitor of MMP-2, with significantly less activity against other MMPs.[10] |
| SB-3CT | Selective | MMP-2 and MMP-9 | A selective gelatinase inhibitor with a preference for MMP-2 over MMP-9.[9][10] |
Experimental Benchmarking Workflow
A two-tiered approach is recommended for a thorough evaluation of "3-(3-Nitrophenylsulfonamido)propanoic acid." This involves an initial qualitative assessment of inhibitory activity using gelatin zymography, followed by a quantitative determination of inhibitory potency (IC50) via a fluorometric activity assay.
Sources
- 1. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. MMP-2 selectivity in hydroxamate-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 3-(3-Nitrophenylsulfonamido)propanoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(3-Nitrophenylsulfonamido)propanoic acid could not be located in the available resources. The following guidance is synthesized from the known hazards of its constituent functional groups—nitrophenyl, sulfonamide, and carboxylic acid—and data from structurally similar compounds. This document is intended to supplement, not replace, your institution's official Environmental Health and Safety (EHS) protocols. Always consult with your EHS department and adhere to all local, state, and federal regulations.
Hazard Profile and Core Safety Principles
Understanding the chemical nature of 3-(3-Nitrophenylsulfonamido)propanoic acid is fundamental to its safe management. The molecule's structure suggests a hazard profile that demands respect and careful handling. The nitrophenyl group is characteristic of compounds with potential toxicity and environmental persistence.[1] Similarly, related nitroaromatic compounds are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[2][3][4]
The core principle for managing this waste stream is to treat it as hazardous unless definitively proven otherwise. All personnel handling this compound must be trained on its potential hazards and the proper procedures for its disposal.[5]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated Effect | Rationale based on Structurally Similar Compounds |
|---|---|---|
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[4][6] | Nitroaromatic compounds frequently exhibit oral toxicity.[7][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][9] | A common characteristic of both nitroaromatic and acidic compounds.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][9] | Expected due to the acidic nature and aromatic structure.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][9] | Inhalation of dusts from similar compounds can irritate the respiratory tract.[7] |
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure a safe working environment. All handling of 3-(3-Nitrophenylsulfonamido)propanoic acid waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[2][10] The use of appropriate Personal Protective Equipment (PPE) is mandatory.[1]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Justification |
|---|---|---|
| Eye Protection | Chemical splash goggles or a full-face shield.[2] | Protects against accidental splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Prevents direct skin contact. Gloves must be inspected before use and disposed of as hazardous waste after handling.[6] |
| Body Protection | A fully buttoned laboratory coat.[2] | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[1] | Required to prevent inhalation of potentially toxic particulates. |
Step-by-Step Disposal Protocol
The disposal of 3-(3-Nitrophenylsulfonamido)propanoic acid must be managed as a regulated hazardous waste stream. Under no circumstances should this compound or its contaminated materials be discarded in the regular trash or poured down the sanitary sewer.[2][11]
Step 1: Waste Segregation Proper segregation is the cornerstone of safe laboratory waste management.[12]
-
Action: Collect all waste containing 3-(3-Nitrophenylsulfonamido)propanoic acid—including unused product, reaction residues, and contaminated labware (e.g., pipette tips, gloves, weighing papers)—in a dedicated hazardous waste container.[1][13]
-
Causality: Segregation prevents dangerous reactions with incompatible chemicals and ensures the waste stream is directed to the correct treatment facility. Halogenated and non-halogenated wastes, for example, often require different disposal methods.[12]
Step 2: Containerization and Labeling Proper containment and identification are mandated by regulatory bodies like OSHA and the EPA.[14][15]
-
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[15] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(3-Nitrophenylsulfonamido)propanoic acid," and an indication of the primary hazards (e.g., "Toxic," "Irritant").[14]
-
Causality: Correct labeling ensures that all personnel, from researchers to waste handlers, are aware of the container's contents and associated dangers, preventing accidental exposure and improper handling.[16]
Step 3: On-Site Accumulation Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[12]
-
Action: Store the sealed and labeled waste container in a designated SAA that is near the point of generation and under the control of laboratory personnel.[17] The storage area should be cool, dry, well-ventilated, and away from sources of heat or incompatible materials like strong oxidizing agents.[13][18]
-
Causality: Storing hazardous waste in a controlled and designated area minimizes the risk of spills, unauthorized access, and dangerous reactions, ensuring a safe laboratory environment.
Step 4: Final Disposal The final disposal must be carried out by professionals.
-
Action: Arrange for the collection, transport, and disposal of the waste through your institution’s EHS department and their licensed hazardous waste management contractor.[11][13] Maintain meticulous records of the waste generated and disposed of for regulatory compliance.
-
Causality: Licensed contractors have the expertise and facilities to manage and treat hazardous chemical waste in a way that complies with stringent environmental regulations, which may include high-temperature incineration to ensure complete destruction.[2]
Spill Management Protocol
In the event of a small spill, a swift and systematic response is critical to mitigate exposure and contamination.
-
Evacuate & Secure: Immediately alert personnel in the vicinity and restrict access to the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.[2]
-
Don PPE: Wear the appropriate PPE as outlined in Table 2 before attempting any cleanup.[1]
-
Contain & Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid any actions that could create dust.[2]
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. All cleaning materials (cloths, wipes, gloves) must be disposed of as hazardous waste.[1]
-
Seal & Label: Securely seal the waste container and ensure it is properly labeled before moving it to the SAA.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of 3-(3-Nitrophenylsulfonamido)propanoic acid waste.
Caption: Workflow for the safe disposal of 3-(3-Nitrophenylsulfonamido)propanoic acid.
References
- Benchchem. (n.d.). Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Benchchem. (n.d.). Proper Disposal of Bis(2-nitrophenyl)amine: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- C&EN. (2004, May 24). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 3-Amino-3-(2-nitrophenyl)propionic acid.
- Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE - Safety Data Sheet.
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - 3-Nitropropionic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Propionic acid.
-
PubChem. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Nitrophenyl)propionic acid. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). 3-Nitropropionic acid - Safety Data Sheet.
- Cayman Chemical. (2025, November 25). 3-Nitropropionic Acid - Safety Data Sheet.
- CAMEO Chemicals - NOAA. (n.d.). 3-NITROPROPIONIC ACID.
- MedChemExpress. (2025, December 31). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid-SDS.
-
C&EN - YouTube. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 3-Nitropropionic acid - Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(3-Nitrophenyl)propionic acid | C9H9NO4 | CID 2760224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. osha.gov [osha.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. usbioclean.com [usbioclean.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(3-Nitrophenylsulfonamido)propanoic acid
As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. While 3-(3-Nitrophenylsulfonamido)propanoic acid is a valuable compound, its safe handling is paramount to both successful research and, more importantly, personal safety. This guide moves beyond a simple checklist, providing a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). The causality behind each recommendation is explained to empower you, my fellow scientists, to make informed safety decisions in the laboratory.
Foundational Safety: Hazard Assessment
For instance, compounds like 3-Nitropropionic acid are known to be toxic if swallowed or in contact with skin, and can cause serious skin and eye irritation.[1][2] The general class of sulfonamides requires careful handling, and nitrated aromatic compounds often carry warnings for toxicity and irritation.[3][4] Therefore, we must adopt a conservative approach, assuming the compound may possess similar hazards.
This principle of "assumed risk" is a cornerstone of laboratory safety, as mandated by OSHA's Laboratory Standard, which requires a Chemical Hygiene Plan to protect employees from all potential chemical health hazards.[5][6]
Table 1: Inferred Hazard Profile and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Inferred Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Skull and Crossbones | Danger | H301: Toxic if swallowed.[1][2][7] |
| Skin Irritation | Exclamation Mark | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation.[1][2] |
| Respiratory Irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation.[1][2] |
The Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system of engineering controls, administrative procedures, and correctly chosen PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[6][8]
The primary and most effective control is to minimize exposure at the source.
-
Chemical Fume Hood: All handling of solid 3-(3-Nitrophenylsulfonamido)propanoic acid and preparation of its solutions must be conducted within a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure for fine chemical powders.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
When engineering controls are in place, PPE provides the critical final barrier between you and the chemical hazard.[11]
Table 2: Task-Based PPE Requirements
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling Solid (Weighing, Transfer) | Chemical splash goggles AND face shield | Chemical-resistant gloves (Nitrile, double-gloved) | Fully-buttoned lab coat (flame-resistant recommended) | N95 respirator (minimum, if not in fume hood) |
| Preparing Solutions (Dissolving) | Chemical splash goggles | Chemical-resistant gloves (Nitrile) | Fully-buttoned lab coat | Not required if in a certified fume hood |
| General Lab Work (in proximity) | Safety glasses with side shields | N/A | Lab coat | Not required |
| Spill Cleanup | Chemical splash goggles AND face shield | Heavy-duty Nitrile or Butyl gloves | Chemical-resistant apron over lab coat | Air-purifying respirator (APR) with organic vapor/acid gas cartridges |
-
Eye and Face Protection: Standard safety glasses are insufficient. When handling the solid powder or preparing solutions, chemical splash goggles are mandatory to protect against fine particulates and accidental splashes.[12] For tasks with a higher risk of splashing, such as transferring solutions or cleaning up spills, a face shield must be worn in addition to goggles.[12] This aligns with OSHA 29 CFR 1910.133, which requires protection against liquid chemicals, acids, and caustic liquids.[6]
-
Hand Protection: Nitrile gloves are the standard for incidental contact. When weighing the solid, where the risk of exposure is highest, double-gloving is a prudent measure. Always check gloves for pinholes or tears before use. For prolonged contact or during spill cleanup, heavier-duty gloves such as butyl rubber should be considered. Crucially, remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands.
-
Body Protection: A clean, fully-buttoned lab coat is the minimum requirement.[9][11] Ensure it has long sleeves with tight-fitting cuffs. For larger-scale operations or during spill response, a chemical-resistant apron provides an additional layer of protection. Personal clothing should always cover the legs; shorts and open-toed shoes are never acceptable in a laboratory environment.[11]
-
Respiratory Protection: When all work is conducted within a properly functioning fume hood, specific respiratory protection is typically not required. However, if a fume hood is unavailable or during a significant spill, an air-purifying respirator (APR) with appropriate cartridges (organic vapor/acid gas) must be used in accordance with OSHA regulations (29 CFR 1910.134).[5]
Operational Plan: A Step-by-Step Handling Workflow
Trust in safety protocols is built on clear, repeatable procedures. The following workflow integrates PPE use into a standard laboratory task: preparing a stock solution.
Workflow: Safe Preparation of a Stock Solution
Caption: A sequential workflow for safely handling and preparing solutions.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling 3-(3-Nitrophenylsulfonamido)propanoic acid must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as weigh boats, disposable pipette tips, and used gloves must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or rinseates should be collected in a labeled hazardous liquid waste container. Do not pour this chemical down the drain.[2]
-
PPE Disposal: Contaminated gloves, bench paper, and any other disposable PPE must be disposed of as solid hazardous waste.
Disposal Decision Tree
Caption: Decision-making process for proper waste segregation.
By adhering to this comprehensive safety framework, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
NIOSH Pocket Guide to Chemical Hazards . U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. [Link]
-
Determination and Confirmation of Sulfonamides . Food Safety and Inspection Service. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . SpringerLink. [Link]
-
Personal Protective Equipment Requirements for Laboratories . University of California, Santa Barbara - Environmental Health and Safety. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment (PPE) for Laboratories . Dartmouth College - Environmental Health and Safety. [Link]
-
OSHA's PPE Laboratory Standards . Clarion Safety Systems. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. osha.gov [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. clarionsafety.com [clarionsafety.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. envirosafetech.com [envirosafetech.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
